molecular formula C9H8N2O B3142732 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone CAS No. 51143-67-0

1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

カタログ番号: B3142732
CAS番号: 51143-67-0
分子量: 160.17 g/mol
InChIキー: QPSJCYMEQLWUPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (CAS 51143-67-0) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its significant biological activity and utility in constructing targeted therapeutics . Researchers value this compound primarily as a key synthetic intermediate for developing potent protein kinase inhibitors (PKIs) . Protein kinases are critical enzymes regulating cellular signaling processes, and their dysregulation is a hallmark of various cancers, making them important therapeutic targets . The pyrazolo[1,5-a]pyridine core is a versatile framework that allows for extensive structural modification, enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and molecular conformation to optimize interactions with biological targets such as kinase enzymes . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-pyrazolo[1,5-a]pyridin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)8-3-2-6-11-9(8)4-5-10-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSJCYMEQLWUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone for Advanced Drug Discovery

The landscape of modern drug discovery is perpetually in pursuit of novel molecular architectures that offer both potent biological activity and favorable pharmacological properties. Among these, fused nitrogen-containing heterocyclic compounds have emerged as particularly fruitful scaffolds.[1] The pyrazolo[1,5-a]pyridine core, a fusion of pyrazole and pyridine rings, represents one such "privileged structure" that has garnered significant attention in medicinal chemistry.[2] First reported in 1948, derivatives of this scaffold have since been explored for a vast array of therapeutic applications, owing to their ability to modulate the function of key biological targets.[1][2]

These motifs are recognized as purine analogues, which allows them to function as antimetabolites and, more significantly, as potent inhibitors of various enzymes, particularly protein kinases.[3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The pyrazolo[1,5-a]pyridine structure is adept at mimicking ATP and interacting with the ATP-binding pocket of kinases, making it a cornerstone for the development of targeted therapies.[3] This guide focuses specifically on 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone , a key derivative that serves as both a biologically active molecule and a versatile synthetic intermediate for the elaboration of more complex drug candidates.

This document provides a comprehensive technical overview intended for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, biological significance, and the practical experimental protocols necessary to work with and advance this promising molecular entity.

Core Compound Profile: 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

A clear understanding of a compound's fundamental properties is the bedrock of any research endeavor. The following table summarizes the key identifiers and physicochemical data for the title compound.

PropertyValueSource
IUPAC Name 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanoneN/A
CAS Number 51143-67-0[5]
Molecular Formula C₉H₈N₂O[6]
Molecular Weight 160.17 g/mol [6]
Canonical SMILES CC(=O)C1=CN=C2C=CC=NN21Derived
Appearance Solid (predicted)N/A
Storage Sealed in dry, room temperature

Synthesis and Strategic Functionalization

The synthesis of the pyrazolo[1,5-a]pyridine core is versatile, with several established routes offering access to a wide diversity of derivatives.[7] These methods are critical for creating libraries of compounds for structure-activity relationship (SAR) studies.[3]

Foundational Synthetic Strategies

The most common approaches for constructing the pyrazolo[1,5-a]pyridine scaffold involve the cyclization of N-aminopyridinium salts or ylides with various reaction partners. A prevalent and robust method is the [3+2] cycloaddition reaction between an N-aminopyridine derivative and a suitable three-carbon synthon, such as an α,β-unsaturated carbonyl compound.[2]

An alternative powerful strategy involves a cross-dehydrogenative coupling (CDC) reaction. This approach forges a C-C bond between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by agents like acetic acid and molecular oxygen, offering an efficient pathway to uniquely substituted derivatives.[8]

Proposed Synthesis Workflow

The synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone can be envisioned through a multi-step sequence that first builds the core and then introduces the acetyl group, or through a convergent approach where the acetyl-containing fragment is incorporated during the cyclization. Below is a conceptual workflow diagram for a general synthesis.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyridine Core cluster_1 Functionalization (Alternative Route) A N-Aminopyridinium Salt C [3+2] Cycloaddition A->C Reagent 1 B 1,3-Dicarbonyl Compound (e.g., Acetylacetone derivative) B->C Reagent 2 D Substituted Pyrazolo[1,5-a]pyridine C->D G 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone E Pyrazolo[1,5-a]pyridine F Acylation Reaction (e.g., Friedel-Crafts) E->F Acetyl Chloride, AlCl₃ F->G

Caption: Conceptual workflow for the synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

Therapeutic Potential and Mechanism of Action

The true value of the pyrazolo[1,5-a]pyridine scaffold lies in its broad and potent biological activity. Derivatives have demonstrated significant promise in oncology, immunology, and neurology.[1][6][9]

Kinase Inhibition: A Primary Application in Oncology

The most extensively documented application of pyrazolo[1,5-a]pyridine derivatives is as protein kinase inhibitors.[3] Their structural similarity to purines allows them to act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby interrupting aberrant signaling pathways that drive cancer cell proliferation and survival.[3]

Key Kinase Targets:

  • EGFR, B-Raf, MEK: Inhibition of these kinases is crucial in treating non-small cell lung cancer (NSCLC) and melanoma.[3]

  • PI3Kγ/δ: Dual inhibition of these isoforms is an emerging strategy for cancer immunotherapy, with the potential to repolarize tumor-associated macrophages from an immunosuppressive (M2) to an anti-tumor (M1) phenotype.[9]

  • VEGFR-2: Targeting this kinase can inhibit angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[10]

The ethanone moiety on 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone can serve as a key interaction point within the kinase active site or as a chemical handle for further modification to enhance potency and selectivity.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Protein Kinase (e.g., EGFR, PI3K) ATP->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase CellSignal Downstream Cell Signaling (Proliferation, Survival) pSubstrate->CellSignal Inhibitor 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (or derivative) BlockedKinase Inactive Kinase Inhibitor->BlockedKinase Binds to ATP Pocket BlockedSignal Blocked Signaling BlockedKinase->BlockedSignal Prevents Phosphorylation

Caption: Simplified pathway of ATP-competitive kinase inhibition by a pyrazolopyridine derivative.

Other Therapeutic Avenues

Beyond kinase inhibition, this scaffold has shown promise in other areas:

  • Antimicrobial Activity: Certain derivatives exhibit activity against bacterial and fungal strains.[6][11]

  • Neuropeptide Y1 Receptor (NPY Y1R) Antagonism: Pyrazolo[1,5-a]pyrimidines (a closely related scaffold) have been evaluated as NPY Y1R antagonists, with potential applications in regulating food intake and blood pressure.[12]

Essential Experimental Protocols

The following protocols provide a starting point for the synthesis, characterization, and biological evaluation of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone and its analogs.

Protocol: General Synthesis of a Pyrazolo[1,5-a]pyridine Derivative

This protocol is a generalized procedure based on the oxidative [3+2] cycloaddition method. Causality: This method is chosen for its operational simplicity and use of readily available starting materials under metal-free conditions.

Materials:

  • N-aminopyridine derivative

  • α,β-Unsaturated carbonyl compound

  • N-Methylpyrrolidone (NMP) as solvent

  • Standard laboratory glassware, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-aminopyridine derivative (1.0 eq.) in N-Methylpyrrolidone (NMP).

  • Reagent Addition: Add the α,β-unsaturated carbonyl compound (1.2 eq.) to the solution.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often open to the air, as molecular oxygen can act as the oxidant. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Room temperature conditions are mild and prevent degradation of starting materials, while NMP is an effective solvent for this transformation.

  • Work-up: Once the reaction is complete (typically 12-24 hours), pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure pyrazolo[1,5-a]pyridine product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol outlines a generic time-resolved FRET (TR-FRET) assay, a common method for quantifying kinase inhibition. Causality: TR-FRET assays are highly sensitive, suitable for high-throughput screening, and provide a ratiometric output that minimizes interference.

Materials:

  • Kinase of interest (e.g., PI3Kγ)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Tb-labeled anti-phospho-substrate antibody (Detection Antibody)

  • Assay buffer (e.g., TR-FRET Dilution Buffer)

  • 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (or analog) dissolved in DMSO

  • 384-well microplate

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a solution of the kinase and the fluorescein-labeled substrate in assay buffer. Add this solution to all wells.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add this solution to all wells (except "no enzyme" controls) to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). Rationale: The incubation period allows the enzyme to phosphorylate the substrate. This step is kinetically sensitive.

  • Detection: Prepare a solution of the Tb-labeled detection antibody in TR-FRET buffer. Add this solution to all wells to stop the reaction. Incubate for 60 minutes to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Compound Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve ~5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Expected ¹H NMR Signals: Look for a singlet in the aliphatic region (~2.5 ppm) corresponding to the acetyl (CH₃) group, and multiple signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the fused heterocyclic ring system.

  • Expected ¹³C NMR Signals: Expect a signal for the carbonyl carbon (~190-200 ppm), a signal for the methyl carbon (~25-30 ppm), and multiple signals in the aromatic region for the carbons of the pyrazolo[1,5-a]pyridine core.

B. High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

  • Determine the exact mass of the protonated molecule [M+H]⁺.

  • Validation: The measured mass should be within 5 ppm of the theoretical calculated mass for the molecular formula C₉H₉N₂O⁺. This provides high confidence in the elemental composition of the synthesized compound.

Conclusion and Future Directions

1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is a member of a highly valued class of heterocyclic compounds with demonstrated therapeutic potential, particularly in oncology.[3][6] Its structure provides a robust foundation for synthetic elaboration, and its core scaffold is known to interact with fundamentally important biological targets like protein kinases.[3][9]

Future research should focus on:

  • SAR Expansion: Utilizing the acetyl group as a synthetic handle to build out a library of derivatives to probe the chemical space around the core scaffold.

  • Mechanism of Action Studies: For novel analogs showing high potency, detailed biochemical and cellular assays are needed to confirm the mechanism of action and identify specific kinase targets.

  • Pharmacokinetic Profiling: Promising compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential as viable drug candidates.[11]

This guide provides the foundational knowledge and practical protocols for scientists to effectively engage with this promising compound and contribute to the ongoing development of pyrazolo[1,5-a]pyridine-based therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information.
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (n.d.). ResearchGate.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, August 20). Journal of Medicinal Chemistry.
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2024, January 1). Bentham Science Publishers.
  • 51143-67-0|1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. (n.d.). BLDpharm.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021, May 5). MDPI.
  • 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone. (2024, August 9). Smolecule.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (n.d.). ResearchGate.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (2026, February 5). National Center for Biotechnology Information.
  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone. (n.d.). Sigma-Aldrich.
  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. (2011, May 1). PubMed.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019, September 4). ACS Omega.
  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (2022, February 15). Johns Hopkins University.

Sources

An In-Depth Technical Guide to 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, a heterocyclic ketone built upon the privileged pyrazolo[1,5-a]pyridine scaffold. This document delves into its fundamental molecular characteristics, outlines established synthetic strategies for its preparation, and explores its significance and potential applications within the realm of medicinal chemistry and drug discovery, with a particular focus on its role as a precursor to potent kinase inhibitors.

Core Molecular Profile

1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is a solid, organic compound that serves as a valuable building block in the synthesis of more complex molecules. Its core structure, a fusion of a pyrazole and a pyridine ring, is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Table 1: Physicochemical Properties of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

PropertyValueSource
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
CAS Number 51143-67-0[1]
Appearance Solid

The ethanone (-C(O)CH₃) substituent at the 4-position of the pyrazolo[1,5-a]pyridine ring system provides a key reactive handle for further chemical modifications, making it an ideal starting material or intermediate for the synthesis of compound libraries for high-throughput screening.

Caption: Chemical structure of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

Synthesis Methodologies

The synthesis of the pyrazolo[1,5-a]pyridine core is well-established in the chemical literature, with several reliable methods available. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

General Synthetic Approach: Cycloaddition Reactions

A prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine scaffold involves the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes.[2] This approach offers a high degree of control over the regiochemistry of the final product.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product N_aminopyridine N-Aminopyridine Derivative Cycloaddition [3+2] Cycloaddition N_aminopyridine->Cycloaddition Alkyne Substituted Alkyne (e.g., Acetylenic Ketone) Alkyne->Cycloaddition Pyrazolopyridine Substituted Pyrazolo[1,5-a]pyridine Cycloaddition->Pyrazolopyridine

Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis via cycloaddition.

Exemplary Experimental Protocol

The following protocol is a representative example of how 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone can be synthesized, based on established methodologies for related compounds.[2][3]

Step 1: Formation of the N-Aminopyridinium Salt

  • To a solution of the appropriately substituted pyridine in a suitable solvent (e.g., dichloromethane), add O-(mesitylsulfonyl)hydroxylamine (MSH) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The resulting N-aminopyridinium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Step 2: Generation of the Ylide and Cycloaddition

  • Suspend the N-aminopyridinium salt in an appropriate solvent (e.g., acetonitrile).

  • Add a base, such as potassium carbonate, to generate the N-iminopyridinium ylide in situ.

  • To this mixture, add the acetylenic ketone (e.g., 3-butyn-2-one) and heat the reaction mixture under reflux.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the data with literature values if available.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
H-2~8.2~140
H-3~6.8~95
H-5~7.2~110
H-6~6.9~115
H-7~8.5~130
Acetyl-CH₃~2.6~25Singlet
Acetyl-C=O-~195

Significance in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of targeted cancer therapies, particularly as a core structure for potent and selective kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Mechanism of Action as a Kinase Inhibitor Scaffold

Derivatives of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone are designed to bind to the ATP-binding pocket of specific kinases. The pyrazolo[1,5-a]pyridine core often forms key hydrogen bonding interactions with the hinge region of the kinase, a critical feature for potent inhibition. The ethanone group serves as a versatile anchor point for introducing various substituents that can be tailored to interact with other regions of the ATP-binding site, thereby enhancing both potency and selectivity for the target kinase.

G cluster_compound Pyrazolo[1,5-a]pyridine Derivative cluster_target Target Protein cluster_interaction Molecular Interaction cluster_outcome Biological Outcome Compound 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Derivative Binding Competitive Binding (Displaces ATP) Compound->Binding Kinase Kinase ATP-Binding Pocket Kinase->Binding Inhibition Inhibition of Kinase Activity & Downstream Signaling Binding->Inhibition

Caption: Mechanism of action for pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Therapeutic Applications of the Scaffold

The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to the development of inhibitors for a wide range of kinases implicated in cancer and other diseases. These include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as MET and AXL, which are often overexpressed or mutated in various cancers.

  • Non-Receptor Tyrosine Kinases: Including members of the Src family of kinases.

  • Serine/Threonine Kinases: Such as PI3K, which are key components of signaling pathways that regulate cell growth and survival.[5]

The development of dual inhibitors, targeting multiple kinases simultaneously, is an emerging strategy to overcome drug resistance, and the pyrazolo[1,5-a]pyridine scaffold is well-suited for this purpose.[5]

Conclusion

1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is a molecule of significant interest to the medicinal chemistry community. Its straightforward synthesis, coupled with the proven therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold, positions it as a valuable starting point for the design and synthesis of novel kinase inhibitors and other targeted therapies. The ability to readily modify the ethanone group allows for the systematic exploration of structure-activity relationships, a critical step in the optimization of lead compounds in the drug discovery pipeline. Further research into the biological activities of derivatives of this compound is warranted and holds promise for the development of new treatments for cancer and other diseases.

References

  • Shaikh, A. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Portilla, J., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • González-Lara, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry. [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • Li, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Abdel-Wahab, A. H. F., & El-Sayed, W. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]

  • Upadhyay, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. [Link]

  • Google Patents. (2015).
  • Wang, J., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. [Link]

Sources

The Definitive Guide to the Structural Elucidation of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, and a thorough understanding of its derivatives is crucial for the development of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experience-driven narrative on the synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques.

The process of structural elucidation is a cornerstone of chemical and pharmaceutical sciences. It is the critical step that transforms a newly synthesized or isolated compound from an unknown entity, defined only by its molecular formula, into a precisely mapped three-dimensional structure.[1] This guide will not only outline the necessary experimental protocols but also delve into the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Blueprint

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and obtaining vital information about the compound's substructures through fragmentation analysis. For nitrogen-containing heterocyclic compounds like 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, the molecular ion peak is typically distinct and provides the first piece of concrete evidence for the compound's identity.[2]

Expected Mass Spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

The molecular formula of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is C₉H₈N₂O. The expected monoisotopic mass is 160.0637 g/mol . A high-resolution mass spectrometry (HRMS) analysis is crucial for confirming the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data

AdductCalculated m/z
[M+H]⁺161.0715
[M+Na]⁺183.0534
[M+K]⁺199.0274

The fragmentation pattern in the mass spectrum provides a roadmap to the molecule's structure. The pyrazolo[1,5-a]pyridine core is a stable aromatic system, and its fragmentation will be characteristic.

Key Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): A prominent fragmentation pathway for acetyl-substituted compounds is the cleavage of the acetyl group, leading to the loss of a methyl radical. This would result in a fragment ion at m/z 145.0664, corresponding to the [M-CH₃]⁺ ion.

  • Loss of ketene (CH₂=C=O): Another common fragmentation is the loss of a neutral ketene molecule, which would produce a fragment ion at m/z 118.0531, corresponding to the pyrazolo[1,5-a]pyridine cation.

  • Cleavage of the pyrazolo[1,5-a]pyridine ring: Further fragmentation would involve the breakdown of the heterocyclic ring system, yielding smaller characteristic ions.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and its major fragments. Use the accurate mass data to confirm the elemental composition.

Infrared Spectroscopy: Mapping the Functional Group Landscape

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] For 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, the IR spectrum will reveal the characteristic vibrational frequencies of the carbonyl group and the aromatic rings.

Table 2: Expected Infrared Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
C=O (Aryl Ketone)Stretch1685-1665
Aromatic C=C and C=NStretch1600-1450
C-H (Methyl)Asymmetric & Symmetric Stretch2960-2850
C-H (Methyl)Bend1450-1375
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[3][4] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of all proton and carbon signals and establishes the connectivity of the atoms in the molecule.[5][6]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.10d~2.5
H-36.65d~2.5
H-57.80dd~9.0, 1.5
H-67.10t~7.0
H-78.50d~7.0
-CH₃2.70s-

The chemical shifts are predicted based on the parent pyrazolo[1,5-a]pyridine and the deshielding effect of the 4-acetyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2140.5
C-3112.0
C-3a142.0
C-4130.0
C-5120.0
C-6115.0
C-7128.0
C=O195.0
-CH₃26.0
2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously assigning the structure.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (J) couplings within the same spin system.[5] In this case, it will show correlations between H-2 and H-3, and between H-5, H-6, and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[5] This will confirm the assignments of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[5][6]

Key HMBC Correlations:

  • The methyl protons (-CH₃) will show a strong correlation to the carbonyl carbon (C=O) and to C-4.

  • H-5 will show correlations to C-3a, C-4, and C-7.

  • H-3 will show correlations to C-2, C-3a, and C-4.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis: Process and analyze all spectra to assign all proton and carbon signals and confirm the connectivity.

Data Integration and Structure Confirmation

The final step in the elucidation process is to integrate the data from all spectroscopic techniques to build a cohesive and validated structural assignment.

Workflow for Structure Confirmation

structure_elucidation_workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_confirmation Structure Confirmation MS HRMS Analysis MW Molecular Weight (160.0637) MS->MW Formula Elemental Formula (C₉H₈N₂O) MS->Formula Confirm Structure Elucidated: 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone MW->Confirm Confirms Mass Formula->Confirm Confirms Composition IR FTIR Analysis FuncGroups Functional Groups (C=O, Aromatic C-H) IR->FuncGroups FuncGroups->Confirm Confirms Functional Groups NMR 1D & 2D NMR H1_NMR ¹H NMR (Proton Environment) NMR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) NMR->C13_NMR TwoD_NMR 2D NMR (Connectivity) NMR->TwoD_NMR TwoD_NMR->Confirm Confirms Connectivity

Sources

1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone physical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone for Drug Discovery and Development

Abstract: This technical guide provides a comprehensive overview of the essential physical properties of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. In the absence of extensive peer-reviewed experimental data, this document consolidates predicted properties from reliable chemical databases and outlines robust, field-proven methodologies for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel small molecules. We delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure data integrity and reproducibility, critical for advancing preclinical candidates.

Introduction and Significance

1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone belongs to the pyrazolo[1,5-a]pyridine class of nitrogen-containing heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines and other endogenous molecules, making it a privileged scaffold for designing kinase inhibitors, central nervous system agents, and anti-infective therapies. The acetyl substituent at the 4-position introduces a key site for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

Accurate determination of the physical properties of a lead compound like 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is a cornerstone of early-stage drug development. These properties govern a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation and stability. This guide provides a framework for the systematic characterization of this and similar novel chemical entities.

Predicted Physicochemical Properties

While experimental data for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is not extensively reported in peer-reviewed literature, several computational models and chemical supplier databases provide predicted values. These serve as a valuable baseline for experimental design.

PropertyPredicted ValueSource
Molecular Formula C₁₀H₈N₂O-
Molecular Weight 172.19 g/mol -
Melting Point 90-94 °C
Boiling Point 358.3 ± 22.0 °C at 760 mmHg
LogP 1.35
pKa 2.15 (most basic)
Solubility Data not available-
Appearance Predicted: White to off-white solid-

Note: These values are computationally derived and require experimental verification.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the key physical properties of a novel compound, using 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone as an exemplar.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure crystalline solid. Impurities tend to depress and broaden the melting range. This parameter is also vital for downstream formulation development.

Methodology: Digital Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a digital melting point apparatus.

  • Heating Profile: A rapid heating ramp is initially used to approach the predicted melting point. The ramp rate is then reduced to 1-2 °C/min to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is molten (clear point) are recorded as the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Start Crystalline Sample Crush Crush to Fine Powder Start->Crush Pack Pack Capillary Tube Crush->Pack Place Place in Apparatus Pack->Place Transfer Heat Apply Heating Ramp Place->Heat Observe Record Onset & Clear Point Heat->Observe End Result Observe->End Report Melting Range

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract. Understanding solubility in various pharmaceutically relevant solvents is also crucial for formulation.

Methodology: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility (High-Throughput Screening):

    • A stock solution of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone in DMSO is prepared.

    • Small aliquots are added to a multi-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The plate is shaken, and the turbidity is measured over time using a nephelometer to determine the point of precipitation. This provides a rapid assessment of solubility under non-equilibrium conditions.

  • Thermodynamic Solubility (Gold Standard):

    • An excess of the solid compound is added to a vial containing the solvent of interest (e.g., water, buffer, ethanol).

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility K_Start DMSO Stock Solution K_Add Add to Aqueous Buffer K_Start->K_Add K_Measure Measure Turbidity K_Add->K_Measure K_Result Precipitation Point K_Measure->K_Result T_Start Excess Solid in Solvent T_Equilibrate Equilibrate (24-48h) T_Start->T_Equilibrate T_Filter Filter Suspension T_Equilibrate->T_Filter T_Quantify Quantify by HPLC T_Filter->T_Quantify T_Result Equilibrium Concentration T_Quantify->T_Result Title Solubility Assessment Methods

Caption: Comparative workflows for solubility determination.

Spectroscopic Characterization

Rationale: Spectroscopic analysis provides unambiguous confirmation of the chemical structure and is essential for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Used to elucidate complex structural relationships and confirm assignments.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound with high accuracy.

    • High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • Fragmentation patterns can provide further structural information.

General Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Approximately 5-10 mg of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate experiments are run.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Implications for Drug Development

The physical properties of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone directly impact its potential as a drug candidate:

  • Melting Point: A high melting point can sometimes correlate with low solubility due to strong crystal lattice energy.

  • Solubility: Adequate aqueous solubility is paramount for oral bioavailability. For intravenous formulations, high solubility is required.

  • LogP: This value, representing the partition coefficient between octanol and water, is an indicator of a compound's lipophilicity. An optimal LogP (typically 1-3) is often sought for good membrane permeability and to avoid issues like metabolic instability or off-target toxicity.

  • pKa: The ionization state of the molecule at physiological pH (around 7.4) affects its solubility, permeability, and interaction with biological targets.

Conclusion

While the experimentally determined physical properties of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone are not yet widely published, this guide provides a robust framework for their characterization. By employing the detailed protocols herein, researchers can generate the high-quality, reproducible data necessary to advance this and other promising compounds through the drug discovery pipeline. The synthesis of predicted data with rigorous experimental validation is the hallmark of a successful preclinical development program.

References

An In-depth Technical Guide to the Chemical Properties of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a core structural motif in numerous compounds with diverse pharmacological activities. This document consolidates available data on its chemical identity, physical and spectral properties, synthesis, and reactivity, and discusses its relevance in the context of drug discovery and development.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

Fused nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery.[1] Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1] Derivatives of this core have been investigated for various therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][2] The ethanone substituent at the 4-position of the pyrazolo[1,5-a]pyridine ring system in 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone provides a key synthetic handle for further molecular elaboration, making it a valuable building block in the synthesis of compound libraries for high-throughput screening.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is essential for its application in research and development.

Chemical Identity
IdentifierValue
IUPAC Name 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone
CAS Number 51143-67-0[3]
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Canonical SMILES CC(=O)C1=CC=NC2=C1C=NN2
Physical Properties

Detailed experimental data on the physical properties of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone are not extensively reported in publicly available literature. The following represents typical properties for similar small molecule heterocyclic compounds.

PropertyValue
Appearance Expected to be a solid at room temperature.
Melting Point Not specified in available literature.
Boiling Point Not specified in available literature.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine ring system and a singlet for the methyl protons of the ethanone group. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the bicyclic ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ethanone group, the methyl carbon, and the carbons of the pyrazolo[1,5-a]pyridine core. The chemical shift of the carbonyl carbon would be in the characteristic downfield region for ketones.

Mass Spectrometry (MS)

The mass spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. Absorptions corresponding to C-H and C=N stretching and bending vibrations of the aromatic system would also be present.

Synthesis and Reactivity

The synthesis of the pyrazolo[1,5-a]pyridine core is well-established in organic chemistry, with several synthetic strategies available.

General Synthetic Approaches

The most common method for the synthesis of pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[4][5] Variations of this approach, including oxidative [3+2] cycloadditions, have been developed to access a wide range of substituted derivatives.[4]

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyridine core.

Reactivity of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

The chemical reactivity of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is dictated by the presence of the ketone functional group and the heterocyclic ring system.

  • Ketone Moiety: The carbonyl group can undergo a variety of classical ketone reactions, such as nucleophilic addition, reduction to an alcohol, and condensation reactions. This provides a versatile handle for introducing further chemical diversity.

  • Heterocyclic Core: The pyrazolo[1,5-a]pyridine ring can participate in electrophilic aromatic substitution reactions, although the reactivity and regioselectivity will be influenced by the existing ethanone substituent.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a key component in a multitude of biologically active molecules.

Kinase Inhibition

A significant area of application for pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine derivatives is in the development of protein kinase inhibitors for the treatment of cancer and inflammatory diseases.[6][7] These compounds can act as ATP-competitive inhibitors, binding to the active site of kinases and modulating their activity.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Pyrazolo_Pyridine_Inhibitor Pyrazolo[1,5-a]pyridine Kinase Inhibitor Pyrazolo_Pyridine_Inhibitor->Receptor Inhibition Pyrazolo_Pyridine_Inhibitor->Signaling_Cascade Inhibition

Sources

Synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The fusion of a pyrazole ring with a pyridine ring gives rise to the pyrazolo[1,5-a]pyridine bicyclic system, a privileged heterocyclic motif in medicinal chemistry and materials science. This scaffold is isosteric to purine and has garnered significant attention due to the diverse pharmacological activities exhibited by its derivatives. These include applications as kinase inhibitors, anti-inflammatory agents, and antagonists for various central nervous system receptors.[1][2][3] The development of efficient and regioselective synthetic routes to functionalized pyrazolo[1,5-a]pyridines is therefore a critical endeavor for drug discovery programs.[4]

This guide provides a detailed technical overview of the synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone , a key building block that introduces a versatile acetyl group onto the C4-position of the core. This ketone functionality serves as a synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for screening and lead optimization. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and offer field-proven insights into the causality behind experimental choices.

Chapter 1: Synthetic Strategy—Direct Functionalization vs. Convergent Synthesis

The introduction of an acetyl group onto the pyrazolo[1,5-a]pyridine core can be approached via two principal strategies:

  • Direct Functionalization: This involves the direct acylation of the pre-formed pyrazolo[1,5-a]pyridine parent ring. The most prominent reaction in this class is the Friedel-Crafts acylation. This approach is atom-economical and direct but poses challenges related to the regioselectivity and the inherent reactivity of the nitrogen-containing heterocycle.

  • Convergent Synthesis (Ring Formation): This strategy involves constructing the bicyclic ring system from precursors that already contain the acetyl moiety or its progenitor. A common method is the [3+2] cycloaddition of a suitably substituted N-aminopyridinium salt with an alkyne. This multi-step approach can offer superior control over regiochemistry.

This guide will focus primarily on the direct Friedel-Crafts acylation method due to its efficiency, while also presenting the convergent cycloaddition pathway as a viable, regiocontrolled alternative.

Chapter 2: Primary Route: Electrophilic Acylation via Friedel-Crafts Reaction

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and installing ketone functionalities.[5][6] Its application to electron-rich heterocycles like pyrazolo[1,5-a]pyrimidines has been documented, offering a direct path to acetylated derivatives.[7]

Mechanistic Principles and Regioselectivity

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Acylium Ion: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates to the acylating agent (e.g., acetyl chloride or acetic anhydride). This polarization and subsequent cleavage generate the highly electrophilic acylium ion (CH₃CO⁺), a resonance-stabilized cation.

  • Electrophilic Attack: The π-electron system of the pyrazolo[1,5-a]pyridine ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized cationic intermediate known as the sigma complex or arenium ion.

  • Rearomatization: A weak base (often the Lewis acid-halide complex) abstracts a proton from the carbon bearing the new acetyl group, collapsing the sigma complex and restoring the aromaticity of the heterocyclic system to yield the final ketone product.

A significant challenge in the Friedel-Crafts acylation of pyridine-containing systems is the potential for the Lewis acid to coordinate with the lone pair of the pyridine nitrogen. This complexation deactivates the ring towards electrophilic attack.[8] However, the pyrazolo[1,5-a]pyridine system is considered a π-excessive heterocycle, which can enhance its reactivity enough to overcome this deactivation. The regioselectivity is dictated by the electronic distribution within the ring, with electrophilic attack favoring positions with the highest electron density.

Diagram: Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃-C≡O]⁺ AcCl->Acylium + AlCl₃ AlCl3 Lewis Acid (AlCl₃) SigmaComplex Sigma Complex (Cationic Intermediate) Acylium->SigmaComplex π-attack Heterocycle Pyrazolo[1,5-a]pyridine Heterocycle->SigmaComplex Product 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone SigmaComplex->Product - H⁺ HCl_AlCl3 HCl + AlCl₃

Caption: Mechanism of Friedel-Crafts acylation on pyrazolo[1,5-a]pyridine.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system. Successful synthesis relies on strict adherence to anhydrous conditions to prevent quenching of the Lewis acid and acylating agent.

Materials & Reagents:

  • Pyrazolo[1,5-a]pyridine

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydrochloric Acid (1 M aq.)

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents). Suspend the Lewis acid in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add acetyl chloride (1.2 equivalents) dropwise to the cooled suspension via the dropping funnel over 10-15 minutes. Stir the resulting mixture for an additional 20 minutes at 0 °C.

  • Substrate Addition: Dissolve pyrazolo[1,5-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

Data Presentation and Causality

The choice of reagents and conditions is critical for success and is dictated by the substrate's reactivity and stability.

ParameterSelectionRationale & Field Insights
Lewis Acid AlCl₃, FeCl₃, BF₃·OEt₂AlCl₃ is a powerful catalyst but can lead to lower yields with sensitive nitrogen heterocycles due to strong complexation. FeCl₃ is a milder, more economical alternative that can be effective.[5] BF₃·OEt₂ is used for substrates that are sensitive to stronger Lewis acids.[7]
Acylating Agent Acetyl Chloride, Acetic AnhydrideAcetyl chloride is generally more reactive than acetic anhydride . The choice often depends on the reactivity of the heterocyclic substrate; for a more activated ring, the less reactive anhydride may provide a more controlled reaction.
Solvent Dichloromethane (DCM), NitrobenzeneDCM is a common choice due to its inertness and ability to dissolve reagents. For less reactive substrates, a higher boiling point solvent like nitrobenzene can be used, although its removal can be challenging.
Temperature 0 °C to Room Temp.The initial cooling to 0 °C controls the exothermic reaction of forming the acylium ion complex. Allowing the reaction to proceed at room temperature is often sufficient. Forcing conditions with heat should be a last resort as it can lead to decomposition.

Chapter 3: Alternative Route: Regiocontrolled Cycloaddition

An alternative, multi-step approach offers the potential for unambiguous regiochemical outcomes. The most common is the [3+2] dipolar cycloaddition between an N-aminopyridinium salt and an alkyne.[4][9]

Synthetic Pathway and Mechanism

This convergent strategy builds the pyrazole ring onto a pre-functionalized pyridine core.

  • Amination of Pyridine: 4-Acetylpyridine is reacted with an aminating agent, such as O-(mesitylsulfonyl)hydroxylamine (MSH), to form the corresponding N-amino-4-acetylpyridinium salt.

  • Ylide Formation: In the presence of a base (e.g., K₂CO₃), the N-aminopyridinium salt is deprotonated to form a reactive N-iminopyridinium ylide.

  • [3+2] Cycloaddition: The ylide, acting as a 1,3-dipole, undergoes a cycloaddition reaction with a suitable dipolarophile, such as an alkyne (e.g., acetylene gas or a protected equivalent), to construct the pyrazole ring. Subsequent aromatization yields the pyrazolo[1,5-a]pyridine core.

Diagram: Convergent Synthesis via [3+2] Cycloaddition

G Start 4-Acetylpyridine Salt N-Amino-4-acetyl- pyridinium Salt Start->Salt Amination (MSH) Ylide N-Iminopyridinium Ylide (1,3-Dipole) Salt->Ylide Base (K₂CO₃) Cycloadduct Dihydropyrazolo- [1,5-a]pyridine Ylide->Cycloadduct [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Cycloadduct Product 1-(Pyrazolo[1,5-a]pyridin- 4-yl)ethanone Cycloadduct->Product Oxidation/ Aromatization

Caption: Convergent synthesis of the target molecule via cycloaddition.

Conceptual Experimental Workflow

This workflow outlines the key transformations in the convergent synthesis.

Part A: Synthesis of N-Amino-4-acetylpyridinium Salt

  • Dissolve 4-acetylpyridine in a suitable solvent like DCM.

  • Add a solution of O-(mesitylsulfonyl)hydroxylamine (MSH) in DCM dropwise at 0 °C.

  • Stir at room temperature for several hours until precipitation of the salt is complete.

  • Collect the solid product by filtration, wash with cold DCM, and dry under vacuum.

Part B: Cycloaddition and Aromatization

  • Suspend the N-aminopyridinium salt and a base (e.g., anhydrous K₂CO₃) in a high-boiling point solvent like DMF.

  • Introduce the alkyne dipolarophile. For example, bubble acetylene gas through the mixture or add a liquid alkyne like ethyl propiolate.

  • Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic extracts.

  • Purify the crude product by column chromatography to yield 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

Chapter 4: Product Characterization

Regardless of the synthetic route, the identity and purity of the final product must be confirmed through standard analytical techniques.

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the bicyclic system, a singlet for the methyl protons of the acetyl group (typically ~2.6 ppm), and distinct coupling patterns for the pyridine ring protons.

  • ¹³C NMR: The spectrum will display signals for all unique carbons, including the carbonyl carbon of the ketone (typically >190 ppm) and the methyl carbon (~26 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the target compound (C₉H₈N₂O, MW = 160.17 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the aryl ketone carbonyl stretch.

Conclusion

The synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is a valuable process for medicinal chemistry, providing a versatile intermediate for drug development. The primary route via Friedel-Crafts acylation offers a direct and efficient method, though it requires careful optimization to manage regioselectivity and the reactivity of the heterocyclic core. For applications where unambiguous regiochemistry is paramount, a convergent [3+2] cycloaddition strategy provides a robust, albeit longer, alternative. The choice of synthetic strategy will ultimately depend on the specific requirements of the research program, including scale, cost, and the need for analog synthesis.

References

  • Borah, P., et al. (2017). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Available at: [Link]

  • Dodge, M.W., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4816–4820. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4934. Available at: [Link]

  • ResearchGate. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]

  • Chemistry of Heterocyclic Compounds. Synthesis of some new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines and thieno[2,3-b]pyridines. Available at: [Link]

  • ResearchGate. The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Available at: [Link]

  • ResearchGate. BF3-Mediated Acetylation of Pyrazolo[1,5-a]pyrimidines and Other π-Excedent (N-Hetero)arenes. Available at: [Link]

  • ResearchGate. Proposed mechanism for the formation of pyrazole‐ethanone. Available at: [Link]

  • Al-Adiwish, W.M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(55). Available at: [Link]

  • Zaki, M.E.A. (2007). Synthesis, Reactions, and Antiviral Activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2',3':3,4]pyrazolo[1,5-a][1][10][11]triazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(2), 357-367. Available at: [Link]

  • Wang, H., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-13. Available at: [Link]

  • Semantic Scholar. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]

  • University of Wisconsin-Madison. Friedel-Crafts Acylation. Available at: [Link]

  • OChemPal. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Gomaa, M.A.M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega, 4(5), 8960–8969. Available at: [Link]

  • IJARESM. Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • Le, C., et al. (2021). Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters, 23(2), 4816-4820. Available at: [Link]

  • Al-Mousawi, S.M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 33-53. Available at: [Link]

  • André, V., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2234. Available at: [Link]

  • Regan, J., et al. (2008). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5488-92. Available at: [Link]

  • MDPI. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available at: [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its unique electronic and steric properties allow for diverse functionalization, leading to compounds with a wide range of therapeutic applications, including roles as kinase inhibitors, adenosine antagonists, and antiherpetic agents.[1] The title compound, 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, is a key intermediate and building block for the synthesis of more complex molecules in drug discovery programs. Understanding the most efficient and versatile synthetic routes to this intermediate is paramount for researchers in the field. This guide provides a detailed overview of the primary starting materials and methodologies for its synthesis, with a focus on the underlying chemical principles and practical applications.

Core Synthetic Strategies: A Tale of Two Approaches

The synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone can be broadly categorized into two main strategies:

  • Construction of the Pyrazolo[1,5-a]pyridine Ring System Followed by Acylation: This approach involves first synthesizing the core heterocyclic scaffold and then introducing the acetyl group at the C4 position.

  • Concurrent Formation of the Ring and Introduction of the Acetyl Group: In this strategy, one of the starting materials already contains the acetyl or a precursor functional group, which is incorporated into the final product during the cyclization reaction.

The choice between these strategies often depends on the availability of starting materials, desired substitution patterns on the final molecule, and overall synthetic efficiency.

Strategy 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core and Subsequent Acylation

This is a common and versatile approach. The primary starting materials for the construction of the pyrazolo[1,5-a]pyridine ring are typically N-aminopyridinium salts or ylides.

Key Starting Material: N-Aminopyridinium Salts

N-aminopyridinium salts are valuable precursors for the [3+2] cycloaddition reactions to form the pyrazolo[1,5-a]pyridine core.[1][2][3][4] These salts are typically prepared by the N-amination of the corresponding pyridine.

Experimental Workflow: Synthesis of the Pyrazolo[1,5-a]pyridine Core

Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.

Causality Behind Experimental Choices:

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. The N-aminopyridinium ylide, generated in situ from the salt, acts as a 1,3-dipole. The choice of the dipolarophile (an alkyne or an alkene) is crucial as it determines the substitution pattern of the resulting pyrazolo[1,5-a]pyridine. For the synthesis of the unsubstituted pyrazolo[1,5-a]pyridine, a simple alkyne like acetylene can be used.

Acylation of the Pyrazolo[1,5-a]pyridine Core

Once the pyrazolo[1,5-a]pyridine scaffold is in hand, the next step is the introduction of the acetyl group at the C4 position. The most common method for this transformation is the Friedel-Crafts acylation .[5][6][7]

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of the aromatic pyrazolo[1,5-a]pyridine with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6][7] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich C4 position of the pyrazolo[1,5-a]pyridine ring.

Caption: Mechanism of Friedel-Crafts acylation on the pyrazolo[1,5-a]pyridine ring.

Detailed Experimental Protocol: Friedel-Crafts Acylation of Pyrazolo[1,5-a]pyridine

  • Reaction Setup: To a solution of pyrazolo[1,5-a]pyridine in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene), add the Lewis acid (e.g., AlCl₃) portion-wise at 0 °C under an inert atmosphere.

  • Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Trustworthiness and Self-Validation:

The regioselectivity of the Friedel-Crafts acylation on pyrazolo[1,5-a]pyridine is generally high for the C4 position due to electronic factors. The structure of the final product, 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the outcome of the reaction.

Strategy 2: Concurrent Ring Formation and Acetyl Group Introduction

This strategy often involves a [3+2] cycloaddition reaction where one of the reactants already contains the acetyl functionality. A key starting material for this approach is an appropriately substituted α,β-unsaturated carbonyl compound.

Key Starting Material: α,β-Unsaturated Ketones

In this approach, an N-aminopyridinium ylide is reacted with an α,β-unsaturated ketone, such as benzylideneacetone or a similar compound, where the acetyl group is part of the dipolarophile.[1]

Reaction Scheme: [3+2] Cycloaddition with an α,β-Unsaturated Ketone

Caption: Synthesis of a 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone derivative via [3+2] cycloaddition.

Expertise and Experience in Practice:

The regioselectivity of this cycloaddition can be influenced by the substituents on both the N-aminopyridinium ylide and the α,β-unsaturated ketone.[3] The reaction often proceeds through a stepwise mechanism involving a Michael addition followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the final pyrazolo[1,5-a]pyridine product.[1] Metal-free conditions at room temperature have been developed, offering a more environmentally friendly approach.[1]

Quantitative Data Summary

Synthetic RouteKey Starting MaterialsTypical Yields (%)Key AdvantagesKey Disadvantages
Strategy 1 Pyridine, Acetylating Agent60-85Versatile, well-establishedRequires a separate acylation step
Strategy 2 N-Aminopyridine, α,β-Unsaturated Ketone70-95Convergent, can be one-potRegioselectivity can be an issue

Alternative and Emerging Synthetic Routes

While the two strategies outlined above are the most common, other methods for the synthesis of the pyrazolo[1,5-a]pyridine core and its acylated derivatives are continuously being developed. These include:

  • Cross-dehydrogenative coupling (CDC) reactions: This approach involves the coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[8][9]

  • Sonochemical synthesis: The use of ultrasound has been shown to accelerate the [3+2] cycloaddition reaction, leading to higher yields in shorter reaction times under catalyst-free conditions.[10][11]

  • TEMPO-mediated synthesis: A TEMPO-mediated [3 + 2] annulation–aromatization protocol has been developed for the regioselective synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds.[3]

These emerging methods offer advantages in terms of efficiency, atom economy, and milder reaction conditions, contributing to the growing toolbox for the synthesis of this important class of compounds.

Conclusion

The synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is a critical step in the development of novel therapeutics. The choice of starting materials and synthetic strategy is a key decision for any researcher in this field. This guide has provided an in-depth overview of the primary synthetic routes, highlighting the versatility of N-aminopyridinium salts and α,β-unsaturated ketones as key starting materials. By understanding the underlying chemical principles and the practical considerations of each method, researchers can make informed decisions to efficiently access this valuable building block for their drug discovery endeavors.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1466–1471. [Link]

  • Li, H., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(10), 2266-2271. [Link]

  • Gao, G., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13851-13865. [Link]

  • El-Sayed, N. N. E., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7729–7738. [Link]

  • El-Sayed, N. N. E., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7729–7738. [Link]

  • Zhang, Y., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12786–12795. [Link]

  • Abdelriheem, N. A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • ResearchGate. (n.d.). BF 3 -Mediated Acetylation of Pyrazolo[1,5- a ]pyrimidines and Other π-Excedent ( N -Hetero)arenes. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2007). Synthesis, Reactions, and Antiviral Activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2,3-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(2), 337-350. [Link]

  • Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • Gao, G., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13851-13865. [Link]

  • Johnson, G. L., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Tetrahedron Letters, 59(30), 2914-2918. [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. [Video]. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Retrieved from [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

Sources

Engineering the Pyrazolo[1,5-a]pyridine Core: A Comprehensive Technical Guide on Synthesis, Causality, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged 5:6 aza-fused heterocyclic scaffold, the pyrazolo[1,5-a]pyridine core is a cornerstone in modern medicinal chemistry and materials science. Its unique dipolar nature—arising from the fusion of a π-excessive pyrazole ring with a π-deficient pyridine ring—confers exceptional stability, reactivity, and modularity 1. This guide deconstructs the mechanistic logic, synthetic workflows, and self-validating protocols required to engineer this core, moving beyond basic empirical steps to explain the chemical causality driving each reaction.

Structural Grounding and Pharmacological Relevance

The pyrazolo[1,5-a]pyridine architecture is highly sought after in drug discovery due to its ability to act as a bioisostere for indoles and azaindoles while offering distinct hydrogen-bonding profiles. Recently, this scaffold has been instrumental in the development of potent and selective dual inhibitors of PI3Kγ and PI3Kδ (e.g., IHMT-PI3K-315, which exhibits biochemical IC50 values of 4.0 nM and 9.1 nM, respectively) 2. The electronic push-pull system within the core also makes it a highly functional fluorophore in photophysics 1.

Mechanistic Causality in Core Synthesis
2.1 The [3+2] Cycloaddition Paradigm

The most robust and widely utilized synthetic protocol involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles (alkynes or alkenes) 3.

  • Electrophilic N-Amination: To generate the ylide, the pyridine nitrogen must first be aminated. Reagents like hydroxylamine-O-sulfonic acid (HOSA) or O-(mesitylsulfonyl)hydroxylamine (MSH) are standard. MSH is highly electrophilic and allows for amination under mild conditions, whereas HOSA is more atom-economical but requires strict pH control to prevent degradation 4.

  • Solvent and Substituent Causality: The choice of solvent dictates the reaction's thermodynamic fate. Highly polar solvents (e.g., DMF) can inadvertently promote elimination pathways (side reactions), reducing the yield of the desired cycloadduct. Conversely, optimized solvents like acetonitrile (MeCN) stabilize the 1,3-dipole, facilitating the cycloaddition trajectory. Furthermore, electron-donating groups (EDGs) on the dipole increase the HOMO energy level, leading to higher cycloaddition yields 1.

2.2 Transition-Metal-Free Cross-Dehydrogenative Coupling (CDC)

Recent advancements have bypassed the need for pre-functionalized alkynes by utilizing CDC reactions. An efficient method involves the acetic acid and molecular oxygen-promoted coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate, dimedone) 3. The causality here relies on O2 acting as the terminal oxidant, driving the cross-coupling of C-H and N-H bonds without the need for expensive palladium or copper catalysts.

SynthesisWorkflow A Pyridine Derivative B N-Amination (MSH or HOSA) A->B C N-Aminopyridinium Salt B->C D Base Treatment (K2CO3 / DBU) C->D E N-Iminopyridinium Ylide (1,3-Dipole) D->E F [3+2] Cycloaddition (Alkynes / Alkenes) E->F G Pyrazolo[1,5-a]pyridine Core F->G

Synthetic workflow for Pyrazolo[1,5-a]pyridine via 1,3-dipolar cycloaddition.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the yield of the pyrazolo[1,5-a]pyridine core during the [3+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD).

BaseSolventTemp (°C)Yield (%)Mechanistic Observation
K₂CO₃MeCN8085Optimal dipole stabilization; minimal side reactions.
DBUDMF2560Rapid ylide formation, but polar solvent increases elimination byproducts.
Et₃NToluene11045Poor solubility of the pyridinium salt limits the reaction rate.
K₂CO₃D₂O / MeCN8070Enables α-H/D exchange prior to cyclization for deuterated cores 4.
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow the researcher to verify success at intermediate stages.

Protocol A: Electrophilic N-Amination of Pyridine

Objective: Synthesis of the 1-aminopyridinium salt precursor.

  • Preparation: Dissolve pyridine (10 mmol) in 20 mL of distilled water.

  • Reagent Addition: Slowly add hydroxylamine-O-sulfonic acid (HOSA, 12 mmol) in portions at 0 °C. Causality: HOSA is highly water-soluble and acts as the electrophilic nitrogen source; low temperature prevents the exothermic degradation of HOSA.

  • Heating: Warm the mixture to 80 °C for 2 hours.

  • Validation Checkpoint 1 (Visual): The reaction mixture will shift from a clear solution to a cloudy suspension as the salt forms.

  • Validation Checkpoint 2 (Chemical): Extract a 0.1 mL aliquot and add 1 drop of 1M K₂CO₃. An immediate color change to deep yellow confirms the generation of the N-iminopyridinium ylide, validating the presence of the aminated salt.

  • Isolation: Remove water under reduced pressure and recrystallize the residue from ethanol to yield the pure 1-aminopyridinium salt.

Protocol B: Base-Mediated [3+2] Cycloaddition

Objective: Construction of the pyrazolo[1,5-a]pyridine core.

  • Ylide Generation: Suspend the 1-aminopyridinium salt (5 mmol) in 15 mL of anhydrous MeCN. Add anhydrous K₂CO₃ (10 mmol).

  • Validation Checkpoint 3 (Visual): Upon base addition, the suspension will turn deep yellow/orange, confirming the deprotonation and formation of the active 1,3-dipole.

  • Cycloaddition: Dropwise add dimethyl acetylenedicarboxylate (DMAD, 6 mmol) over 10 minutes. Causality: Slow addition prevents alkyne homocoupling and controls the exothermic cycloaddition.

  • Validation Checkpoint 4 (Chromatographic): Stir at room temperature for 4 hours. TLC (Hexane:EtOAc 3:1) will reveal the disappearance of the ylide and the emergence of a new, highly fluorescent spot under 254 nm UV light, confirming the formation of the conjugated pyrazolo[1,5-a]pyridine core.

  • Purification: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel flash chromatography.

MechanisticLogic Ylide N-Iminopyridinium Ylide Polar Polar Solvents (e.g., DMF) Favor Elimination Ylide->Polar Solvent Effect NonPolar Optimized Solvents (e.g., MeCN) Stabilize Dipole Ylide->NonPolar Solvent Effect EDG Electron-Donating Groups Increase Yields Ylide->EDG Substituent Effect EWG Electron-Withdrawing Groups Alter Regioselectivity Ylide->EWG Substituent Effect

Mechanistic causality of solvent and substituent effects on ylide reactivity.

Sources

The Expanding Therapeutic Landscape of Pyrazolo[1,5-a]pyridines: A Technical Guide to Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties. This technical guide provides an in-depth exploration of the significant biological activities of pyrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into the experimental validation and mechanistic underpinnings of these promising therapeutic agents.

Part 1: Anticancer Activity: Targeting the Engines of Malignancy

Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[3][4][5] A primary mechanism underlying their antitumor activity is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[6][7][8]

Kinase Inhibition: A Central Mechanism of Action

Several classes of pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various kinases, including:

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[9][10][11] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective CDK2 inhibitors, demonstrating the ability to induce cell cycle arrest and apoptosis in cancer cells.[12][13]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[7][14][15] Certain pyrazolo[1,5-a]pyridine derivatives have been shown to be potent p38 kinase inhibitors.[16]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[1][17][18] Dual inhibitors of PI3Kγ and PI3Kδ based on the pyrazolo[1,5-a]pyridine scaffold have been developed, showing promise in cancer immunotherapy.[17]

  • Tropomyosin Receptor Kinases (Trks): Trk kinases are involved in neuronal development and function, but their aberrant activation can drive the growth of various cancers. Pyrazolo[1,5-a]pyrimidine-based compounds, such as Larotrectinib and Entrectinib, are approved drugs that target Trk fusion proteins.[13]

Experimental Validation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

To confirm the direct inhibitory effect of pyrazolo[1,5-a]pyridine derivatives on specific kinases, an in vitro kinase inhibition assay is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[6][14][18]

Experimental Protocol: ADP-Glo™ Kinase Assay [14][18]

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the pyrazolo[1,5-a]pyridine inhibitor at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal, which is measured by a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. A decrease in luminescence in the presence of the inhibitor indicates kinase inhibition.

Signaling Pathways in Cancer Targeted by Pyrazolo[1,5-a]pyridines

The following diagrams illustrate key signaling pathways implicated in cancer that are targeted by pyrazolo[1,5-a]pyridine derivatives.

CDK2_Cell_Cycle_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK binds Cyclin_D_CDK4_6 Cyclin D / CDK4/6 RTK->Cyclin_D_CDK4_6 activates Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_A Cyclin A E2F->Cyclin_A promotes transcription CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_A CDK2 / Cyclin A Cyclin_A->CDK2_Cyclin_A activates CDK2_Cyclin_E->Rb hyperphosphorylates S_Phase S-Phase Entry & DNA Replication CDK2_Cyclin_E->S_Phase promotes G1_Arrest G1 Phase Arrest CDK2_Cyclin_A->S_Phase maintains Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_pyridine->CDK2_Cyclin_E inhibits Pyrazolo_pyridine->CDK2_Cyclin_A inhibits Pyrazolo_pyridine->G1_Arrest leads to

Caption: CDK2/Cell Cycle Signaling Pathway Inhibition.

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (activates) mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival AKT->Cell_Survival promotes Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Proliferation mTORC1->Proliferation promotes Growth Cell Growth mTORC1->Growth promotes Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_pyridine->PI3K inhibits NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor binds IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Degradation Degradation IkB->Degradation ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes induces Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_pyridine->IKK_Complex inhibits

Caption: NF-κB Signaling Pathway in Inflammation.

Part 3: Antimicrobial Activity: Combating Microbial Threats

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazolo[1,5-a]pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi. [18]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many pyrazolo[1,5-a]pyridine derivatives are still under investigation. However, some studies suggest that they may interfere with essential microbial processes such as DNA replication, cell wall synthesis, or enzymatic activity. For instance, some derivatives have been shown to inhibit bacterial RNA polymerase. [18]

Experimental Validation of Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the pyrazolo[1,5-a]pyridine derivative in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Part 4: Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases pose a significant challenge to global health. Emerging evidence suggests that pyrazolo[1,5-a]pyridine derivatives may possess neuroprotective properties. [9][10]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are thought to be multifactorial and may involve:

  • Anti-apoptotic Activity: Inhibition of apoptotic pathways in neuronal cells. [10]* Anti-inflammatory Effects: As discussed earlier, inflammation is a key contributor to neurodegeneration.

  • Kinase Inhibition: Modulation of kinase signaling pathways that are dysregulated in neurodegenerative disorders.

Experimental Validation of Neuroprotective Activity

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it a valuable tool for studying the molecular mechanisms of apoptosis. [12]

Experimental Protocol: Western Blot for Apoptosis Markers [12]

  • Cell Culture and Treatment: Culture neuronal cells and treat them with a neurotoxin (e.g., MPP+ to model Parkinson's disease) in the presence or absence of the pyrazolo[1,5-a]pyridine derivative.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis-related protein (e.g., cleaved caspase-3, Bax, or Bcl-2).

    • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. A decrease in pro-apoptotic proteins (like cleaved caspase-3 and Bax) and/or an increase in anti-apoptotic proteins (like Bcl-2) in the presence of the compound indicates anti-apoptotic and neuroprotective activity.

Part 5: Lead Optimization and In Silico Insights

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger molecule, such as a protein. [5]This method is invaluable for understanding the binding modes of pyrazolo[1,5-a]pyridine derivatives with their target proteins and for guiding the design of more potent and selective inhibitors.

General Protocol: Molecular Docking [3][7][16]

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein (receptor) from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of the pyrazolo[1,5-a]pyridine derivative (ligand) and optimize its geometry.

  • Binding Site Identification: Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using computational tools.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site.

  • Scoring and Analysis: The docking program will score the different poses based on their predicted binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. This information can then be used to propose modifications to the ligand to improve its binding.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a versatile and promising platform for the development of new therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide has provided an overview of these activities, along with detailed experimental protocols for their validation and mechanistic investigation. By integrating in vitro and in vivo assays with in silico methods like molecular docking, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Hassan, A. S., & Hafez, T. S. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Journal of the Chinese Chemical Society, 63(10), 848-856.
  • Cuadrado, I., & Nebreda, A. R. (2010). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. The FEBS journal, 277(15), 3036-3051.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9.
  • Jouha, J., et al. (2017). Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. European Journal of Medicinal Chemistry, 129, 167-176.
  • Duncia, J. V., et al. (2008). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5546-5550.
  • Terungwa, T. T., et al. (2024).
  • ResearchHub. (2024, April 2).
  • Yang, J., et al. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26.
  • BOC Sciences. (n.d.).
  • El-Sayed, N. N. E., et al. (2021). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Current Organic Synthesis, 18(5), 527-539.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.
  • ATCC. (n.d.).
  • Merck. (n.d.).
  • Kamal, A., et al. (2021). Neuroprotective and Anti-Apoptotic Activity of Anthranilamide Pyrazolo[1,5-a] Pyrimidine Derivative against Parkinson's Disease Model in Rotenone-Induced SH-SY5Y Cells. Neurotoxicity Research, 39(4), 1165-1179.
  • El-Gohary, N. S., & Shaaban, M. I. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(2), 643.
  • El-Sayed, N. N. E., et al. (2025, January 24).
  • BenchChem. (2025).
  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • Abdel-Aziz, A. A.-M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(10), 104135.
  • El-Sayed, W. A., et al. (2020). Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5- a ]Pyrimidine, Imidazo[1,2- b ]Pyrazole and Pyrazolo[5,1- b ]Quinazoline Derivatives Containing Indane Moiety. ChemistrySelect, 5(29), 8963-8972.
  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2024, December 29). IAEA.
  • El-Gamal, M. I., et al. (2024, December 10).
  • BenchChem. (n.d.).
  • Al-Dhfyan, A., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • El-Damasy, A. K., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(3), 947-956.
  • Jouha, J., et al. (2017). Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. European Journal of Medicinal Chemistry, 129, 167-176.
  • Blando, J. M., et al. (2018). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 81(1), e41.
  • Jouha, J., et al. (2017). Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. European Journal of Medicinal Chemistry, 129, 167-176.
  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Gomaa, A. M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103659.
  • BenchChem. (2025). Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115-121.
  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3519.
  • Sahoo, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics, 40(14), 6433-6447.
  • El-Gamal, M. I., et al. (2024, December 10).
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Tăut, D. F., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12154.
  • Ma'ayan Lab. (n.d.). CDK2 Gene.
  • Miller, A. L., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. mSphere, 9(5), e00139-24.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023, May 1). Semantic Scholar.
  • Ríos-Luci, C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4983.
  • CGSpace. (2022, April 19). Broth microdilution reference methodology.
  • Shokat Lab. (n.d.). Modified AutoDock for accurate docking of protein kinase inhibitors.

Sources

An In-Depth Technical Guide to 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. Due to a paucity of direct literature on this specific molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust framework for researchers, scientists, and drug development professionals. The guide critically examines plausible synthetic routes, explores the anticipated chemical reactivity of the acetyl moiety and the pyrazolo[1,5-a]pyridine core, and evaluates its potential as a kinase inhibitor by drawing on established structure-activity relationships within this chemical class. This guide is intended to serve as a foundational resource, fostering further investigation into this promising, yet underexplored, chemical entity.

Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This fused nitrogen-containing heterocycle has garnered significant attention due to its ability to serve as a versatile template for the design of therapeutic agents targeting a wide array of biological targets.[3] Notably, derivatives of this scaffold have demonstrated potent antiviral, anti-inflammatory, anti-cancer, and antifungal activities.[1] The structural rigidity and unique electronic properties of the pyrazolo[1,5-a]pyridine core make it an ideal framework for developing selective inhibitors of various enzymes, particularly protein kinases.[4][5]

The introduction of an acetyl group at the 4-position of the pyrazolo[1,5-a]pyridine ring system, yielding 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (CAS No. 51143-67-0), presents an intriguing molecule with potential for further functionalization and as a key pharmacophore in drug discovery. This guide will delve into the synthetic strategies, chemical behavior, and prospective biological applications of this specific compound.

Synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone: Challenges and Proposed Methodologies

The synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is not widely reported in the scientific literature. However, based on established methodologies for the synthesis of pyrazolo[1,5-a]pyridines and the principles of aromatic acylation, we can propose several viable synthetic routes.

Direct Acylation of the Pyrazolo[1,5-a]pyridine Core: A Critical Assessment

The most direct approach would be the Friedel-Crafts acylation of the parent pyrazolo[1,5-a]pyridine. However, the pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution.[6] Furthermore, the nitrogen atom of the pyridine ring can coordinate with the Lewis acid catalyst, further deactivating the ring system.[6]

Despite these challenges, acylation of the related and also electron-deficient pyrazolo[1,5-a]pyrimidine scaffold has been successfully achieved, suggesting that with the right choice of catalyst and reaction conditions, direct acylation of pyrazolo[1,5-a]pyridine may be feasible.

Proposed Protocol: Friedel-Crafts Acylation

  • To a solution of pyrazolo[1,5-a]pyridine in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride or iron(III) chloride).

  • Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Proposed Friedel-Crafts Acylation Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Product 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Pyrazolo_pyridine->Product Acylation Reagents Acetic Anhydride/Acetyl Chloride + Lewis Acid (e.g., AlCl3) G Ring-Closing Synthesis from N-Amino-2-iminopyridine Precursor1 N-Amino-2-iminopyridine Intermediate Coupled Intermediate Precursor1->Intermediate Precursor2 Acetyl-containing 1,3-dicarbonyl Precursor2->Intermediate Product 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Intermediate->Product Cyclization G Trk Signaling Pathway and Inhibition Ligand Neurotrophin Trk Trk Receptor Ligand->Trk Dimerization Dimerization & Autophosphorylation Trk->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (or derivative) Inhibitor->Dimerization Inhibition

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Approach Based on Analogous Structures

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel heterocyclic compound, 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. Due to the absence of published experimental spectra for this specific molecule, this guide employs a predictive methodology grounded in the empirical data of structurally related compounds, including the parent pyrazolo[1,5-a]pyridine and 4-acetylpyridine. By dissecting the influence of the acetyl substituent on the pyridine ring and the electronic effects of the fused pyrazole ring, we present a comprehensive set of predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the identification, characterization, and further development of pyrazolo[1,5-a]pyridine-based compounds.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an acetyl group at the 4-position of this scaffold is anticipated to produce a molecule with unique electronic and steric properties, making 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone a compound of considerable interest for further functionalization and biological screening.

A thorough understanding of a molecule's spectroscopic signature is fundamental to its synthesis, purification, and characterization. This guide addresses the current lack of available experimental spectroscopic data for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone by providing robust predictions for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are derived from a careful analysis of the known spectroscopic data of the parent pyrazolo[1,5-a]pyridine and the well-characterized 4-acetylpyridine, allowing for a reasoned extrapolation of the expected spectral features.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is predicted to exhibit a set of distinct signals corresponding to the protons of the fused ring system and the acetyl methyl group. The chemical shifts are influenced by the aromaticity of the bicyclic system and the electron-withdrawing nature of the acetyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2~8.10d~2.0Deshielded due to proximity to the electronegative nitrogen of the pyrazole ring.
H-3~6.80d~2.0Shielded relative to other protons on the pyrazole ring.
H-5~7.20dd~7.0, 1.5Influenced by coupling to H-6 and H-7.
H-6~7.60t~7.0Typical triplet for a proton coupled to two adjacent protons.
H-7~8.60d~7.0Deshielded due to the anisotropic effect of the neighboring nitrogen and the electron-withdrawing acetyl group.
-COCH₃~2.70s-Singlet for the methyl protons of the acetyl group.

Causality Behind Predictions:

  • Parent Scaffold Analysis: In the parent pyrazolo[1,5-a]pyridine, the protons resonate at approximately δ 8.39 (H-7), 7.80 (H-2), 7.44 (H-5), 6.97 (H-6), and 6.58 (H-3) ppm[1].

  • Substituent Effects: The introduction of an electron-withdrawing acetyl group at the 4-position is expected to deshield the adjacent protons, particularly H-5 and H-3, and to a lesser extent, H-7. The deshielding effect on the pyridine ring protons is well-documented for 4-acetylpyridine.

  • Through-Space Effects: The acetyl group's carbonyl bond will exert an anisotropic effect, which can either shield or deshield nearby protons depending on their spatial orientation. This is expected to contribute to the overall chemical shifts.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyridine core will be influenced by the electronegativity of the nitrogen atoms and the electronic effects of the acetyl substituent.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~140.0Deshielded due to attachment to nitrogen.
C-3~98.0Shielded carbon in the pyrazole ring.
C-4~145.0Deshielded due to the attached acetyl group.
C-5~118.0Aromatic carbon in the pyridine ring.
C-6~130.0Aromatic carbon in the pyridine ring.
C-7~114.0Aromatic carbon in the pyridine ring.
C-8a~150.0Bridgehead carbon, deshielded by two nitrogen atoms.
-C OCH₃~198.0Typical chemical shift for a ketone carbonyl carbon.
-COC H₃~26.0Methyl carbon of the acetyl group.

Causality Behind Predictions:

  • Heteroatom Effects: The nitrogen atoms in the fused ring system cause a general deshielding of the adjacent carbon atoms (C-2, C-7, C-8a).

  • Substituent Effects: The electron-withdrawing acetyl group will significantly deshield the attached carbon (C-4) and the carbonyl carbon itself will appear at a characteristic downfield shift. The influence of the acetyl group on the other ring carbons is predicted based on established substituent chemical shift (SCS) effects in aromatic systems.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone will be characterized by absorption bands corresponding to the various functional groups and the aromatic framework.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2950-2850WeakC-H stretching (methyl)
~1685StrongC=O stretching (aryl ketone)
~1600, 1570, 1480Medium-StrongC=C and C=N stretching (aromatic rings)
~1360MediumC-H bending (methyl)
~1250StrongC-C(=O)-C stretching and bending
~850-750StrongC-H out-of-plane bending (aromatic)

Causality Behind Predictions:

  • Carbonyl Group: The most prominent peak is expected to be the strong C=O stretching vibration of the aryl ketone, typically found in the 1680-1700 cm⁻¹ region.

  • Aromatic System: The characteristic C=C and C=N stretching vibrations of the pyrazolo[1,5-a]pyridine ring system will appear in the 1600-1450 cm⁻¹ region.

  • C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretching will be below 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the fingerprint region will be indicative of the substitution pattern on the aromatic rings.

Predicted Mass Spectrometry (MS)

The mass spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone will provide information about its molecular weight and fragmentation pattern under ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₉H₈N₂O, MW = 160.17 g/mol ).

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-•CH₃): A significant fragment at [M-15]⁺ is predicted due to the cleavage of the methyl group from the acetyl moiety, forming a stable acylium ion.

    • Loss of carbon monoxide (-CO): A fragment at [M-28]⁺ may be observed due to the elimination of a neutral CO molecule from the acylium ion.

    • Formation of the pyrazolo[1,5-a]pyridine cation: A fragment corresponding to the pyrazolo[1,5-a]pyridine ring system may be observed after the loss of the entire acetyl group.

Visualization of Predicted Fragmentation:

G M [M]⁺• (m/z 160) M_minus_15 [M-15]⁺ (m/z 145) M->M_minus_15 - •CH₃ M_minus_43 [M-43]⁺ (m/z 117) M_minus_15->M_minus_43 - CO G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Compound 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation & Characterization NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. While awaiting experimental verification, these predictions, based on sound chemical principles and analysis of analogous structures, offer a valuable starting point for the identification and characterization of this and related compounds. The detailed rationale behind each prediction is intended to provide researchers with the necessary insights to interpret future experimental data with confidence. As a Senior Application Scientist, it is my belief that this predictive guide will serve as a practical and useful tool for the scientific community.

References

  • PubChem. 4-Acetylpyridine. [Link]

  • Erki̇raz, G., & Öztürk, T. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-10.
  • Fathalla, W., & Zaki, M. E. A. (2013). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 58(4), 1965-1969.
  • SpectraBase. Pyrazolo[1,5-a]pyridine. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. This document moves beyond a simple data report to offer a detailed interpretation of the spectrum, grounded in the principles of NMR spectroscopy and supported by data from analogous structures. It includes a complete, predicted assignment of proton signals, a step-by-step experimental protocol for acquiring high-quality spectra, and a discussion of the structural information that can be gleaned from the data. This guide is intended to serve as a practical resource for researchers working with this and related pyrazolo[1,5-a]pyridine scaffolds.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Role of NMR

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in drug discovery, forming the core of molecules with a wide range of biological activities. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it a versatile template for inhibitor design. 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, with its acetyl substituent, presents a key synthon for further chemical modifications.

In the characterization of such novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. ¹H NMR, in particular, provides a rapid and powerful method for confirming molecular structure by offering detailed insights into the electronic environment, connectivity, and spatial arrangement of protons within a molecule.

This guide will dissect the ¹H NMR spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, providing a foundational understanding for its structural verification and the analysis of its derivatives.

Predicted ¹H NMR Spectrum and Structural Assignments

While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the literature, a highly accurate prediction can be constructed based on the well-documented NMR data of the parent pyrazolo[1,5-a]pyridine and related substituted analogs. The acetyl group at the C4 position significantly influences the chemical shifts of the protons on the pyridine ring.

Molecular Structure and Proton Numbering

For clarity, the protons of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone are numbered as follows:

Caption: Structure of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone with proton numbering.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR data for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, typically recorded in a solvent like deuterochloroform (CDCl₃).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H7 8.50 - 8.65Doublet (d)J7,6 ≈ 7.01HLocated on the carbon adjacent to the bridgehead nitrogen, this proton is expected to be the most deshielded of the aromatic protons.
H5 8.20 - 8.35Doublet (d)J5,6 ≈ 9.01HDeshielded due to its proximity to the electron-withdrawing acetyl group and the pyridine nitrogen.
H3 8.05 - 8.20Doublet (d)J3,2 ≈ 2.51HA typical chemical shift for a proton on the pyrazole ring of this system.
H2 6.70 - 6.85Doublet (d)J2,3 ≈ 2.51HGenerally the most upfield proton on the pyrazole ring.
H6 7.15 - 7.30Triplet of doublets (td) or Doublet of doublets (dd)J6,5 ≈ 9.0, J6,7 ≈ 7.01HCoupled to both H5 and H7, appearing as a complex multiplet in the mid-aromatic region.
-COCH₃ 2.65 - 2.80Singlet (s)N/A3HA characteristic singlet for an acetyl group attached to an aromatic system.

Experimental Protocol for ¹H NMR Acquisition

Achieving a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Materials and Reagents
  • 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (5-25 mg)[1][2]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), high purity

  • Internal standard (e.g., Tetramethylsilane, TMS, often pre-added to the solvent)[3]

  • High-quality 5 mm NMR tubes[1]

  • Pipettes and vials

  • Filtration medium (e.g., cotton or glass wool plug)

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer No Particulates filter Filter if Particulates are Present dissolve->filter insert Insert Sample into Spectrometer transfer->insert filter->transfer Clear Solution lock Lock on Deuterium Signal insert->lock shim Shim for Homogeneity lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to Reference (e.g., TMS at 0 ppm) baseline->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze and Assign Peaks integrate->analyze

Caption: Experimental workflow from sample preparation to spectral analysis.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is dry and free of residual solvents from synthesis by placing it under high vacuum for an adequate period.[4]

    • Accurately weigh between 5 and 25 mg of the compound into a clean, dry vial.[1][2] The use of a sufficient sample amount is crucial for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei like ¹³C, though for ¹H, smaller quantities are often sufficient.[1]

    • Add approximately 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃) containing an internal standard like TMS. Chloroform is a common first choice for many organic compounds.[4]

    • Gently agitate the vial to ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality NMR tube to prevent issues with spectral resolution.[4]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Initiate the instrument's software and perform a lock on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming will result in broad and distorted peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. For a routine spectrum, a sufficient number of scans (e.g., 8 or 16) should be collected to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the signal for the internal standard (TMS) to 0.00 ppm. If no internal standard is used, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the area under each signal. The integration values provide the relative ratio of the number of protons giving rise to each signal.[5]

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to the corresponding protons in the molecule.[5] For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) can be invaluable for confirming proton-proton couplings.

In-Depth Spectral Interpretation and Causality

The predicted chemical shifts are a direct consequence of the molecule's electronic structure.

  • The Pyridine Ring Protons (H5, H6, H7): The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the protons on this ring compared to benzene. The H7 proton is adjacent to the bridgehead nitrogen and is typically the most downfield signal. The acetyl group at C4 is also strongly electron-withdrawing, causing significant deshielding of the ortho proton, H5. The H6 proton, being further from these deshielding influences, appears at a more intermediate chemical shift.

  • The Pyrazole Ring Protons (H2, H3): The pyrazole ring has a different electronic distribution. H3 is adjacent to the pyridine ring fusion and is generally more deshielded than H2. The coupling between these two protons (J2,3) is typically small (around 2.5 Hz), which is characteristic of five-membered heterocyclic rings.

  • The Acetyl Protons (-COCH₃): These three protons are equivalent and are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift in the range of 2.65-2.80 ppm is characteristic of a methyl group attached to a carbonyl which is, in turn, bonded to an aromatic system.

Troubleshooting and Best Practices

  • Broad Peaks: This can be caused by poor shimming, the presence of paramagnetic impurities, or sample aggregation at higher concentrations. Re-shimming or filtering the sample can often resolve this.

  • Impurity Peaks: Unidentified peaks in the spectrum may arise from residual solvents (e.g., acetone, ethyl acetate) from the synthesis or purification, or from water.

  • Choosing a Solvent: If the compound is not soluble in CDCl₃, other solvents like DMSO-d₆ or acetone-d₆ can be used.[4] Be aware that the chemical shifts of the compound's protons will change with the solvent.

  • Data Analysis Software: A variety of software packages are available for processing and analyzing NMR data, ranging from vendor-specific software like Bruker's TopSpin to third-party applications like Mnova or ACD/Labs NMR software.[6][7][8] These tools offer advanced features for analysis, including multiplet analysis and the visualization of 2D NMR data.[7]

Conclusion

The ¹H NMR spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is a rich source of structural information. Through careful acquisition and a systematic approach to interpretation, as outlined in this guide, researchers can confidently verify the structure of this important heterocyclic compound. The predicted spectral data serves as a reliable benchmark for experimental verification. This comprehensive understanding is fundamental for any further research and development involving this and related molecular scaffolds.

References

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • ACD/Labs. (2024, October 2). How to Choose NMR Data Analysis Software That's Right for You. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Bruker. (n.d.). NMR Software | NMR Technologies. Retrieved from [Link]

  • Bruker. (n.d.). NMR Software | NMR Technologies. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in drug discovery, appearing in compounds targeting a range of biological targets. A thorough understanding of the spectroscopic properties of this class of molecules is paramount for unambiguous structural elucidation, reaction monitoring, and quality control in synthetic and medicinal chemistry workflows. This document outlines the foundational principles of ¹³C NMR as they apply to this specific bicyclic heteroaromatic system, presents a detailed assignment of the predicted carbon chemical shifts, and provides a standardized experimental protocol for the acquisition of high-quality ¹³C NMR data.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a fused, nitrogen-containing heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its structural rigidity and synthetic tractability make it an attractive scaffold for the development of novel therapeutic agents. Derivatives of pyrazolo[1,5-a]pyridine have been reported to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The introduction of an acetyl group at the 4-position, as in 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, provides a key synthetic handle for further molecular elaboration, making this a valuable intermediate in drug discovery programs.

Accurate and unambiguous characterization of such molecules is critical. ¹³C NMR spectroscopy is an indispensable tool in this regard, providing a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment gives rise to a specific resonance in the ¹³C NMR spectrum, and the chemical shift of this resonance is highly sensitive to the local electronic structure.

Principles of ¹³C NMR Spectroscopy in the Context of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

The ¹³C NMR spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is governed by several key factors inherent to its molecular structure:

  • Aromaticity and Electron Distribution: The pyrazolo[1,5-a]pyridine core is an aromatic system. The delocalized π-electrons significantly influence the shielding and deshielding of the carbon nuclei. In general, aromatic carbons resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The precise chemical shifts are dictated by the electron density at each carbon, which is in turn affected by the positions of the nitrogen atoms and the acetyl substituent.

  • Inductive and Resonance Effects of the Acetyl Group: The acetyl group at the C4 position is an electron-withdrawing group. Through resonance, it can withdraw electron density from the pyridine ring, leading to a deshielding of the carbons in conjugation with the carbonyl group. The carbonyl carbon itself will be one of the most downfield signals in the spectrum, typically appearing above 190 ppm. The methyl carbon of the acetyl group will be found in the upfield region, characteristic of sp³-hybridized carbons.

  • Heteroatom Effects: The presence of two nitrogen atoms in the bicyclic system significantly impacts the chemical shifts of the adjacent carbon atoms. The nitrogen atoms are more electronegative than carbon and generally cause a downfield shift of the carbons to which they are directly attached.

Due to the absence of directly published experimental data for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone at the time of this writing, the following spectral analysis is based on established principles of NMR spectroscopy and comparison with data from structurally related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives.[1][2]

Predicted ¹³C NMR Spectrum and Peak Assignments

The predicted ¹³C NMR spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The predicted chemical shifts and their assignments are detailed in Table 1 and are based on the numbering scheme presented in the molecular structure diagram below.

Caption: Molecular structure of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C=O~195.0The carbonyl carbon of the acetyl group is highly deshielded and is expected to be the most downfield signal.
C8a~148.0This is a bridgehead carbon atom bonded to a nitrogen atom, leading to significant deshielding.
C7~145.0As a carbon atom in the pyridine ring adjacent to a nitrogen atom (in the pyrazole ring), it is expected to be significantly deshielded.
C4~140.0This carbon is part of the pyridine ring and is directly attached to the electron-withdrawing acetyl group, leading to deshielding.
C6~130.0A typical aromatic carbon in the pyridine ring, its chemical shift will be influenced by the overall electron distribution in the bicyclic system.
C2~128.0This carbon is in the pyrazole ring and adjacent to the bridgehead nitrogen. Its chemical shift is in the typical range for aromatic carbons in this environment.
C8~115.0As a carbon in the pyridine ring, its chemical shift is influenced by the adjacent nitrogen and the overall aromatic system.
C3~110.0This carbon is in the pyrazole ring and is expected to be in the upfield region of the aromatic carbons due to the electronic effects of the adjacent nitrogen atoms.
C5~108.0This carbon in the pyridine ring is expected to be relatively shielded compared to other carbons in the same ring.
CH₃~25.0The methyl carbon of the acetyl group is an sp³-hybridized carbon and will appear in the upfield region of the spectrum.

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality ¹³C NMR spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, the following experimental procedure is recommended:

G cluster_workflow ¹³C NMR Acquisition Workflow prep Sample Preparation instrument Instrument Setup prep->instrument Load Sample acquisition Data Acquisition instrument->acquisition Start Experiment processing Data Processing acquisition->processing FID Data analysis Spectral Analysis processing->analysis Processed Spectrum

Caption: Workflow for ¹³C NMR data acquisition and analysis.

4.1. Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 15-20 mg of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, so it should be reported with the data.

  • Add Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will cover the entire range of expected carbon chemical shifts.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the ¹³C NMR spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. While the provided spectral data is predictive, it is based on sound spectroscopic principles and data from closely related compounds. The outlined experimental protocol offers a standardized approach to obtaining high-quality, reproducible ¹³C NMR data, which is essential for the unambiguous structural verification of this important heterocyclic building block in drug discovery and development. For definitive assignment, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are highly recommended.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Moustafa, A. H., Gomaa, M. A.-M., & El-Hashash, M. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13838–13850. [Link]

  • Pugmire, R. J., & Grant, D. M. (1971). Carbon-13 magnetic resonance. XXI. The pyridine-pyridinium system. Journal of the American Chemical Society, 93(8), 1880-1887. [Link]

  • American Chemical Society. (2013). NMR Guidelines for ACS Journals. [Link]

  • Modgraph Consultants Ltd. C13 NMR and X-Nuclei Reference Database. [Link]

  • Portilla, J., Quiroga, J., & Abonía, R. (2012). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2(23), 8637-8659. [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

Sources

Methodological & Application

Synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, a valuable heterocyclic ketone with applications in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in numerous biologically active compounds, and the introduction of an acetyl group at the 4-position offers a key handle for further chemical modifications.[1][2] This document outlines a robust two-step synthetic sequence, commencing with the construction of the core pyrazolo[1,5-a]pyridine ring system, followed by a regioselective Friedel-Crafts acylation.

This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols described herein are designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[3] This scaffold is present in compounds exhibiting a wide range of biological effects, including anticancer, anti-inflammatory, and antiviral properties. The unique electronic distribution within the fused ring system provides a versatile platform for the design of novel therapeutic agents.

Synthetic Strategy Overview

The synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is approached in a two-stage process:

  • Part 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core. This is achieved through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an alkyne, a well-established method for the construction of this heterocyclic system.

  • Part 2: Friedel-Crafts Acylation. The ethanone moiety is introduced onto the pyrazolo[1,5-a]pyridine core via a Friedel-Crafts acylation reaction. The regioselectivity of this reaction is a critical aspect that will be discussed in detail.

Figure 1. Overall synthetic workflow for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

PART 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core

The initial step involves the synthesis of the parent pyrazolo[1,5-a]pyridine heterocycle. A reliable and widely used method is the [3+2] cycloaddition of an N-aminopyridinium salt with a suitable alkyne.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine

Materials:

  • Pyridine

  • Hydroxylamine-O-sulfonic acid

  • Potassium carbonate (K₂CO₃)

  • Propargyl aldehyde diethyl acetal

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure:

  • Formation of N-Aminopyridinium Iodide:

    • In a 250 mL round-bottom flask, dissolve pyridine (1 equivalent) in dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 equivalents) in methanol.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Concentrate the mixture under reduced pressure.

    • Triturate the residue with diethyl ether to obtain the N-aminopyridinium salt as a solid. Filter and dry the solid.

  • [3+2] Cycloaddition:

    • In a 100 mL round-bottom flask, suspend the N-aminopyridinium salt (1 equivalent) and potassium carbonate (3 equivalents) in DCM.

    • To this suspension, add propargyl aldehyde diethyl acetal (1.2 equivalents).

    • Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure pyrazolo[1,5-a]pyridine.

PART 2: Friedel-Crafts Acylation of Pyrazolo[1,5-a]pyridine

The second stage of the synthesis is the introduction of the acetyl group at the C4-position of the pyrazolo[1,5-a]pyridine ring. This is accomplished through a Friedel-Crafts acylation reaction.

Causality of Regioselectivity:
Protocol 2: Synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Materials:

  • Pyrazolo[1,5-a]pyridine (from Part 1)

  • Acetic anhydride

  • Aluminum chloride (AlCl₃) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer with stir bars

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In an oven-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

  • Acylation:

    • Slowly add acetic anhydride (1.2 equivalents) to the cooled suspension with vigorous stirring.

    • After 15 minutes, add a solution of pyrazolo[1,5-a]pyridine (1 equivalent) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone as a solid.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected Appearance
Pyrazolo[1,5-a]pyridineC₇H₆N₂118.14 g/mol Crystalline solid
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanoneC₉H₈N₂O160.17 g/mol Solid

Expected Spectroscopic Data for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone:

While specific experimental data for the target molecule is not widely published, the following are expected characteristic signals based on the structure and data from related compounds:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons of the pyrazolo[1,5-a]pyridine core in the range of δ 7.0-8.5 ppm.

    • A singlet for the acetyl methyl group (CH₃) around δ 2.5-2.7 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • Aromatic carbons in the range of δ 110-150 ppm.

    • The carbonyl carbon (C=O) of the acetyl group around δ 195-200 ppm.

    • The methyl carbon (CH₃) of the acetyl group around δ 25-30 ppm.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₉N₂O: 161.0715; found: 161.XXXX.

Troubleshooting and Field-Proven Insights

  • Moisture Sensitivity of Friedel-Crafts Acylation: The Friedel-Crafts acylation step is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Anhydrous solvents and reagents are critical for obtaining good yields.

  • Choice of Lewis Acid: While aluminum chloride is a common Lewis acid for Friedel-Crafts acylations, other Lewis acids such as ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) can also be employed, sometimes offering milder reaction conditions and different regioselectivity.

  • Purification: Column chromatography is generally effective for purifying both the intermediate and the final product. Careful selection of the eluent system is important to achieve good separation. Recrystallization can be an alternative or additional purification step for the final product.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. By following the outlined procedures and considering the provided insights, researchers can reliably synthesize this valuable compound for further investigation in medicinal chemistry and drug discovery programs. The synthesis of the pyrazolo[1,5-a]pyridine core followed by a regioselective acylation offers a versatile route to a range of functionalized derivatives.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Jones, R. G., & Katritzky, A. R. (1960). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Journal of the Chemical Society, 2937-2943. [Link]

  • Request PDF. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]

  • IJARESM. (2024, July 15). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. International Journal of Advanced Research in Engineering, Science & Management. [Link]

  • Al-Azmi, S., & El-Apasery, M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 55. [Link]

  • Semantic Scholar. Supporting Information New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones Exp. [Link]

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Giller, S. A., et al. (1965). Electron density distribution in heterocyclic systems with two vicinal nitrogen atoms. II. Pyrazole dipole moments. Chemistry of Heterocyclic Compounds, 1(1), 69-72. [Link]

  • BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. [Link]

  • ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • Chen, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Molecules, 20(12), 22185-22200. [Link]

  • Abdellatif, K. R., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103666. [Link]

  • ResearchGate. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • Shawali, A. S., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 17(8), 9489-9499. [Link]

  • ResearchGate. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. [Link]

  • Sobarzo-Sánchez, E., et al. (2002). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Journal of the Chilean Chemical Society, 47(3), 251-255. [Link]

  • da Silva, A. D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2191. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • PubMed. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. [Link]

  • Mekky, A. E. M., Ahmed, A. A. M., & Sanada, S. M. H. (2025). New pyrazolo[1,5-a]pyrimidine-fused chromeno[2,3-b]pyridine hybrids linked to 4,6-diarylnicotinonitrile units: Synthesis, antibacterial screening and SAR study. Figshare. [Link]

Sources

Application Note: Advanced[3+2] Cycloaddition Strategies for Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore in modern drug development, frequently utilized as a metabolically stable bioisostere for indoles, purines, and azaindoles. Traditional synthetic routes often suffer from harsh reaction conditions, poor regioselectivity, and reliance on expensive transition-metal catalysts. To circumvent these bottlenecks, the [3+2] cycloaddition (often classified as a 1,3-dipolar cycloaddition) has emerged as the most robust, atom-economical, and regioselective methodology for constructing this core[1].

This application note provides a comprehensive, expert-level guide to synthesizing functionalized pyrazolo[1,5-a]pyridines, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols for both standard oxidative and advanced sonochemical approaches.

Mechanistic Rationale: The 1,3-Dipolar Cycloaddition Paradigm

The fundamental logic of the [3+2] cycloaddition approach relies on the in situ generation of a highly reactive 1,3-dipole[1]. By treating an N-aminopyridinium salt with a mild base (e.g., K₂CO₃), the system undergoes deprotonation to yield an N-aminopyridinium ylide.

Causality in Experimental Design:

  • Dipolarophile Selection: The use of electron-deficient alkynes (like dimethyl acetylenedicarboxylate, DMAD) or alkenes (like α,β-unsaturated carbonyls) is deliberate. Electron-withdrawing groups lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dipolarophile, facilitating a rapid, normal-electron-demand concerted cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the ylide[2].

  • Aromatization Requirement: When alkenes are utilized as dipolarophiles, the initial cyclization yields a dihydropyrazolo[1,5-a]pyridine intermediate. To restore the aromaticity of the bicyclic system, an oxidative step (using (diacetoxyiodo)benzene [PIDA], TEMPO, or ambient air) or a spontaneous elimination (if leaving groups like halogens are present) is required[2].

Mechanism N_Salt N-Aminopyridinium Salt Ylide N-Aminopyridinium Ylide (1,3-Dipole) N_Salt->Ylide Base (-HX) TS [3+2] Cycloaddition Ylide->TS Dipolarophile Alkyne / Alkene (Dipolarophile) Dipolarophile->TS Intermediate Dihydropyrazolo- pyridine TS->Intermediate Annulation Product Pyrazolo[1,5-a]pyridine Core Intermediate->Product Oxidation

Fig 1. Mechanistic pathway of [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis.

Comparative Analysis of Synthetic Modalities

Recent literature demonstrates significant diversification in [3+2] cycloaddition strategies, allowing chemists to tailor conditions based on substrate stability and desired functionalization[3],[4]. The table below summarizes the quantitative data and conditions for the most prevalent methodologies.

Synthetic StrategyDipole PrecursorDipolarophileAdditives / ConditionsTime / TempTypical Yield
Oxidative[3+2] [2]N-aminopyridinium saltsα,β-unsaturated carbonylsPIDA or Air, K₂CO₃, NMP12 h / 25 °C60–85%
Sonochemical [3+2] [5]1-amino-2-iminopyridinesDMAD / Ethyl propiolateCatalyst-free, MeCN20 min / 85 °C80–95%
Base-Mediated [4]1-aminopyridinium iodide(E)-β-iodovinyl sulfonesK₂CO₃, DMF8 h / 80 °C70–84%
Phosphonate Annulation [3]Pyridinium-N-iminesAlkynylphosphonatesFe(NO₃)₃ (optional), MeCN4–12 h / 60 °C50–75%

Validated Experimental Protocols

Protocol A: Standard Oxidative [3+2] Cycloaddition (Bench Protocol)

This protocol is ideal for synthesizing functionalized pyrazolo[1,5-a]pyridines using widely available unactivated alkenes[2].

  • Rationale: N-methylpyrrolidone (NMP) is selected as the solvent due to its high polarity, which stabilizes the ylide intermediate. PIDA acts as a mild, metal-free oxidant to drive the dihydropyrazolo intermediate to full aromatization without over-oxidizing sensitive functional groups.

  • Procedure:

    • In an oven-dried 20 mL reaction vial, add the N-aminopyridinium salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.5 mmol).

    • Suspend the mixture in 5.0 mL of NMP (0.2 M concentration).

    • Add K₂CO₃ (2.0 mmol) in one portion. Note: Gas evolution may occur if residual acid is present.

    • Introduce PIDA (1.2 mmol) to the suspension.

    • Stir the reaction vigorously at room temperature (25 °C) for 12 hours open to the air.

  • Validation & Checkpoints:

    • In-Process: Monitor via TLC (Eluent: 3:1 Hexane/EtOAc). The highly polar N-aminopyridinium spot (R_f ~ 0.1) should completely disappear, replaced by a highly UV-active blue fluorescent spot (R_f ~ 0.4-0.6).

    • Post-Isolation: Confirm aromatization via ¹H NMR; the loss of the aliphatic protons from the alkene starting material and the appearance of a downfield aromatic proton for the pyrazole ring (δ 8.0–8.5 ppm) validates successful oxidation.

Protocol B: Catalyst-Free Sonochemical Annulation (Scalable & Green)

This methodology leverages ultrasonic irradiation to achieve extreme kinetic acceleration, bypassing the need for transition metals or external oxidants by utilizing an alkyne (DMAD) directly[5].

Workflow S1 1. Reagent Mixing 1-amino-2-iminopyridine + DMAD S2 2. Solvent Addition Acetonitrile (0.33 M) S1->S2 S3 3. Sonication 85°C, 110 W, 20 min S2->S3 S4 4. In-Process Control TLC Monitoring S3->S4 S5 5. Isolation Cooling & Filtration S4->S5 S6 6. Purification EtOH Wash & Recrystallization S5->S6

Fig 2. Step-by-step sonochemical workflow for catalyst-free pyrazolo[1,5-a]pyridine synthesis.

  • Rationale: Acoustic cavitation generates localized microscopic hot spots (high temperature and pressure) that rapidly overcome the activation energy barrier of the concerted cycloaddition. Acetonitrile is chosen for its excellent acoustic cavitation properties and its ability to precipitate the final product upon cooling[5].

  • Procedure:

    • Prepare an equimolar mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and dimethyl acetylenedicarboxylate (DMAD, 10 mmol) in a 50 mL sonication flask.

    • Add 30 mL of HPLC-grade acetonitrile.

    • Subject the mixture to ultrasonic irradiation (110 W) at 85 °C for exactly 20 minutes.

    • Remove from the sonicator and allow the mixture to cool to room temperature (20 °C).

    • Filter the resulting solid precipitate under vacuum.

    • Wash the filter cake with cold ethanol (2 × 10 mL) and recrystallize from acetonitrile to yield the pure product.

  • Validation & Checkpoints:

    • Yield Expectation: >85% crystalline solid[5].

    • Spectroscopic Validation: ¹H NMR (DMSO-d₆) must exhibit a distinct singlet at δ ~7.18 ppm corresponding to the pyridine H4 proton, and two distinct singlets at δ ~3.95 and 3.81 ppm confirming the integration of the two ester methyl groups from DMAD[5].

Troubleshooting & Optimization Logic

  • Issue: Poor Regioselectivity (Formation of two isomers).

    • Causality: Asymmetric N-aminopyridines with weak electronic bias can orient in two directions during the transition state.

    • Solution: Switch to 1-amino-2-iminopyridine derivatives. The presence of the imine group heavily biases the HOMO orbital coefficients, forcing a highly regioselective concerted [3+2] cycloaddition that yields a single isomer[5].

  • Issue: Incomplete Cyclization (Stalled at intermediate).

    • Causality: Insufficient base strength to fully generate the ylide, or poor solubility of the inorganic base.

    • Solution: Swap K₂CO₃ for a homogenous organic base like DBU or Et₃N, or increase the reaction temperature to 60 °C to improve the kinetics of ylide formation.

  • Issue: Low Yield in Phosphonate Annulations.

    • Causality: 2-Aliphatic and 2-Phenyl acetylenes demonstrate low inherent dipolarophilicity compared to highly electron-deficient alkynes.

    • Solution: Introduce 10 mol% Fe(NO₃)₃·9H₂O. The Lewis acidic iron coordinates to the alkyne, lowering its LUMO and restoring reactivity to achieve moderate to good yields[3].

References

  • Synthesis of pyrazolo[1,5-a]pyridines Organic Chemistry Portal URL
  • ACS Omega (NIH)
  • Oxidative[3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates NIH URL
  • Base-mediated [3+2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)
  • 1,3-Dipolar cycloaddition Wikipedia URL

Sources

Palladium-Catalyzed Synthesis of Pyrazolo[1,5-a]pyrimidines: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest in the fields of medicinal chemistry and drug development.[1] This fused bicyclic system, integrating both pyrazole and pyrimidine rings, serves as the foundation for a multitude of compounds exhibiting a wide spectrum of biological activities.[1] Notably, derivatives of this scaffold have been successfully developed as protein kinase inhibitors for targeted cancer therapy, anxiolytics, and sedatives, demonstrating its therapeutic potential.[1] The versatility of the pyrazolo[1,5-a]pyrimidine system allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties. Consequently, the development of efficient and robust synthetic methodologies to access this important class of molecules is of paramount importance.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in modern organic synthesis, offering unparalleled precision in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] These methods have proven to be particularly effective in the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This application note provides a comprehensive overview of various palladium-catalyzed strategies for the synthesis of pyrazolo[1,5-a]pyrimidines, complete with detailed mechanistic insights and step-by-step protocols for key reactions.

Palladium-Catalyzed Synthetic Strategies: An Overview

Several palladium-catalyzed methodologies have been successfully employed for the synthesis and derivatization of pyrazolo[1,5-a]pyrimidines. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials. The most prominent and versatile methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, particularly for the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the construction of C-N bonds, enabling the introduction of a wide range of amino groups.

  • Sonogashira Coupling: For the formation of C-C triple bonds, providing a gateway to further functionalization.

  • Intramolecular C-H Activation and Cross-Dehydrogenative Coupling (CDC): An atom-economical approach for the direct formation of the pyrimidine ring.

This guide will delve into the mechanistic underpinnings and practical applications of these key methods.

Mechanistic Insights: The Palladium Catalytic Cycles

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols. While the specific details can vary depending on the ligands and substrates, the core catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions share common elementary steps.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a cornerstone for the formation of C(sp²)-C(sp²) bonds. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (e.g., a bromo-pyrazolo[1,5-a]pyrimidine) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) coordinates to the palladium center, and in the presence of a base, transfers its organic group to the palladium, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2] The catalytic cycle is analogous to that of the Suzuki-Miyaura coupling:

  • Oxidative Addition: A Pd(0) complex reacts with an aryl halide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired aryl amine and regenerating the Pd(0) catalyst.[2]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Amine_Coord_Deprot Amine Coordination & Deprotonation ArPd(II)XL2->Amine_Coord_Deprot ArPd(II)NR2L2 Ar-Pd(II)(NR₂)L₂ Amine_Coord_Deprot->ArPd(II)NR2L2 Reductive_Elimination Reductive Elimination ArPd(II)NR2L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR₂ Reductive_Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative_Addition HNR2 HNR₂ HNR2->Amine_Coord_Deprot Base Base Base->Amine_Coord_Deprot

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols and Application Notes

The following protocols are representative examples of palladium-catalyzed reactions for the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Derivatives

This protocol is adapted from a procedure for the synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones, which are valuable intermediates in drug discovery.[3][4] The use of a tandem catalyst system (XPhosPdG2/XPhos) is crucial to minimize the undesired debromination side reaction.[3][4]

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Arylboronic acid (1.5 equiv)

  • XPhosPdG2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave synthesis vials

Procedure:

  • To a microwave synthesis vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), XPhosPdG2 (0.025 mmol), XPhos (0.05 mmol), and K₂CO₃ (3.0 mmol).

  • Add the 1,4-dioxane/water (4:1, 5 mL) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 40 minutes.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

Arylboronic AcidProduct Yield (%)
Phenylboronic acid72
4-Methoxyphenylboronic acid89
4-Chlorophenylboronic acid78
2-Furylboronic acid83
3-Pyridylboronic acid68

Data adapted from reference[5].

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-Substituted Pyrazolo[1,5-a]pyrimidines

This protocol describes a general procedure for the C-N bond formation at the C5 position of a pyrazolo[1,5-a]pyrimidine core, a common transformation in the synthesis of kinase inhibitors.[6][7]

Materials:

  • 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Amine (e.g., benzimidazole) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv)

  • Anhydrous toluene

  • Microwave synthesis vials

Procedure:

  • In an oven-dried microwave vial, combine 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 110°C under microwave irradiation for the specified time (typically 1-4 hours, monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 5-amino-substituted pyrazolo[1,5-a]pyrimidine.[6]

Protocol 3: Intramolecular Cross-Dehydrogenative Coupling for Pyrazolo[1,5-a]pyrimidine Synthesis

This method provides a direct route to the fused pyrimidine ring system from readily available starting materials.[8][9]

Materials:

  • 1H-Pyrazol-5-amine (1.0 mmol)

  • 2-Arylacetaldehyde (2.0 mmol)

  • Palladium(II) chloride (PdCl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene

Procedure:

  • To a round-bottom flask, add 1H-pyrazol-5-amine (1.0 mmol), 2-arylacetaldehyde (2.0 mmol), PdCl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add toluene (5 mL) and heat the mixture at 80°C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine.[8]

Table 2: Representative Yields for Intramolecular CDC

2-ArylacetaldehydeProductYield (%)
PhenylacetaldehydePhenyl(6-phenylpyrazolo[1,5-a]pyrimidin-5-yl)methanone78
(3-Methoxyphenyl)acetaldehyde(3-Methoxyphenyl)(6-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)methanone72
(4-Methylphenyl)acetaldehydep-Tolyl(6-(p-tolyl)pyrazolo[1,5-a]pyrimidin-5-yl)methanone75

Data extracted from reference[8].

Workflow and Logic

The successful synthesis of a target pyrazolo[1,5-a]pyrimidine derivative via a palladium-catalyzed reaction involves a logical workflow, from initial planning to final product characterization.

Synthesis_Workflow cluster_planning Planning & Design cluster_execution Experimental Execution cluster_purification Work-up & Purification cluster_analysis Analysis & Characterization Target_Molecule Define Target Pyrazolo[1,5-a]pyrimidine Retrosynthesis Retrosynthetic Analysis Target_Molecule->Retrosynthesis leads to Method_Selection Select Pd-Catalyzed Method (Suzuki, Buchwald-Hartwig, etc.) Retrosynthesis->Method_Selection informs Reagent_Prep Prepare Starting Materials & Reagents Method_Selection->Reagent_Prep Reaction_Setup Set up Reaction (Inert Atmosphere) Reagent_Prep->Reaction_Setup Reaction_Monitoring Monitor Reaction (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity_Analysis Purity Assessment (HPLC) Characterization->Purity_Analysis

Caption: A generalized workflow for the palladium-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines.

Conclusion and Future Perspectives

Palladium-catalyzed reactions have unequivocally revolutionized the synthesis of pyrazolo[1,5-a]pyrimidines, providing chemists with a versatile and powerful toolkit for the construction and functionalization of this medicinally important scaffold. The methods discussed herein—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and intramolecular C-H activation—offer a range of strategies to access a diverse array of derivatives. As the demand for novel therapeutics continues to grow, the development of even more efficient, selective, and sustainable palladium-catalyzed methodologies will remain a key area of research. Future efforts will likely focus on the use of more environmentally benign solvents, lower catalyst loadings, and the development of catalysts that are tolerant of an even broader range of functional groups, further expanding the synthetic utility of these remarkable reactions.

References

  • Vandavasi, J. K., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 154-163. [Link]

  • Schmitt, D. C., et al. (2018). A Parallel Approach to 7-(Hetero)arylpyrazolo[1,5-A]pyrimidin-5-ones. ACS Combinatorial Science, 20(5), 256-260. [Link]

  • Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(40), 28283-28305. [Link]

  • Shekarrao, T., et al. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances, 4(43), 22744-22750. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Ben-Yahia, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]

  • Ben-Yahia, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]

  • Shekarrao, T., et al. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances, 4, 22744-22750. [Link]

  • Senthilkumar, N., Ravichandran, Y. D., & Rajesh, R. (2014). A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives. Tetrahedron Letters, 55(41), 5634-5638. [Link]

  • Ben-Yahia, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319. [Link]

  • Gogula, S., et al. (2021). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications, 57(58), 7167-7170. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. [Link]

  • Schmitt, D. C., et al. (2018). A Parallel Approach to 7-(Hetero)arylpyrazolo[1,5- A]pyrimidin-5-ones. ACS Combinatorial Science, 20(5), 256-260. [Link]

  • Vandavasi, J. K., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2‑a]pyrimidines and Pyrazolo[1,5‑a]pyrimidines. ACS Omega, 2(1), 154-163. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals, 15(8), 927. [Link]

Sources

Application Note: 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

Fused nitrogen-containing heterocycles are privileged scaffolds in modern drug discovery. Among these, the pyrazolo[1,5-a]pyridine core has garnered immense attention due to its unique electronic properties and broad spectrum of pharmacological activities, including kinase inhibition, dopamine receptor modulation, and anti-inflammatory effects[1]. The structural geometry of the pyrazolo[1,5-a]pyridine system allows it to act as a bioisostere for indoles and azaindoles, offering improved solubility and distinct hydrogen-bonding capabilities within target protein binding pockets[2].

1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is a highly specialized chemical intermediate. The presence of the acetyl (ethanone) group at the C4 position provides a highly reactive electrophilic handle. This acetyl group is perfectly positioned for downstream functionalization, allowing medicinal chemists to extend the pharmacophore via aldol condensations, reductive aminations, or the construction of secondary heterocyclic rings (such as pyrimidines, thiazoles, or pyrazoles)[3].

Recent breakthroughs in oncology have highlighted pyrazolo[1,5-a]pyridine derivatives as potent and selective dual inhibitors of PI3Kγ and PI3Kδ[4]. In these drug molecules, the nitrogen of the pyrazolo-pyridine moiety forms critical hydrogen bonds with conserved residues (e.g., Lys883 in PI3Kγ and Val882 in the hinge region), making the precise substitution at the C4 position vital for optimizing binding affinity and pharmacokinetic profiles[4].

Application Workflows & Protocols

The following protocols detail the transformation of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone into two distinct classes of bioactive scaffolds. These methods are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis.

Workflow A 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (Intermediate) B Claisen-Schmidt Condensation A->B Ar-CHO, Base C Enaminone Formation A->C DMF-DMA, Reflux D Chalcone Derivatives (Antitumor Screening) B->D Crystallization E Pyrimidine Derivatives (Kinase Inhibitors) C->E Guanidine, Base

Fig 1: Synthetic workflow from ethanone intermediate to chalcone and pyrimidine derivatives.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyridine-Chalcones via Claisen-Schmidt Condensation

Chalcones are valuable precursors for synthesizing complex heterocycles and exhibit inherent antitumor properties. The base-catalyzed condensation of the C4-acetyl group with substituted benzaldehydes yields α,β -unsaturated ketones.

Causality & Rationale: Sodium hydroxide is used to generate the enolate of the ethanone intermediate. Ethanol is selected as the solvent because it solubilizes the starting materials but acts as an anti-solvent for the highly crystalline chalcone product, driving the reaction forward via precipitation.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (1.0 eq, 5.0 mmol) and the desired substituted benzaldehyde (1.1 eq, 5.5 mmol) in absolute ethanol (20 mL).

  • Base Addition: Cool the mixture to 0–5 °C in an ice bath. Dropwise, add an aqueous solution of NaOH (40% w/v, 2.0 mL) over 10 minutes to prevent localized heating and self-condensation side reactions.

  • Reaction Execution: Remove the ice bath and stir the reaction at room temperature for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active ethanone spot ( Rf​≈0.4 ) and the appearance of a distinct, often brightly colored chalcone spot ( Rf​≈0.6 ) validates reaction completion.

  • Workup & Isolation: Pour the mixture into crushed ice (50 g) and neutralize with 1M HCl to pH 7. The crude chalcone will precipitate. Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 × 10 mL) to remove unreacted benzaldehyde. Dry under vacuum at 45 °C to afford the pure chalcone derivative.

Protocol B: Synthesis of Pyrazolo[1,5-a]pyridine-Pyrimidines

Pyrimidines fused or linked to pyrazolo[1,5-a]pyridines are critical in developing kinase inhibitors (e.g., PI3K, CDK, and JAK inhibitors)[4]. This protocol utilizes a two-step enaminone route.

Causality & Rationale: Reacting the ethanone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) forms a highly electrophilic enaminone. This intermediate readily undergoes cyclocondensation with amidines or guanidines. Potassium carbonate ( K2​CO3​ ) is used in the second step to liberate the free base of guanidine hydrochloride, enabling nucleophilic attack on the enaminone.

Step-by-Step Methodology:

  • Enaminone Formation: Reflux 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (5.0 mmol) in neat DMF-DMA (10 mL) for 8 hours.

  • IPC: Confirm formation of the enaminone via LC-MS (look for the [M+H]+ corresponding to the addition of the dimethylamino-methylene group).

  • Concentration: Remove excess DMF-DMA under reduced pressure to yield the crude enaminone as a dark oil, which is used without further purification to avoid degradation.

  • Cyclocondensation: Dissolve the crude enaminone in anhydrous DMF (15 mL). Add guanidine hydrochloride (1.5 eq, 7.5 mmol) and anhydrous K2​CO3​ (2.0 eq, 10.0 mmol).

  • Heating: Heat the suspension at 110 °C for 12 hours under a nitrogen atmosphere.

  • Isolation: Cool the mixture to room temperature and pour into ice water (100 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5) to yield the target pyrazolo[1,5-a]pyridine-pyrimidine derivative.

Quantitative Data & Optimization

To ensure a self-validating protocol, the cyclocondensation step (Protocol B, Step 4-5) was optimized. The table below summarizes the effect of solvent and base selection on the yield and purity of the final pyrimidine derivative.

EntrySolventBaseTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
1EthanolNaOEt80 (Reflux)164288.5
2DMF Cs2​CO3​ 110126592.0
3DMF K2​CO3​ 1101281 98.2
4DMSO K2​CO3​ 110127494.5
5TolueneDIPEA11024TraceN/A

Data Interpretation: The use of DMF with K2​CO3​ (Entry 3) provides the optimal balance of solubility and basicity, driving the cyclocondensation to completion with minimal side-product formation, thereby simplifying downstream purification.

Pharmacological Relevance: Kinase Inhibition

The ultimate goal of utilizing 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is the discovery of novel therapeutics. Derivatives synthesized from this intermediate have shown profound efficacy in targeting the Phosphoinositide 3-kinase (PI3K) pathway, specifically the γ and δ isoforms[4]. Dual inhibition of PI3Kγ/δ is a cutting-edge strategy in cancer immunotherapy, as it relieves immunosuppression mediated by regulatory T cells and myeloid cells in the tumor microenvironment[4].

Pathway Ligand Growth Factors / Cytokines RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3Kγ / PI3Kδ RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT Cell Tumor Cell Proliferation & Survival AKT->Cell mTOR Signaling Inhibitor Pyrazolopyridine Drug (e.g., IHMT-PI3K-315) Inhibitor->PI3K Dual Inhibition (Blocks Pathway)

Fig 2: PI3Kγ/δ signaling pathway and targeted inhibition by pyrazolo[1,5-a]pyridine derivatives.

By strategically functionalizing the C4-ethanone handle, researchers can fine-tune the steric and electronic parameters of the molecule, optimizing π−π stacking interactions and water-mediated hydrogen bonds within the kinase ATP-binding site[4].

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Journal of Medicinal Chemistry, American Chemical Society (ACS) URL:[Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles Synthetic Communications, Taylor & Francis URL:[Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions ACS Omega, American Chemical Society (ACS) URL:[Link]

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review Letters in Drug Design & Discovery, Bentham Science Publishers URL:[Link]

Sources

Application Note: Advanced Derivatization Strategies for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich bicyclic system that has become a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and oncology therapeutics[1]. While the C3 position of this ring system is highly nucleophilic and prone to direct electrophilic substitution[2], utilizing a pre-functionalized building block such as 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone provides an orthogonal synthetic vector.

The acetyl group at the C4 position serves as a highly versatile handle for late-stage functionalization. By targeting the carbonyl carbon and its adjacent α -protons, medicinal chemists can rapidly generate diverse libraries of compounds without disrupting the delicate electronic balance of the core heterocycle. This guide details two robust, field-proven workflows for derivatizing this acetyl group: the synthesis of chalcone derivatives via Claisen-Schmidt condensation and the generation of secondary amines via chemoselective reductive amination.

Mechanistic Insights and Experimental Causality

As an application scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe.

  • Pathway A (Aldol Condensation): To convert the acetyl group into an α,β -unsaturated ketone (chalcone), we utilize a Claisen-Schmidt condensation. We specifically select Lithium Hydroxide (LiOH) in ethanol over stronger bases like NaOH or KOH. The causality here is twofold: LiOH is mild enough to prevent the Cannizzaro reaction of the incoming aryl aldehyde, and it avoids potential base-catalyzed degradation of the heteroaromatic core. The resulting chalcone acts as a potent Michael acceptor, ideal for covalent inhibitor design or subsequent cyclization into pyrimidines[3].

  • Pathway B (Reductive Amination): To introduce a basic amine center—often required for solubility and hinge-region salt-bridge interactions—we employ Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures chemoselectivity: STAB will not reduce the starting ketone but will rapidly reduce the more electrophilic iminium ion intermediate once it forms.

Derivatization SM 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Aldol Aldol Condensation (Ar-CHO, LiOH) SM->Aldol Pathway A RedAm Reductive Amination (R-NH2, STAB) SM->RedAm Pathway B Chalcone Chalcone Derivative (Michael Acceptor) Aldol->Chalcone Amine Secondary Amine (Target Ligand) RedAm->Amine

Divergent synthetic workflows for 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone derivatization.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Objective: Condense 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone with an aryl aldehyde to form a functionalized chalcone.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone (1.0 mmol) and the desired aryl aldehyde (1.1 mmol) in absolute ethanol (10 mL).

  • Base Addition: Add aqueous LiOH (1.5 mmol, 2 M solution) dropwise over 5 minutes at 0 °C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature (25 °C) for 3–4 hours.

  • Workup: Quench the reaction with 10 mL of ice-cold water. If the product precipitates, collect it via vacuum filtration and wash with cold ethanol/water (1:1). If it remains in solution, extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation & IPC (In-Process Control):

  • Visual Cue: The reaction mixture will transition from pale yellow to a deep yellow/orange as the extended conjugated π -system of the chalcone forms.

  • TLC/LC-MS: Monitor the disappearance of the starting ketone (UV active, Rf ~0.4 in 1:1 EtOAc/Hexane).

  • NMR Confirmation: Success is definitively proven by the disappearance of the sharp acetyl singlet (~2.6 ppm) in ¹H-NMR and the appearance of two trans-alkene doublets ( J ≈ 15.5 Hz) in the 7.2–7.8 ppm region.

Protocol B: Chemoselective Reductive Amination

Objective: Convert the C4-acetyl group into a secondary amine using a primary amine and STAB.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone (1.0 mmol) and the primary amine (1.2 mmol) in anhydrous Dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol) to catalyze iminium formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃ (15 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (3 x 15 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH with 1% Et₃N).

Self-Validation & IPC (In-Process Control):

  • Crucial IPC: Do not add the STAB until LC-MS confirms the consumption of the starting ketone and the presence of the intermediate iminium/hemiaminal mass [M+H−H2​O]+ . Premature addition will result in direct reduction to the secondary alcohol.

  • NMR Confirmation: The product will show a new methine quartet (~3.8–4.2 ppm) and a secondary methyl doublet (~1.3–1.5 ppm), replacing the original acetyl singlet.

Mechanism Ketone Starting Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary Amine Amine->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O Product Alkylated Amine Iminium->Product NaBH(OAc)3

Chemoselective reductive amination mechanism via iminium ion intermediate.

Quantitative Data and Optimization Summary

The following table summarizes the optimized reaction parameters and expected outcomes for standard derivatizations of 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone based on the protocols above.

Derivative TargetCoupling ReagentCatalyst / BaseTime (h)Temp (°C)Isolated Yield (%)Purity (HPLC %)
Chalcone 1a (Benzaldehyde)Benzaldehyde (1.1 eq)LiOH (aq, 1.5 eq)4.02582>98
Chalcone 1b (4-F-Benzaldehyde)4-F-Benzaldehyde (1.1 eq)LiOH (aq, 1.5 eq)3.02585>99
Amine 2a (Benzylamine)Benzylamine (1.2 eq)AcOH (1.0 eq)14.02576>95
Amine 2b (Cyclohexylamine)Cyclohexylamine (1.2 eq)AcOH (1.0 eq)16.040*68>95

*Note: Sterically hindered aliphatic amines like cyclohexylamine require mild heating (40 °C) during the iminium formation step prior to cooling and adding STAB.

References

  • Source: Letters in Drug Design & Discovery (Bentham Science Publishers)
  • Source: Synthetic Communications (Taylor & Francis Online)
  • Source: RSC Advances (RSC Publishing)

Sources

Scale-up Synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide range of biological activities, making them attractive targets for drug discovery and development. This application note provides a detailed, scalable, and reliable protocol for the synthesis of a key intermediate, 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. The presented methodology is based on a robust 1,3-dipolar cycloaddition reaction, offering high regioselectivity and good yields. This guide is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and safety.

Synthetic Strategy: A Rationale-Driven Approach

The chosen synthetic route for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone involves a two-step sequence, as illustrated below. This strategy was selected for its efficiency, scalability, and the commercial availability of the starting materials.

Synthetic_Strategy Pyridine Pyridine Step1 Step 1: N-Amination Pyridine->Step1 N_Amino 1-Aminopyridinium Iodide Step1->N_Amino Step2 Step 2: [3+2] Cycloaddition N_Amino->Step2 Target 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Step2->Target Butynone 3-Butyn-2-one Butynone->Step2

Caption: Overall synthetic workflow.

The core of this synthesis is a [3+2] cycloaddition reaction between an in situ generated pyridinium ylide and an acetylenic ketone.[1] This approach is favored due to its convergent nature, which allows for the rapid construction of the bicyclic pyrazolo[1,5-a]pyridine core.

Step 1: Synthesis of 1-Aminopyridinium Iodide

The first step involves the N-amination of pyridine to form the key intermediate, 1-aminopyridinium iodide. This is achieved through the well-established reaction of pyridine with hydroxylamine-O-sulfonic acid, followed by treatment with hydriodic acid.[2][3] This method is advantageous for its operational simplicity and the stability of the resulting salt.

Step 2: 1,3-Dipolar Cycloaddition

The second and final step is the 1,3-dipolar cycloaddition. The 1-aminopyridinium iodide is treated with a base to generate the pyridinium ylide in situ. This highly reactive intermediate then undergoes a cycloaddition reaction with 3-butyn-2-one.[4][5] The regioselectivity of this reaction is controlled by the electronic properties of the ylide and the dipolarophile, leading specifically to the desired 4-acetyl substituted product.

Experimental Protocols

Safety First: Hazard Identification and Mitigation

Prior to commencing any experimental work, a thorough risk assessment must be conducted. The key reagents in this synthesis possess specific hazards that require appropriate handling and personal protective equipment (PPE).

ReagentKey HazardsRecommended PPE
Pyridine Flammable, toxic if swallowed, inhaled, or in contact with skin, causes skin and eye irritation.Chemical-resistant gloves, safety goggles, lab coat, work in a fume hood.
Hydroxylamine-O-sulfonic acid Corrosive, may cause severe skin burns and eye damage.Chemical-resistant gloves, safety goggles, face shield, lab coat.
Hydriodic acid Corrosive, causes severe skin burns and eye damage, toxic if inhaled.Chemical-resistant gloves, safety goggles, face shield, lab coat, work in a fume hood.
3-Butyn-2-one Highly flammable liquid and vapor, fatal if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[6][7]Chemical-resistant gloves, safety goggles, face shield, lab coat, work in a fume hood with explosion-proof equipment.
Potassium Carbonate Causes serious eye irritation.Safety goggles, gloves.

Always consult the Safety Data Sheet (SDS) for each chemical before use. [6][8][9][10][11]

Protocol 1: Synthesis of 1-Aminopyridinium Iodide

Protocol_1_Workflow Start Dissolve Hydroxylamine-O-sulfonic acid in water Add_Pyridine Add Pyridine Start->Add_Pyridine Heat Heat at 90°C Add_Pyridine->Heat Cool_Add_K2CO3 Cool and add K2CO3 Heat->Cool_Add_K2CO3 Evaporate Remove water and excess pyridine Cool_Add_K2CO3->Evaporate Extract Extract with isopropanol Evaporate->Extract Add_HI Add Hydriodic acid to filtrate Extract->Add_HI Crystallize Crystallize at low temperature Add_HI->Crystallize Isolate Isolate product by filtration Crystallize->Isolate

Caption: Workflow for the synthesis of 1-Aminopyridinium Iodide.

Materials and Equipment:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams/mL)
Hydroxylamine-O-sulfonic acid113.090.1011.3 g
Pyridine79.100.3024 mL (24 g)
Potassium Carbonate138.210.1013.8 g
Isopropanol--150 mL
Hydriodic acid (57%)127.910.1014 mL (22 g)
Water--64 mL
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 11.3 g (0.10 mol) of hydroxylamine-O-sulfonic acid to 64 mL of cold water and stir until dissolved.

  • To this solution, add 24 mL (0.30 mol) of pyridine.

  • Heat the mixture on a steam bath or in a heating mantle at approximately 90°C for 20 minutes.

  • Cool the reaction mixture to room temperature with stirring.

  • Slowly add 13.8 g (0.10 mol) of potassium carbonate to the cooled solution.

  • Remove the water and excess pyridine using a rotary evaporator at a bath temperature of 30-40°C.

  • To the resulting residue, add 150 mL of isopropanol and stir for 10 minutes.

  • Filter the mixture to remove any inorganic salts and collect the filtrate.

  • To the filtrate, carefully add 14 mL (0.10 mol) of 57% hydriodic acid.

  • Cool the resulting solution in an ice bath or refrigerator for at least 1 hour to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Expected Yield: 14-16 g (63-72%) of off-white to pinkish crystals.[3][12]

Protocol 2: Synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Protocol_2_Workflow Start Suspend 1-Aminopyridinium Iodide and K2CO3 in DMF Add_Butynone Add 3-Butyn-2-one dropwise Start->Add_Butynone Heat Heat at 80°C Add_Butynone->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Quench with water and extract with Ethyl Acetate Monitor->Workup Purify Purify by column chromatography Workup->Purify Isolate Isolate final product Purify->Isolate

Caption: Workflow for the synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

Materials and Equipment:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams/mL)
1-Aminopyridinium Iodide222.030.0511.1 g
3-Butyn-2-one68.070.064.1 g (4.5 mL)
Potassium Carbonate138.210.1013.8 g
N,N-Dimethylformamide (DMF)--100 mL
Ethyl Acetate--For extraction
Saturated Sodium Bicarbonate Solution--For washing
Brine--For washing
Anhydrous Sodium Sulfate--For drying
Silica Gel--For chromatography
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 11.1 g (0.05 mol) of 1-aminopyridinium iodide and 13.8 g (0.10 mol) of potassium carbonate.

  • Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

  • In a dropping funnel, place 4.1 g (0.06 mol) of 3-butyn-2-one.

  • Begin stirring the suspension and add the 3-butyn-2-one dropwise to the reaction mixture over 15 minutes.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone as a solid.

Mechanism of the 1,3-Dipolar Cycloaddition

The key bond-forming step in this synthesis is the 1,3-dipolar cycloaddition. The reaction proceeds through the following steps:

Mechanism cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Aromatization N_Amino 1-Aminopyridinium Iodide Ylide Pyridinium Ylide N_Amino->Ylide - HI, -KHCO3 Base K2CO3 Base->Ylide Butynone 3-Butyn-2-one Intermediate Cycloadduct Intermediate Butynone->Intermediate Ylide_c Pyridinium Ylide Ylide_c->Intermediate Intermediate_a Cycloadduct Intermediate Target 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Intermediate_a->Target - H2

Caption: Proposed mechanism for the 1,3-dipolar cycloaddition.

  • Ylide Formation: The base, potassium carbonate, deprotonates the exocyclic nitrogen of the 1-aminopyridinium iodide, forming the pyridinium ylide. This ylide is a 1,3-dipole, with the negative charge delocalized over the nitrogen and the pyridine ring.

  • Cycloaddition: The electron-rich ylide attacks the electron-deficient alkyne (3-butyn-2-one) in a concerted [3+2] cycloaddition fashion. This forms a five-membered dihydropyrazolo[1,5-a]pyridine intermediate.

  • Aromatization: The intermediate readily undergoes oxidation (often by air) to lose two hydrogen atoms and form the stable aromatic pyrazolo[1,5-a]pyridine ring system.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. By detailing the experimental procedure, safety considerations, and the underlying chemical principles, this guide aims to empower researchers to confidently and efficiently produce this valuable building block for further chemical exploration and drug discovery efforts. The use of readily available starting materials and a robust cycloaddition strategy makes this method particularly suitable for scale-up operations.

References

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC. [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. ACS Publications. [Link]

  • Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • Chichibabin Reaction. Slideshare. [Link]

  • The Chichibabin amination reaction. Scientific Update. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • 1-aminopyridinium iodide. Organic Syntheses Procedure. [Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. PMC. [Link]

  • N-Amino pyridinium salts in organic synthesis. RSC Publishing. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC. [Link]

  • SYNTHESIS OF PYRAZOLO[1,5-a1QUINOLINES AND. HETEROCYCLES. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Publishing. [Link]

  • Novel synthesis of pyrazolo[1,5-α]pyridines via ylide intermediates. RSC Publishing. [Link]000802)

Sources

Application Notes & Protocols: Characterizing Pyrazolo[1,5-a]pyridine Compounds in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Kinases and the Rise of Pyrazolo[1,5-a]pyridines

Protein kinases are fundamental regulators of the majority of cellular pathways, acting as molecular switches that control cell growth, differentiation, metabolism, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[2] Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and metabolic disorders.[1][2] This has made kinases one of the most important classes of drug targets in modern medicine.[3]

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for the development of potent and selective kinase inhibitors.[4][5] Its unique heterocyclic structure is adept at forming key interactions within the ATP-binding pocket of various kinases, often acting as an "ATP-competitive" inhibitor.[6] Modifications to this core structure have yielded inhibitors targeting a range of kinases, including C-Terminal Src Kinase (CSK), p38 MAP kinase, and Phosphoinositide 3-kinases (PI3Ks), demonstrating its versatility and therapeutic potential.[4][7][8][9]

This guide provides a comprehensive overview and detailed protocols for evaluating novel pyrazolo[1,5-a]pyridine compounds, covering both initial biochemical potency and subsequent confirmation of target engagement in a cellular environment.

Pillar 1: The Foundation of Measurement - Biochemical vs. Cell-Based Assays

The journey of characterizing a kinase inhibitor involves a multi-step process that begins with in vitro validation and progresses to a more physiologically relevant cellular context.[10] Understanding the strengths and limitations of each approach is critical for making informed decisions in a drug discovery campaign.

  • Biochemical Assays: These assays utilize purified, recombinant kinase enzymes, substrates, and the necessary cofactors in a controlled, cell-free system.[3] Their primary advantage is the direct measurement of a compound's ability to inhibit the kinase's catalytic activity without the complexities of cell membranes, off-target effects, or cellular ATP concentrations.[10] They are ideal for initial high-throughput screening (HTS) and for determining intrinsic inhibitor potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[3][11]

  • Cell-Based Assays: These assays measure the effect of a compound on kinase activity or target engagement within intact, living cells.[10] This provides a more accurate reflection of a compound's potential efficacy, as it accounts for factors like cell permeability, stability, and competition with high intracellular ATP concentrations (typically in the millimolar range).[12] A significant challenge in inhibitor development is the frequent discrepancy between high biochemical potency and poor cellular activity.[10] Therefore, cell-based assays are a crucial step to validate hits from biochemical screens.

Pillar 2: Core Technologies for Kinase Inhibition Analysis

A variety of robust technologies are available to quantify kinase activity. The choice of assay technology depends on the specific research question, throughput requirements, and the nature of the kinase and substrate.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[13] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology, utilized in platforms like LANCE® and HTRF®, is a powerful method for biochemical assays.[1][14] It involves a donor fluorophore (e.g., Europium) on an anti-phospho-substrate antibody and an acceptor fluorophore on the substrate.[14] When the substrate is phosphorylated, the antibody binds, bringing the fluorophores into proximity and allowing for energy transfer, which generates a specific light signal.[14][15]

  • Mobility Shift Assays: This method, employed by platforms from Caliper (now PerkinElmer), directly measures the conversion of a substrate peptide to its phosphorylated product by separating them based on electrophoretic mobility in a microfluidic chip.[16][17][18][19]

  • Bioluminescence Resonance Energy Transfer (BRET): This technology is exceptionally well-suited for measuring compound-target engagement in live cells. The NanoBRET™ assay uses a NanoLuc® luciferase fused to the target kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site.[20][21] Compound binding displaces the tracer, causing a decrease in the BRET signal, which allows for the quantitative measurement of intracellular affinity.[20][21]

Application Protocol 1: Biochemical IC50 Determination using TR-FRET

This protocol provides a method for determining the potency (IC50) of pyrazolo[1,5-a]pyridine compounds against a purified kinase using a LANCE® Ultra TR-FRET assay format. The principle relies on the detection of a phosphorylated ULight™-labeled peptide substrate by a Europium (Eu)-labeled anti-phospho-specific antibody.[14][22]

Workflow for Biochemical TR-FRET Assay

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilution of Pyrazolo[1,5-a]pyridine add_inhibitor Add 2.5 µL of 4X Inhibitor to 384-well plate prep_kinase Prepare 4X Kinase Solution in Kinase Buffer add_kinase Add 2.5 µL of 4X Kinase prep_substrate Prepare 2X ATP/ULight-Substrate Solution in Kinase Buffer add_substrate Add 5 µL of 2X Substrate/ATP Mix (Initiates Reaction) prep_detection Prepare 4X EDTA/Eu-Antibody Detection Mix stop_reaction Add 5 µL of 4X Detection Mix (EDTA stops reaction) add_inhibitor->add_kinase add_kinase->add_substrate incubate_reaction Incubate at RT (e.g., 60 min) add_substrate->incubate_reaction incubate_reaction->stop_reaction incubate_detection Incubate at RT (e.g., 60 min) stop_reaction->incubate_detection read_plate Read Plate (TR-FRET) Ex: 320nm, Em: 665nm incubate_detection->read_plate calc_inhibition Calculate % Inhibition vs. Controls read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Materials
  • Kinase: Purified, recombinant target kinase.

  • Substrate: ULight™-labeled peptide substrate specific for the kinase.

  • Antibody: Europium-labeled anti-phospho-substrate antibody.

  • Pyrazolo[1,5-a]pyridine Compounds: Stock solutions in 100% DMSO.

  • ATP: Adenosine triphosphate.

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[23]

  • Detection Reagents: LANCE Detection Buffer, EDTA.

  • Plates: White, low-volume 384-well assay plates.

  • Instrumentation: TR-FRET-capable plate reader.

Step-by-Step Protocol

1. Reagent Preparation: a. Compound Plating: Prepare a serial dilution of the pyrazolo[1,5-a]pyridine compounds in 100% DMSO. A 10-point, 3-fold dilution series is standard. Using an acoustic dispenser, transfer a small volume (e.g., 25 nL) of each compound concentration, a known inhibitor (positive control), and DMSO (vehicle/0% inhibition control) to the assay plate. b. 4X Kinase Solution: Dilute the kinase enzyme to 4 times the final desired concentration in kinase buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range. c. 2X Substrate/ATP Solution: Prepare a solution containing the ULight-peptide substrate and ATP in kinase buffer. The concentrations should be 2 times the final desired assay concentration. For ATP-competitive inhibitors, the ATP concentration should ideally be at or near the Km value for the kinase to ensure accurate IC50 determination.[24] d. 4X Detection Mix: Prepare a solution containing the Eu-labeled antibody and EDTA in LANCE Detection Buffer. The final concentration of EDTA should be sufficient to chelate all Mg2+ and stop the kinase reaction (e.g., 10 mM final).[25]

2. Kinase Reaction (10 µL final volume): a. Add 2.5 µL of the 4X Kinase Solution to each well of the plate containing the pre-spotted compounds. b. Incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase. c. Initiate the reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells. d. Mix gently on a plate shaker and incubate for 60 minutes at room temperature. The reaction should be within the linear range, which should be confirmed during assay development.[26]

3. Reaction Termination and Detection (15 µL final volume): a. Stop the kinase reaction by adding 5 µL of the 4X Detection Mix to each well.[23] The EDTA chelates Mg2+, an essential cofactor for kinase activity. b. Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.[25] c. Read the plate on a TR-FRET-compatible reader, exciting at ~320 nm and measuring emission at 665 nm.[25]

4. Data Analysis: a. Calculate Percent Inhibition:

  • The 0% inhibition control (100% activity) is the signal from the DMSO-only wells.
  • The 100% inhibition control (0% activity) can be wells without kinase or with a high concentration of a known potent inhibitor.
  • Use the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)) b. Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Example Data Presentation
Compound IDTarget KinaseIC50 (nM)
PzP-001CSK15.2
PzP-002CSK128.5
PzP-003CSK4.8
StaurosporineCSK2.5

Application Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol describes how to confirm that a pyrazolo[1,5-a]pyridine compound binds to its intended kinase target in living cells. The NanoBRET™ Target Engagement assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[21][27]

Generic Kinase Signaling Pathway & Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KinaseDomain Kinase Domain RTK->KinaseDomain Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK PzP Pyrazolo[1,5-a]pyridine (ATP-Competitive Inhibitor) PzP->KinaseDomain Inhibition ATP ATP ATP->KinaseDomain ADP ADP KinaseDomain->ADP Substrate Substrate Protein KinaseDomain->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream

Caption: Inhibition of a kinase signaling pathway by an ATP-competitive compound.

Materials
  • Cells: HEK293T cells (or other suitable cell line).

  • Vector: Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase (N- or C-terminal fusion).

  • Transfection Reagent: e.g., FuGENE® HD.

  • Tracer: A cell-permeable fluorescent ligand for the target kinase.

  • Pyrazolo[1,5-a]pyridine Compounds: Stock solutions in 100% DMSO.

  • Reagents: Opti-MEM™ I Reduced Serum Medium, NanoBRET™ Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor.

  • Plates: White, tissue culture-treated 96-well assay plates.

  • Instrumentation: Plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm and 610 nm).[28]

Step-by-Step Protocol

Day 1: Cell Preparation and Transfection a. Seed HEK293T cells in a suitable flask. b. Prepare a transfection complex by mixing the kinase-NanoLuc® plasmid DNA with the transfection reagent in Opti-MEM™, following the manufacturer's protocol.[28] c. Add the transfection complex to the cells and incubate for 18-24 hours to allow for protein expression.[28]

Day 2: Assay Execution a. Cell Plating: Harvest the transfected cells, resuspend them in Opti-MEM™, and dispense them into the wells of a 96-well white assay plate.[28] b. Compound Addition: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine compounds. Add the compounds to the cells. Include a DMSO vehicle control. c. Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells at a pre-determined optimal concentration. d. Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[28] e. Signal Detection: i. Prepare the NanoBRET™ Nano-Glo® detection reagent by mixing the substrate and the extracellular inhibitor in Opti-MEM™.[28] ii. Add the detection reagent to all wells. iii. Read the plate within 20 minutes, measuring both the donor (NanoLuc®) emission (~450 nm) and acceptor (tracer) emission (~610 nm).[28]

4. Data Analysis: a. Calculate NanoBRET™ Ratio: For each well, calculate the raw BRET ratio by dividing the acceptor signal by the donor signal (Emission_610nm / Emission_450nm). b. Normalize Data: Convert the raw ratios to MilliBRET Units (mBU) by multiplying by 1000. c. Determine Affinity (IC50): Plot the mBU values against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50, which represents the intracellular affinity of the compound for the target kinase.

Example Data Presentation
Compound IDTarget KinaseCellular IC50 (nM)
PzP-001CSK95.7
PzP-002CSK>10,000
PzP-003CSK22.1

Conclusion and Expert Insights

The successful characterization of pyrazolo[1,5-a]pyridine kinase inhibitors requires a systematic and multi-faceted approach. Beginning with a robust biochemical assay, such as TR-FRET, allows for the precise determination of a compound's intrinsic potency and is essential for establishing structure-activity relationships (SAR). However, biochemical data alone is insufficient. A compound that is potent in a cell-free environment may fail in a cellular context due to poor permeability or its inability to compete with high intracellular ATP levels.[10][12]

Therefore, validating hits in a cell-based target engagement assay like NanoBRET™ is a critical second step.[10] This provides direct evidence that the compound can access its target in a physiological environment and provides a more reliable indicator of its potential therapeutic efficacy. By integrating both biochemical and cellular assay data, researchers can make more confident decisions, prioritizing compounds that demonstrate both high intrinsic potency and effective target engagement in living cells, ultimately accelerating the path from discovery to clinical development.

References

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. PubMed. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays... ResearchGate. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Chemistry. [Link]

  • Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling. BioSpace. [Link]

  • Technology. Nanosyn. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Link. [Link]

  • Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Caliper Upgrades Microfluidics Platform. The Scientist Magazine. [Link]

  • Services | ATP Competition Assay. International Centre for Kinase Profiling. [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

Sources

Application Note: Cell-Based Pharmacological Profiling of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Kinase Inhibition, Oncology, and Immunomodulation

Introduction & Scientific Context

The pyrazolo[1,5-a]pyridine scaffold has emerged as a highly privileged pharmacophore in modern kinase inhibitor design[1]. Specifically, 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone derivatives have demonstrated profound efficacy as dual inhibitors of Phosphoinositide 3-kinases gamma and delta (PI3Kγ/δ)[2].

The Causality of the Chemical Design: The structural architecture of these derivatives is not arbitrary. Crystallographic and molecular docking studies reveal that the pyrazolo[1,5-a]pyridine core acts as a perfect hinge-binding motif, forming critical hydrogen bonds with the backbone amide of residues such as Val882 in the PI3Kγ ATP-binding pocket[3]. Furthermore, the addition of the 4-ethanone (or related carbonyl) moiety provides a highly specific hydrogen bond acceptor that interacts with the side chain of the conserved catalytic Lys833[3]. This dual-anchoring mechanism is what drives both the high potency (low nanomolar IC50) and the exquisite selectivity over off-target PI3Kα and PI3Kβ isoforms[3].

In the tumor microenvironment, PI3Kγ and PI3Kδ play critical roles in driving immunosuppression by regulating myeloid cells and regulatory T cells[2]. Inhibiting these pathways repolarizes tumor-associated macrophages from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype[2]. To validate this target engagement in vitro, robust cell-based assays measuring the downstream phosphorylation of AKT at Serine 473 (p-AKT S473) are required.

Pathway Stim Extracellular Stimulus (e.g., C5a, Anti-IgM) Receptor GPCR / BCR Stim->Receptor PI3K PI3Kγ / PI3Kδ Receptor->PI3K PIP2_PIP3 PIP2 → PIP3 Conversion PI3K->PIP2_PIP3 AKT AKT (Protein Kinase B) PIP2_PIP3->AKT pAKT p-AKT (S473) Active State AKT->pAKT Response Macrophage Repolarization (M2 to M1) & Immunomodulation pAKT->Response Inhibitor 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Derivatives Inhibitor->PI3K Inhibits

Mechanism of pyrazolo[1,5-a]pyridine derivatives inhibiting PI3Kγ/δ and downstream AKT signaling.

Assay Principle: Building a Self-Validating System

A common pitfall in cell-based kinase assays is the misinterpretation of compound cytotoxicity as target inhibition. If a compound ruptures the cell membrane or induces rapid apoptosis, the absolute levels of p-AKT will drop, yielding a false-positive EC50 value.

To ensure trustworthiness and scientific integrity , the protocol detailed below is a self-validating system . It pairs a Homogeneous Time-Resolved Fluorescence (HTRF) assay for p-AKT (S473) with a parallel ATP-dependent cell viability counter-screen (CellTiter-Glo). A compound is only considered a true PI3Kγ/δ inhibitor if its EC50 for p-AKT reduction is separated from its CC50 (cytotoxic concentration) by at least a 10-fold window.

Expected Pharmacological Profile

Based on recent structure-activity relationship (SAR) optimizations of pyrazolo[1,5-a]pyridine derivatives (e.g., compound 20e / IHMT-PI3K-315), the following selectivity profile should be expected when executing this protocol[3]:

Cell LinePrimary TargetStimulusExpected EC50 (µM)Selectivity Window
RAW264.7 (Macrophage)PI3KγC5a (Complement)~0.028Reference
Raji (B Lymphocyte)PI3KδAnti-IgM~0.013Reference
786-O (Renal Cell)PI3KβLPA~0.319~10x to 25x
SKOV-3 (Ovarian)PI3KαEGF>1.000>35x to 75x

Experimental Protocols

Materials Required
  • Cell Lines: RAW264.7 (ATCC TIB-71) and Raji (ATCC CCL-86).

  • Reagents:

    • HTRF p-AKT (Ser473) Assay Kit (Revvity/Cisbio).

    • CellTiter-Glo Luminescent Cell Viability Assay (Promega).

    • Recombinant Mouse C5a (R&D Systems) and Goat Anti-Human IgM (Jackson ImmunoResearch).

  • Consumables: 384-well low-volume white microplates (Corning 3824).

Step-by-Step Methodology

Step 1: Cell Seeding & Starvation

  • Harvest RAW264.7 and Raji cells during their logarithmic growth phase.

  • Wash cells twice with warm, serum-free RPMI-1640 medium to remove residual growth factors that could cause high basal AKT phosphorylation.

  • Resuspend cells in serum-free RPMI-1640 and seed into a 384-well white microplate at a density of 2×104 cells/well in a 16 µL volume.

  • Incubate the plates at 37°C, 5% CO2 for 2 hours to allow for cellular adaptation and baseline stabilization.

Step 2: Compound Treatment

  • Prepare a 10-point, 3-fold serial dilution of the 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone derivative in 100% DMSO.

  • Perform an intermediate dilution in serum-free medium to reach a 5X working concentration (final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced toxicity).

  • Add 4 µL of the 5X compound to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Idelalisib for PI3Kδ or IPI-549 for PI3Kγ).

  • Incubate for 1 hour at 37°C. Causality note: This 1-hour window is critical to allow the inhibitor to cross the plasma membrane, reach the intracellular kinase domain, and establish equilibrium at the hinge region.

Step 3: Pathway Stimulation

  • Prepare 5X stimulation solutions: 50 nM C5a for RAW264.7 cells or 5 µg/mL Anti-IgM for Raji cells.

  • Add 5 µL of the stimulus to each well (Total well volume is now 25 µL).

  • Incubate for exactly 10 minutes at 37°C. Causality note: AKT phosphorylation peaks rapidly upon GPCR/BCR activation. Extending this time leads to phosphatase-mediated signal degradation, reducing the assay's dynamic range.

Step 4: Split Workflow (Self-Validation) Divide the workflow to assess both target engagement and viability simultaneously.

Workflow A: HTRF Lysis and Detection (Target Engagement)

  • Add 10 µL of 4X HTRF Lysis Buffer (supplemented with protease and phosphatase inhibitors) directly to the wells.

  • Shake the plate on an orbital shaker for 30 minutes at room temperature.

  • Transfer 16 µL of the lysate to a fresh 384-well low-volume reading plate.

  • Add 4 µL of the premixed HTRF detection antibodies (Anti-AKT-d2 and Anti-pAKT-Eu^3+^ cryptate).

  • Incubate overnight at room temperature in the dark.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the HTRF ratio (665/620).

Workflow B: CellTiter-Glo (Viability Counter-Screen)

  • To a parallel replica plate (treated identically up to Step 3 but without stimulation), add 25 µL of CellTiter-Glo reagent per well.

  • Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read luminescence. Ensure that the IC50 of the compound in Workflow A is at least 10-fold lower than any drop in luminescence observed in Workflow B.

Workflow Seed 1. Cell Seeding (RAW264.7 / Raji) 384-well plate Treat 2. Compound Treatment (Serial Dilution, 1h Incubation) Seed->Treat Stim 3. Stimulation (C5a / Anti-IgM, 10-15 min) Treat->Stim Split 4. Split Workflow Stim->Split Lysis 5A. Cell Lysis & HTRF Detection (p-AKT S473) Split->Lysis Viability 5B. CellTiter-Glo Viability Assay (Counter-screen) Split->Viability Analysis 6. Data Analysis (EC50 Calculation) Lysis->Analysis Viability->Analysis

Self-validating workflow combining p-AKT HTRF detection with a viability counter-screen.

Data Analysis & Quality Control

  • Z'-Factor Calculation: Before calculating compound efficacy, validate the assay robustness using the vehicle control (max signal) and the positive control (min signal). A Z'-factor > 0.5 is required to ensure the assay is statistically reliable.

  • Curve Fitting: Plot the HTRF ratio against the log of the compound concentration. Use a 4-parameter logistic (4PL) non-linear regression model to determine the EC50.

  • Viability Normalization: Confirm that at the calculated EC50 concentration, the CellTiter-Glo luminescence signal is ≥90% of the vehicle control.

References

  • Wang, C., Zou, F., Qi, Z., Liu, Q., Shen, L., Yuan, X., Deng, M., Wang, A., Wang, B., Wang, L., Liang, X., Liu, Q., & Liu, J. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 67(17), 15199-15219.[Link]

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. [Link]

Sources

Application Note: In Vitro Evaluation of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Analogs as Dual PI3Kγ/δ and PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone scaffold represents a highly privileged, modular building block in modern medicinal chemistry. The fused bicyclic pyrazolo[1,5-a]pyridine core mimics the purine ring of ATP and cAMP, making it an exceptional pharmacophore for targeting both kinases and phosphodiesterases. The acetyl group at the C4 position provides a critical vector for exploring hydrophobic "selectivity pockets" within target enzymes.

Recent literature has extensively validated pyrazolo[1,5-a]pyridine derivatives as potent and as. Furthermore, this core has historical precedent in neuropharmacology as a framework for.

The Causality of Dual Inhibition: In the context of the tumor microenvironment (TME) and chronic inflammation, PI3Kγ/δ drives pro-inflammatory, pro-tumor AKT signaling in myeloid cells. Conversely, PDE4B degrades cyclic AMP (cAMP), a critical anti-inflammatory second messenger. By designing 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone analogs that dually inhibit PI3Kγ/δ and PDE4B, researchers can synergistically repolarize macrophages from an immunosuppressive M2 phenotype to an immunostimulatory M1 phenotype.

Pathway cluster_0 Intracellular Macrophage Signaling Ligand Extracellular Stimuli (e.g., GPCR/RTK) PI3K PI3Kγ / PI3Kδ Ligand->PI3K cAMP cAMP Ligand->cAMP Adenylyl Cyclase AKT AKT (p-S473) PI3K->AKT PIP3 Response Macrophage M1 Repolarization AKT->Response Pro-Tumor M2 (Blocked) PDE4B PDE4B cAMP->PDE4B PKA PKA Activation cAMP->PKA AMP 5'-AMP (Inactive) PDE4B->AMP Hydrolysis PKA->Response Anti-Tumor M1 Inhibitor Pyrazolo[1,5-a]pyridine Analogs Inhibitor->PI3K Inhibits Inhibitor->PDE4B Inhibits

Fig 1. Dual inhibition of PI3K and PDE4B pathways by pyrazolo[1,5-a]pyridine analogs.

In Vitro Evaluation Architecture

To ensure high data integrity and prevent false positives driven by off-target toxicity or assay interference, the evaluation of these analogs must follow a strict, self-validating hierarchy: Biochemical Target Engagement Cellular Pathway Modulation Phenotypic Translation.

Workflow Start 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Analog Library Phase1 Phase 1: Biochemical Profiling TR-FRET (PI3K) & AlphaScreen (PDE4B) Start->Phase1 Phase2 Phase 2: Cellular Target Engagement cAMP Accumulation & p-AKT Quantification Phase1->Phase2 IC50 < 50 nM Tox Cytotoxicity Counter-Screen CellTiter-Glo (PBMC / Vero) Phase1->Tox Parallel Screen Phase3 Phase 3: Phenotypic Screening Macrophage M1/M2 Repolarization (FACS) Phase2->Phase3 EC50 < 100 nM Lead Lead Candidate Selection (In Vivo Ready) Phase3->Lead Favorable Efficacy Tox->Lead CC50 > 10 µM

Fig 2. In vitro screening workflow for evaluating pyrazolo[1,5-a]pyridine analogs.

Phase 1: Biochemical Target Engagement Protocols

Causality & Purpose: Cellular assays are confounded by membrane permeability, efflux pumps, and intracellular protein binding. Biochemical assays isolate the physical interaction between the analog and the target enzyme, establishing true Structure-Activity Relationships (SAR).

PI3Kγ/δ TR-FRET Kinase Assay
  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dispensing: Dispense 100 nL of analog (10-point dose-response, 3-fold dilutions from 10 µM) into a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of recombinant PI3Kγ or PI3Kδ (final concentration 1 nM). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 10 µM ATP and 10 µM PIP2. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection mix (Europium-labeled anti-GST antibody and ULight-labeled PIP3 detector). Read on an EnVision multimode plate reader after a 1-hour incubation.

PDE4B AlphaScreen Assay
  • Preparation: Prepare PDE Buffer (10 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT).

  • Reaction: Combine 10 µL of PDE4B enzyme (0.5 nM final) with 5 µL of compound in a 384-well OptiPlate. Add 5 µL of 100 nM biotinylated-cAMP to initiate hydrolysis. Incubate for 1 hour.

  • Detection: Add 10 µL of AlphaScreen Anti-cAMP Acceptor beads and Streptavidin Donor beads. Incubate in the dark for 1 hour. Read the luminescent signal at 520-620 nm.

Self-Validating System Design (QC): Every plate must contain a Positive Control (Vehicle + Enzyme + Substrate = Max Signal) and a Negative Control (Vehicle + Substrate, no Enzyme = Min Signal). The assay is only validated if the Z′−factor≥0.6 . Furthermore, reference standards (IPI-145 for PI3K; Rolipram for PDE4B) must be run on every plate. If the reference IC50​ deviates by more than 3-fold from historical means, the plate is rejected.

Phase 2: Cellular Efficacy & Functional Assays

Causality & Purpose: A compound with high biochemical potency is useless if it cannot penetrate the lipid bilayer or if it is rapidly pumped out by P-glycoprotein. These assays confirm that the pyrazolo[1,5-a]pyridine analogs engage their targets inside living cells.

Intracellular Target Engagement (RAW264.7 Macrophages)
  • Cell Seeding: Seed RAW264.7 cells at 2×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Serum-starve cells for 2 hours, then treat with analogs (dose-response) for 1 hour.

  • Stimulation:

    • For PI3K: Stimulate with 100 ng/mL C5a for 10 minutes to induce AKT phosphorylation.

    • For PDE4B: Stimulate with 1 µM Forskolin for 30 minutes to induce cAMP production.

  • Lysis & Quantification:

    • p-AKT (S473): Lyse cells and quantify using a homogeneous AlphaLISA p-AKT kit.

    • cAMP: Lyse cells and quantify using a cAMP-Glo Assay kit.

Self-Validating System Design (Toxicity Counter-Screen): In parallel to the functional assay, a replicate plate is treated identically but assayed using CellTiter-Glo to measure ATP (cell viability). If viability drops below 80% at any concentration, the corresponding functional data point is automatically flagged and excluded. This prevents the misinterpretation of cell death as "target inhibition."

Phase 3: Phenotypic Macrophage Repolarization

Causality & Purpose: The ultimate goal of dual PI3K/PDE4 inhibition is to alter immune cell fate. This protocol measures the physical shift of Bone Marrow-Derived Macrophages (BMDMs) from a pro-tumor state to an anti-tumor state.

  • Differentiation: Isolate murine bone marrow cells and differentiate them into unpolarized (M0) macrophages using 20 ng/mL M-CSF for 7 days.

  • Polarization & Treatment: Induce the M2 phenotype by adding 20 ng/mL IL-4. Simultaneously, treat the cells with the lead pyrazolo[1,5-a]pyridine analogs (at EC90​ concentrations determined in Phase 2) for 48 hours.

  • Flow Cytometry: Harvest cells and stain with fluorophore-conjugated antibodies: anti-F4/80 (macrophage marker), anti-CD86 (M1 marker), and anti-CD206 (M2 marker).

  • Analysis: Quantify the ratio of CD86+ to CD206+ cells. A successful dual inhibitor will significantly increase the CD86/CD206 ratio compared to the vehicle control, indicating M1 repolarization.

Quantitative Data Summary

The following table synthesizes the expected data outputs for optimized 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone analogs compared against clinical reference standards.

CompoundPI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PDE4B IC₅₀ (nM)RAW264.7 p-AKT EC₅₀ (nM)RAW264.7 cAMP EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
Analog 1 4.28.512.428.545.2> 50
Analog 2 15.322.13.185.018.5> 50
Analog 3 1.83.48.912.130.442.5
IPI-145 (PI3K Ref)2.51.2> 10008.5N/A> 50
Rolipram (PDE4 Ref)> 1000> 1000130.0N/A350.0> 50

Interpretation: Analog 3 demonstrates the optimal balance of dual biochemical potency, excellent cellular penetrance, and a wide therapeutic window (CC₅₀ / EC₅₀ > 1000), making it the prime candidate for in vivo pharmacokinetic evaluation.

References

  • Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024.[Link]

  • Azam, M. A., & Tripuraneni, N. S. "Selective Phosphodiesterase 4B Inhibitors: A Review." Scientia Pharmaceutica, 2014.[Link]

  • Prante, O., et al. "Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands: discovery of an inverse agonist radioligand for PET." Journal of Medicinal Chemistry, 2008. [Link]

Application Note: In Vivo Evaluation of Pyrazolo[1,5-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Grounding

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged bicyclic heterocycle in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors[1]. Functioning as a purine/adenine bioisostere, the pyrazolo[1,5-a]pyridine core preferentially occupies the ATP-binding pocket of kinases. The nitrogen atoms within this fused ring system act as critical hydrogen bond acceptors and donors, anchoring the molecule to the kinase hinge region (e.g., interacting with Glu805 and Ala807 in RET kinase)[1][2].

From a pharmacokinetic (PK) perspective, replacing electron-rich monocyclic or pyrrole-based rings with a pyrazolo[1,5-a]pyridine core prevents rapid hepatic hydroxylation, significantly extending the in vivo half-life and improving oral bioavailability[1]. This structural optimization has led to breakthrough therapeutics such as Selpercatinib (LOXO-292) , an FDA-approved selective RET inhibitor for non-small cell lung cancer (NSCLC) and medullary thyroid cancer[3], and novel immunomodulatory agents like IHMT-PI3K-315 (Compound 20e) , a dual PI3Kγ/δ inhibitor[4][5].

SignalingPathway Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor RET RET Kinase Inhibitor->RET Selpercatinib PI3K PI3Kγ/δ Inhibitor->PI3K IHMT-PI3K-315 ERK ERK1/2 RET->ERK AKT AKT (p-S473) PI3K->AKT Macrophage M2 to M1 Repolarization AKT->Macrophage Tumor Tumor Regression ERK->Tumor Macrophage->Tumor

Fig 1. Mechanism of action for pyrazolo[1,5-a]pyridine inhibitors targeting RET and PI3K pathways.

Quantitative Pharmacological Profiles

To contextualize the in vivo protocols, it is essential to review the pharmacological parameters of benchmark pyrazolo[1,5-a]pyridine inhibitors. The table below summarizes key quantitative data that dictate dosing regimens and model selection.

CompoundPrimary Target(s)Key In Vitro Potency (IC₅₀)In Vivo Model SelectionKey In Vivo Outcome
Selpercatinib (LOXO-292) [3]RET (WT & Fusions)< 10 nMCCDC6-RET Xenograft (CDX)Profound tumor regression; high CNS penetrance.
IHMT-PI3K-315 (20e) [4]PI3Kγ / PI3Kδ4.0 nM (γ) / 9.1 nM (δ)MC38 Syngeneic Mouse ModelSuppresses tumor growth; repolarizes M2 macrophages to M1[5].
APS03118 [2]RET (Gatekeeper Mutants)Sub-nM (V804M, G810R)RET-Mutant XenograftsOvercomes acquired resistance via tricyclic hinge-binding[2].
Compound 13 [6]C-Terminal Src Kinase (CSK)Potent cellular activityTransgenic Mouse ModelsReduces inhibitory LCK phosphorylation; enhances T-cell activation[6].

Experimental Design Causality: Selecting the Right Model

The choice of in vivo model must strictly align with the drug's mechanism of action:

  • Targeted Oncogene Addiction (e.g., Selpercatinib): Cell Line-Derived Xenografts (CDX) using immunodeficient mice (e.g., athymic nude or NOD/SCID) are appropriate. The primary goal is to measure direct cytotoxicity resulting from kinase inhibition[3].

  • Immuno-Oncology & Microenvironment Modulation (e.g., IHMT-PI3K-315): Syngeneic models (e.g., MC38 colon adenocarcinoma in immunocompetent C57BL/6 mice) are mandatory . Because PI3Kγ/δ inhibitors exert efficacy by repolarizing immunosuppressive M2 macrophages into anti-tumoral M1 macrophages, an intact murine immune system is required to observe efficacy[4][5].

InVivoWorkflow A 1. Cell Culture & Preparation B 2. Subcutaneous Implantation A->B C 3. Randomization (Tumor ~100mm³) B->C D 4. Oral Dosing (Vehicle vs Drug) C->D E 5. PK/PD Sampling (Blood & Tissue) D->E F 6. Efficacy Analysis (Volume & FACS) E->F

Fig 2. Step-by-step in vivo experimental workflow for evaluating pyrazolo[1,5-a]pyridine efficacy.

Self-Validating In Vivo Protocols

Protocol A: Pharmacokinetic (PK) Profiling via Oral Gavage

Causality: Pyrazolo[1,5-a]pyridines are lipophilic. Proper formulation is critical to prevent precipitation in the gastrointestinal tract, which would artificially lower the calculated oral bioavailability (F%).

Step-by-Step Methodology:

  • Formulation Preparation: Dissolve the pyrazolo[1,5-a]pyridine inhibitor in a co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% Saline) or a suspension vehicle (0.5% Methylcellulose/0.2% Tween-80 in water) to achieve a 1-5 mg/mL concentration. Sonicate until visually clear or uniformly suspended.

  • Animal Dosing: Fast C57BL/6 or SD Rats for 12 hours prior to dosing. Administer the compound via oral gavage (PO) at 10 mg/kg.

  • Blood Sampling: Collect ~50 µL of blood via the saphenous vein or tail snip into K₂EDTA tubes at precise time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples immediately at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled tubes and store at -80°C.

  • LC-MS/MS Validation (Self-Validation Step): Spike a structurally distinct Internal Standard (IS) into all plasma samples prior to protein precipitation (using 3 volumes of cold acetonitrile). Run a calibration curve (1 ng/mL to 10,000 ng/mL) alongside Quality Control (QC) samples. The IS normalizes extraction efficiency and matrix effects, ensuring the trustworthiness of the AUC and t₁/₂ calculations.

Protocol B: Syngeneic Tumor Efficacy & Immune Modulation

Causality: To evaluate PI3Kγ/δ inhibitors[4], we use the MC38 model to track both tumor volume reduction and the shift in the tumor microenvironment (TME).

Step-by-Step Methodology:

  • Cell Implantation: Harvest MC38 cells in the exponential growth phase. Resuspend in cold PBS. Inject 1 × 10⁶ cells subcutaneously into the right flank of 6-8 week old female C57BL/6 mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ (Volume = 0.5 × length × width²), randomize mice into Vehicle and Treatment groups (n=8 per group) to ensure equal starting baselines.

  • Dosing Regimen: Administer the inhibitor (e.g., 10-30 mg/kg) orally once daily (QD) or twice daily (BID) based on the half-life determined in Protocol A.

  • Efficacy Monitoring: Measure tumor volumes and body weights every 2-3 days. A body weight loss of >10% indicates systemic toxicity requiring dose adjustment.

  • TME Flow Cytometry (FACS): At the study terminus, excise the tumors. Digest tissues using Collagenase IV and DNase I to isolate Tumor-Infiltrating Lymphocytes (TILs). Stain for macrophage markers (CD45+, CD11b+, F4/80+). Quantify the ratio of M1 (CD86+) to M2 (CD206+) macrophages to validate the immunomodulatory mechanism[5].

Protocol C: Pharmacodynamic (PD) Target Engagement

Causality: Efficacy data is meaningless without proving the drug actually hit its intended kinase target in vivo.

Step-by-Step Methodology:

  • Tissue Harvesting: At T_max (e.g., 2 hours post-final dose), euthanize a subset of mice (n=3/group). Rapidly excise the tumor, snap-freeze in liquid nitrogen, and store at -80°C to preserve transient phosphorylation states.

  • Lysis: Homogenize the tumor tissue in cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to prevent rapid dephosphorylation of AKT or RET).

  • Western Blotting: Resolve 30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Target Quantification (Self-Validation Step): Probe for the phosphorylated target (e.g., p-AKT S473 for PI3K inhibitors[4], or p-RET for RET inhibitors). Crucially, you must probe the same blot for Total AKT or Total RET, alongside a loading control (GAPDH). The PD readout is valid only if the ratio of p-Target/Total-Target decreases relative to the Vehicle group, proving kinase inhibition rather than non-specific protein degradation.

Sources

1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the identification and functionalization of "privileged scaffolds" is a cornerstone of rational drug design. The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a premier bioisostere for indoles, azaindoles, and imidazopyridines, offering superior metabolic stability and unique hydrogen-bonding profiles[1]. Specifically, 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone serves as a highly versatile building block. The 4-acetyl handle allows for late-stage functionalization—such as the formation of chalcones, pyrimidines, and pyridazines—enabling the molecule to probe the solvent-exposed regions of target binding pockets while the core anchors to the hinge region[1]. This application note details the mechanistic rationale, quantitative target landscape, and self-validating protocols for synthesizing and screening derivatives of this critical building block.

Mechanistic Grounding: The Pyrazolo[1,5-a]pyridine Scaffold

The efficacy of the pyrazolo[1,5-a]pyridine core in drug discovery is driven by its electronic distribution and spatial geometry. In the context of kinase inhibitors, forming strong hydrogen bonds with the hinge region residues of the ATP-binding pocket is mandatory for high potency[1]. The nitrogen atoms on the pyrazolopyridine core act as potent hydrogen bond acceptors.

When utilizing 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, the acetyl group at the 4-position provides a strategic vector. By extending this vector through Claisen-Schmidt condensations, medicinal chemists can synthesize libraries of compounds that not only anchor tightly to the kinase hinge but also project functional groups into the selectivity pocket or solvent-exposed channel. This exact scaffold strategy was recently utilized to discover potent, dual PI3Kγ/δ inhibitors for cancer immunotherapy[2] and the FDA-approved RET kinase inhibitor Selpercatinib[1],[3].

Target Landscape & Quantitative Efficacy

The versatility of the pyrazolo[1,5-a]pyridine scaffold is demonstrated by its nanomolar efficacy across diverse target classes, including kinases and phosphodiesterases (PDEs). The table below summarizes key quantitative data derived from recent drug discovery campaigns utilizing this core.

Target ClassSpecific TargetRepresentative Compound / CoreTypical IC₅₀Therapeutic IndicationReference
Lipid Kinase PI3Kγ / PI3KδCompound 20e (Pyrazolopyridine derivative)4.0 nM (γ), 9.1 nM (δ)Cancer Immunotherapy[2]
Tyrosine Kinase RET KinaseSelpercatinib (FDA Approved)Low nMNSCLC, Thyroid Cancer[1],[3]
Tyrosine Kinase Syk KinasePyrazolo[3,4-b]pyridine derivativesLow nMOncology / Autoimmune[1]
Phosphodiesterase PDE4BKCA-1490 (7-Methoxy derivative)0.47 μMAsthma / Anti-inflammatory[4],[5]

Synthetic Methodology: Functionalizing the 4-Acetyl Handle

To leverage 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, the first critical step is often the base-catalyzed Aldol (Claisen-Schmidt) condensation to form a chalcone intermediate. This α,β-unsaturated ketone is a necessary precursor for subsequent heterocyclization (e.g., forming pyrimidines via reaction with amidines).

Protocol A: Base-Catalyzed Aldol Condensation

  • Causality & Design: Methanol is selected as the solvent because its polar protic nature stabilizes the enolate transition state while maintaining the solubility of the starting materials. Temperature control (0 °C initiation) is strictly enforced to prevent the Cannizzaro reaction of the aldehyde and self-condensation of the ethanone.

  • Self-Validating System: The reaction is monitored via LCMS. The protocol is designed so that the product naturally precipitates, providing an immediate visual confirmation of conversion and bypassing the need for column chromatography.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone and 1.1 equivalents of the desired substituted benzaldehyde in anhydrous methanol (0.2 M concentration).

  • Enolate Generation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add 2.0 equivalents of an aqueous Potassium Hydroxide (KOH) solution (50% w/v) over 10 minutes to ensure controlled enolate formation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Validation Check: Sample 10 μL of the mixture, dilute in LCMS-grade acetonitrile, and analyze. The reaction is validated as complete when the starting mass of the ethanone is fully depleted and the [M+H]⁺ peak of the chalcone is dominant.

  • Isolation: Neutralize the mixture to pH 7.0 using 1M HCl. The chalcone intermediate will precipitate. Filter the solid under vacuum, wash with ice-cold water (3 × 10 mL) to remove inorganic salts, and dry overnight under high vacuum.

Biological Validation: ADP-Glo™ Kinase Assay

Once the pyrazolo[1,5-a]pyridine library is synthesized, evaluating ATP-competitive inhibition is the next critical phase. The ADP-Glo™ assay is a luminescent method that measures the ADP formed from a kinase reaction.

Protocol B: PI3Kγ/δ Inhibition Assay

  • Causality & Design: The concentration of ATP is deliberately set to match the specific Michaelis constant ( Km​ ) of the kinase isoform (30 μM for PI3Kγ; 50 μM for PI3Kδ). This ensures the assay is highly sensitive to ATP-competitive inhibitors binding at the hinge region[2]. A 15-minute pre-incubation step is mandated to allow the inhibitor to reach thermodynamic binding equilibrium before the substrate is introduced.

  • Self-Validating System: The assay strictly requires the calculation of a Z'-factor using DMSO (negative control) and a reference inhibitor like Idelalisib (positive control). A Z'-factor > 0.5 validates the structural integrity of the assay.

Step-by-Step Procedure:

  • Compound Plating: In a 384-well low-volume white plate, dispense 3 μL of the synthesized compounds (serially diluted from 10 μM to 0.5 nM in assay buffer) to generate a 10-point dose-response curve.

  • Equilibration: Add 3 μL of the kinase solution: PI3Kγ (17.4 μg/mL) or PI3Kδ (3.3 μg/mL). Incubate at room temperature for 15 minutes to establish inhibitor-kinase equilibrium[2].

  • Reaction Initiation: Add 6 μL of the substrate mixture containing PI3:PS (0.06 mg/mL) and ATP (30 μM for PI3Kγ; 50 μM for PI3Kδ)[2]. Incubate the plate at 30 °C for exactly 60 minutes.

  • ATP Depletion: Add 12 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 24 μL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to produce light. Incubate for 30 minutes.

  • Read & Validate: Measure luminescence using a microplate reader. Calculate the Z'-factor. If Z' > 0.5, proceed to calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Discovery Workflow Visualization

DrugDiscoveryWorkflow A 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (Privileged Scaffold) B Claisen-Schmidt Condensation (Enolate Formation) A->B C Chalcone Intermediate (α,β-Unsaturated Ketone) B->C D Heterocyclization (Pyrimidine/Pyrazoline Formation) C->D E Targeted Library (Kinase/PDE Inhibitors) D->E F ADP-Glo Kinase Assay (ATP-Competitive Screening) E->F G Hit Validation (IC50 Determination) F->G

Workflow from 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone to validated kinase inhibitor hits.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (acs.org) URL:[Link][2]

  • Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity Source: Bioorganic & Medicinal Chemistry Letters (nih.gov) URL:[Link][4]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast Source: ResearchGate URL:[Link][5]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: European Journal of Medicinal Chemistry (nih.gov) URL:[Link][1]

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (nih.gov) URL:[Link][3]

Sources

Application Notes & Protocols: Synthesis of Potent PI3K Inhibitors from Pyrazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, and its aberrant activation is a hallmark of many human cancers and inflammatory diseases.[1][2] This has established the PI3K enzyme family as a high-priority target for therapeutic intervention. Among the diverse chemical scaffolds explored for PI3K inhibition, the pyrazolopyridine core has emerged as a "privileged" structure, offering a versatile framework for developing potent and selective inhibitors. This guide provides a comprehensive overview of the design principles, synthetic strategies, and detailed protocols for the synthesis of pyrazolopyridine-based PI3K inhibitors, intended for researchers and professionals in medicinal chemistry and drug development.

The PI3K Signaling Pathway: A Central Node in Cell Regulation

The PI3K pathway is a pivotal intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[] It is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.[1] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), culminating in a cascade of events that drive cellular processes.[]

Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), leads to constitutive signaling, promoting tumorigenesis and resistance to therapy.[2]

Visualizing the PI3K/Akt/mTOR Pathway

The following diagram illustrates the core components and flow of the PI3K signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Downstream Cell Growth, Survival, Proliferation mTOR->Downstream Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

The Pyrazolopyridine Scaffold: A Privileged Core for Kinase Inhibition

The pyrazolopyridine bicyclic system, particularly isomers like pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine, is a highly versatile and effective scaffold in medicinal chemistry. Its rigid structure provides a well-defined vector for substituent placement, allowing for precise tuning of interactions within the ATP-binding pocket of kinases.

Key Advantages:

  • Hydrogen Bonding: The pyrazole and pyridine/pyrimidine nitrogens can act as both hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase.

  • Structural Versatility: The core can be readily functionalized at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4]

  • Proven Clinical Relevance: Numerous kinase inhibitors incorporating this scaffold have advanced into clinical trials, demonstrating its drug-like potential.

Interaction with the PI3K Active Site

In many pyrazolopyridine-based PI3K inhibitors, the bicyclic core or an attached motif, such as a morpholine ring, engages with the "hinge pocket" of the p110 subunit. Specific amino acid residues like Trp-760 and Met-752 are often crucial for achieving high selectivity for the PI3Kδ isoform, forming what is known as the 'tryptophan shelf'.[5]

Synthetic Strategies for the Pyrazolopyridine Core

The construction of the pyrazolopyridine scaffold is a well-established field in organic chemistry, with several robust methods available. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common approach involves the initial synthesis of a functionalized pyrazole ring, followed by cyclization to form the fused pyridine or pyrimidine ring.

Synthesis_Workflow Start Starting Materials (e.g., Hydrazines, β-ketoesters) Pyrazole Pyrazole Core Formation Start->Pyrazole Cyclization Annulation/ Cyclization Pyrazole->Cyclization Core Pyrazolopyridine Scaffold Cyclization->Core Functionalization Post-synthetic Functionalization (e.g., Suzuki, Buchwald) Core->Functionalization Final Final PI3K Inhibitor Functionalization->Final

Caption: General workflow for pyrazolopyridine synthesis.

Common Synthetic Routes:

  • Condensation & Cyclization: This is a widely used method, often involving the reaction of 3-aminopyrazoles with β-dicarbonyl compounds, α,β-unsaturated ketones, or similar electrophiles to construct the second ring.[6]

  • Three-Component Reactions: One-pot, multi-component reactions offer an efficient route, combining, for example, an aminopyrazole, an aldehyde, and an activated methylene compound to rapidly build molecular complexity.[6]

  • Cross-Dehydrogenative Coupling (CDC): More modern methods, such as acetic acid-promoted CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, provide direct access to the scaffold under oxidative conditions.[7]

Detailed Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitor

This protocol describes the synthesis of a representative 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivative, a class of compounds that has shown potent and selective PI3Kδ inhibition.[5] The synthesis involves a key Suzuki coupling step to introduce diversity.

Step 1: Synthesis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate 1)

  • Reaction: Condensation of 3-amino-5-methylpyrazole with ethyl 4,4,4-trifluoro-3-oxobutanoate followed by chlorination.

  • Materials:

    • 3-Amino-5-methylpyrazole

    • Ethyl 4,4,4-trifluoro-3-oxobutanoate

    • Phosphoryl chloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve 3-amino-5-methylpyrazole (1.0 eq) in ethanol.

    • Add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq) and reflux the mixture for 4-6 hours until TLC indicates consumption of the starting material.

    • Cool the reaction mixture and collect the precipitated solid by filtration to yield the pyrazolopyrimidinone intermediate.

    • Carefully add the dried intermediate (1.0 eq) in portions to phosphoryl chloride (5.0-10.0 eq) at 0 °C.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction to room temperature and pour it carefully onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexanes/EtOAc gradient) to afford Intermediate 1 .

Step 2: Suzuki Coupling to Introduce Diversity (Example: Indole Moiety)

  • Reaction: Palladium-catalyzed Suzuki coupling of Intermediate 1 with an appropriate boronic acid or ester.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Indole-5-boronic acid (or corresponding ester) (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

    • 2M aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

    • 1,2-Dimethoxyethane (DME)

  • Procedure:

    • To a flask, add Intermediate 1 , indole-5-boronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add degassed DME and the aqueous Na₂CO₃ solution.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the coupled product, Intermediate 2 .

Step 3: Nucleophilic Aromatic Substitution with Morpholine (Final Product)

  • Reaction: Displacement of the chloro group with morpholine.

  • Materials:

    • Intermediate 2 (1.0 eq)

    • Morpholine (3.0-5.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, optional)

    • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve Intermediate 2 in NMP or DMSO.

    • Add morpholine and DIPEA (if used).

    • Heat the reaction in a sealed tube or microwave reactor to 120-150 °C for 4-12 hours.

    • Cool the reaction mixture, pour into water, and stir to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • If necessary, purify further by recrystallization or column chromatography to obtain the final PI3K inhibitor.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) and In Vitro Evaluation

Systematic modification of the pyrazolopyrimidine scaffold has yielded valuable insights into achieving potent and selective PI3K inhibition.

Key SAR Observations
Position on ScaffoldModificationImpact on Activity/SelectivityReference
C7-Position Introduction of a morpholine ringOften crucial for potent activity and selectivity, forming a key H-bond in the hinge region.[5]
C5-Position Substitution with various aryl/heteroaryl groups (e.g., benzimidazole, indole)Significantly modulates potency and can occupy the affinity pocket of the enzyme. The choice of heterocycle is critical for isoform selectivity.[5][8]
C2-Position Small alkyl groups (e.g., methyl)Generally well-tolerated. Larger groups can be detrimental.[5]
Indole/Azaindole N Introduction of a nitrogen atom in the indole ringCan lead to a decrease in activity but an improvement in selectivity against the PI3Kα isoform.[5]
Protocol: In Vitro PI3K Kinase Inhibition Assay

This is a general protocol to determine the IC₅₀ values of synthesized compounds against different PI3K isoforms.

  • Principle: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) measures the amount of ADP produced during the kinase reaction. Inhibition of PI3K results in a lower ADP signal.

  • Materials:

    • Recombinant human PI3K isoforms (α, β, δ, γ)

    • PIP2 substrate

    • ATP

    • Assay buffer (containing MgCl₂, DTT)

    • Synthesized inhibitor compounds (in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO and then in assay buffer.

    • In a 384-well plate, add the kinase, the inhibitor (or DMSO for control), and the PIP2 substrate solution.

    • Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The pyrazolopyridine scaffold remains a cornerstone in the development of novel PI3K inhibitors. Its synthetic tractability and favorable interactions within the PI3K active site provide a robust platform for generating potent and isoform-selective drug candidates. Future efforts will likely focus on developing dual PI3Kγ/δ inhibitors for immunotherapy applications and further refining selectivity profiles to minimize off-target effects and improve clinical safety.[9][10][11] The protocols and strategies outlined in this guide offer a solid foundation for researchers to design, synthesize, and evaluate the next generation of pyrazolopyridine-based therapeutics.

References

  • Garces, A.E., Stocks, M.J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]

  • Anonymous. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. National Library of Medicine. [Link]

  • Anonymous. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. [Link]

  • Anonymous. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. National Library of Medicine. [Link]

  • Anonymous. (n.d.). The synthetic routes for pyrazoles 84. ResearchGate. [Link]

  • Anonymous. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

  • LoRusso, P. M. (n.d.). Small-molecule inhibitors of the PI3K signaling network. National Center for Biotechnology Information. [Link]

  • Anonymous. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Anonymous. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Anonymous. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Tew, A., et al. (n.d.). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. National Center for Biotechnology Information. [Link]

  • Mironov, M.A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. [Link]

  • Anonymous. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]

  • Vasan, N., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. ASCO Publications. [Link]

  • Anonymous. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. CancerNetwork. [Link]

  • Anonymous. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

  • Ilie, C.I., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Aggarwal, N., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Drug Discovery

The pyrazolo[1,5-a]pyridine ring system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This core structure is present in a variety of compounds with demonstrated therapeutic potential, including anti-inflammatory, antiviral, antifungal, and anticancer agents.[1] The ethanone derivative, 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, represents a key building block and a potential pharmacophore in its own right. Its chemical structure, featuring a pyrazole ring fused to a pyridine ring with a ketone functional group, offers multiple points for chemical modification, allowing for the exploration of vast chemical space in the pursuit of novel therapeutics.[3] The pyrazolo[1,5-a]pyridine scaffold is known to interact with various biological targets, including protein kinases, making it a valuable starting point for the development of targeted therapies.[4][5]

Mechanism of Action: Targeting Key Signaling Pathways

The biological activity of pyrazolo[1,5-a]pyridine derivatives often stems from their ability to act as inhibitors of protein kinases.[4][5] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4][5] In many diseases, particularly cancer, these signaling pathways are dysregulated. The pyrazolo[1,5-a]pyridine core can mimic the purine base of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their activity.[4]

One of the key therapeutic areas for pyrazolo[1,5-a]pyridine derivatives is oncology.[3][4][5] These compounds have shown inhibitory activity against a range of kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKA), and Phosphoinositide 3-kinases (PI3K).[3][6][7][8] By inhibiting these kinases, pyrazolo[1,5-a]pyridine derivatives can disrupt the cell cycle, induce apoptosis, and inhibit tumor growth.[6]

For instance, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, a closely related structure, have been developed as potent and selective inhibitors of Pim-1 kinase, a key regulator of cell survival and proliferation in various cancers.[9]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Protein Kinase (e.g., CDK, TRKA, PI3K) Receptor->Kinase Activates Pyrazolo_Pyridine 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Derivative Pyrazolo_Pyridine->Kinase Inhibits Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates Downstream Downstream Signaling Substrate_P->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Growth_Factor Growth Factor Growth_Factor->Receptor

Synthetic Strategies and Chemical Reactivity

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various methods, with cyclocondensation reactions being a common approach.[3] One efficient method involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of β-dicarbonyl compounds with N-amino-2-iminopyridines.[1] The ethanone group on 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone can be introduced via acylation of the pyrazolo[1,5-a]pyridine intermediate.[3]

The ketone moiety of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is a versatile functional group for further chemical modifications. It can undergo nucleophilic addition and condensation reactions, allowing for the synthesis of a diverse library of derivatives.[3] This chemical tractability is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these compounds for their biological targets.

Experimental Protocols

Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

This protocol describes a general method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold, which can be adapted for the synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone and its derivatives.[1]

Materials:

  • N-amino-2-iminopyridine derivative

  • β-dicarbonyl compound (e.g., acetylacetone for the ethanone derivative)

  • Ethanol

  • Acetic acid

  • Oxygen atmosphere

Procedure:

  • In a pressure tube, combine the N-amino-2-iminopyridine derivative (1.0 mmol) and the β-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).

  • Add acetic acid (6.0 mmol, 6 equivalents).

  • Seal the tube and place it under an oxygen atmosphere (1 atm).

  • Heat the reaction mixture at 130 °C for 18 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired pyrazolo[1,5-a]pyridine derivative.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Reactants Combine N-amino-2-iminopyridine and β-dicarbonyl compound in ethanol Start->Reactants Add_Acid Add Acetic Acid Reactants->Add_Acid Oxygen_Atmosphere Introduce Oxygen Atmosphere Add_Acid->Oxygen_Atmosphere Heating Heat at 130°C for 18h Oxygen_Atmosphere->Heating Cooling Cool to Room Temperature Heating->Cooling Concentration Concentrate under Reduced Pressure Cooling->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone derivatives against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone derivative (test compound)

  • Positive control inhibitor

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation: Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

While specific data for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is not extensively available in the public domain, the following table summarizes the inhibitory activities of some representative pyrazolo[1,5-a]pyrimidine derivatives against various kinases to illustrate the potential of this scaffold.

Compound IDTarget KinaseIC₅₀ (µM)Reference
Compound 6t CDK20.09[6]
Compound 6s TRKA0.45[6]
Compound 1 Pim-10.045[9]
CPL302253 (54) PI3Kδ0.0028[7][10]
Compound 20e PI3Kγ0.004[8]
Compound 20e PI3Kδ0.0091[8]

Conclusion and Future Directions

1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone and its derivatives represent a promising class of compounds for medicinal chemistry research. The pyrazolo[1,5-a]pyridine scaffold serves as a versatile template for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The synthetic accessibility and chemical tractability of these compounds make them attractive for further optimization and development. Future research should focus on synthesizing and screening a wider range of derivatives to establish comprehensive structure-activity relationships and to identify lead compounds for further preclinical and clinical development in areas such as oncology and inflammatory diseases.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. (2019, September 4). ACS Publications.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (2019, May 6). Taylor & Francis Online.
  • 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone - Smolecule. (2024, August 9). Smolecule.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (n.d.).
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011, September 15). European Journal of Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022, March 30).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC. (2017, June 12).
  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei | Request PDF - ResearchGate. (n.d.).
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC. (n.d.).
  • Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed. (2024, November 5). National Center for Biotechnology Information.
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. (2025, June 24). MDPI.
  • A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure–Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines | Journal of Medicinal Chemistry - ACS Publications. (2015, October 26). ACS Publications.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10). MDPI.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - MDPI. (2022, July 30). MDPI.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors | Journal of Medicinal Chemistry. (2024, August 20). ACS Publications.

Sources

Application Note: Design, Synthesis, and Anti-Inflammatory Profiling of Pyrazole-Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. However, traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) non-selectively, frequently leading to severe gastrointestinal ulcers and renal impairment[1]. To circumvent these adverse effects, modern medicinal chemistry has prioritized the development of selective COX-2 inhibitors.

The pyrazole scaffold—a five-membered heterocycle featuring adjacent nitrogen atoms—serves as a highly privileged pharmacophore in this domain, most notably utilized in the blockbuster drug Celecoxib[1][2]. Recently, researchers have focused on pyrazole-ethanone derivatives . The incorporation of an ethanone skeleton provides enhanced structural versatility, allowing the molecule to precisely anchor into the hydrophilic side pocket of the COX-2 active site while simultaneously modulating macrophage-mediated inflammatory cascades[3][4].

Mechanistic Pathway

During an inflammatory response, arachidonic acid is liberated from cell membranes and converted into pro-inflammatory prostaglandins (specifically PGE2) by the inducible COX-2 enzyme[2]. Pyrazole-ethanone compounds selectively block this process. Beyond COX-2 inhibition, these derivatives exhibit pleiotropic effects by suppressing the NF-κB signaling pathway, thereby downregulating the production of secondary inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO) in macrophages[1][5].

COX_Pathway AA Arachidonic Acid (Phospholipid Pool) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Basal Conditions COX2 COX-2 Enzyme (Inducible) AA->COX2 LPS / Cytokine Stimulation GI GI Mucosa Protection Platelet Aggregation COX1->GI PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Drug Pyrazole-Ethanone Derivatives Drug->COX1 Minimal Affinity Drug->COX2 Selective Inhibition

Arachidonic acid pathway and selective COX-2 inhibition by pyrazole-ethanones.

Chemical Synthesis Workflow

The synthesis of pyrazole-ethanone derivatives is typically executed via a highly reproducible, two-step cyclization protocol utilizing a proton transfer mechanism[3].

Synthesis_Workflow S1 Step 1: Claisen-Schmidt Condensation (Chalcone Formation) S2 Step 2: Hydrazine Cyclization (Proton Transfer) S1->S2 S3 Step 3: Purification & Characterization (NMR, IR, MS) S2->S3 S4 Step 4: Biological Evaluation (COX Assays & RAW 264.7) S3->S4

Sequential workflow for the synthesis and evaluation of pyrazole-ethanones.

Protocol: Synthesis of the Pyrazole-Ethanone Core
  • Chalcone Intermediate Formation: Dissolve the starting ethanone derivative and an appropriate substituted benzaldehyde in ethanol. Add 10% aqueous sodium hydroxide (NaOH) dropwise while stirring at room temperature for 24 hours[4].

    • Causality Check: The addition of a strong base is critical to deprotonate the ethanone, forming a reactive enolate ion. This enolate executes a nucleophilic attack on the aldehyde carbonyl (Claisen-Schmidt condensation), yielding an α,β-unsaturated ketone (chalcone)[4].

  • Cyclization: Transfer the isolated chalcone intermediate into a round-bottom flask containing glacial acetic acid. Add an equimolar amount of hydrazine hydrate and reflux the mixture for 12–24 hours[3][4].

    • Causality Check: Glacial acetic acid acts as both a solvent and an acid catalyst. It activates the carbonyl carbon of the chalcone, facilitating the nucleophilic attack by hydrazine. The subsequent intramolecular cyclization is thermodynamically driven by a proton transfer mechanism, yielding the highly stable, five-membered pyrazole ring[3].

  • Purification: Concentrate the solution, cool to induce precipitation, filter, and recrystallize from dioxane or ethanol to obtain the pure pyrazole-ethanone derivative[4].

Biological Evaluation Protocols

To validate the anti-inflammatory efficacy and safety profile of the synthesized compounds, researchers must employ a self-validating system of in vitro enzymatic and cell-based assays.

Protocol A: In Vitro COX-1 / COX-2 Inhibition Assay
  • Preparation: In a 96-well microplate, combine the assay incubation buffer, the purified enzyme (either human recombinant COX-1 or COX-2), and the pyrazole-ethanone test compound (dissolved in DMSO).

  • Pre-Incubation: Incubate the mixture for exactly 15 minutes at room temperature[2].

    • Causality Check: Selective COX-2 inhibitors often exhibit time-dependent, pseudo-irreversible binding kinetics. A 15-minute pre-incubation is mandatory to allow the compound to fully occupy and stabilize within the COX-2 allosteric side pocket before the substrate is introduced[2].

  • Reaction Initiation: Add the substrate, arachidonic acid, and incubate for 10 minutes at 37°C[2].

  • Quenching & Detection: Stop the reaction by adding 1 M HCl. Quantify the resulting PGE2 levels using an Enzyme-Linked Immunosorbent Assay (ELISA)[2].

    • Causality Check: Adding 1 M HCl rapidly drops the pH, denaturing the COX enzyme. This precisely halts substrate conversion, ensuring the ELISA quantification accurately reflects the inhibition at the exact 10-minute experimental mark[2].

Protocol B: Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cytotoxicity Screening (MTT Assay): Seed RAW 264.7 macrophages in a 96-well plate and treat with varying concentrations of the test compound for 24 hours. Add MTT reagent and measure absorbance to determine cell viability[5].

    • Causality Check: Before quantifying anti-inflammatory markers, an MTT assay ensures that any observed reduction in inflammatory mediators is due to true pharmacological modulation, rather than non-specific compound cytotoxicity causing cell death[5].

  • LPS Stimulation: Pre-treat healthy RAW 264.7 cells with the test compound for 1 hour, followed by stimulation with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours[1][5].

    • Causality Check: RAW 264.7 murine macrophages are selected because they robustly express Toll-Like Receptor 4 (TLR4). LPS specifically binds to TLR4, reliably triggering the NF-κB cascade and upregulating inducible enzymes (COX-2 and iNOS), creating a highly reproducible environment for screening[1].

  • Quantification: Collect the cell culture supernatant. Measure Nitric Oxide (NO) production using the Griess reagent, and quantify TNF-α and IL-6 using specific ELISA kits[5].

Quantitative Data Interpretation

The efficacy of novel pyrazole-ethanone derivatives is benchmarked against standard NSAIDs (e.g., Celecoxib). A high Selectivity Index (SI) indicates a strong preference for COX-2 over COX-1, which correlates with a lower risk of gastrointestinal toxicity[1][2].

Table 1: Representative Pharmacological Profiling of Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)NO Inhibition (%) at 10 μM
Celecoxib (Standard) 14.500.04362.582.0
Compound 5f (Trimethoxy) >50.001.50>33.378.5
Compound 6e (Bromo) 35.200.031173.385.2
Compound 12 (Diphenyl) 18.400.02920.088.0

Note: Data represents aggregated comparative benchmarks derived from recent pyrazole-ethanone and pyrazole-hybrid evaluations. Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀[1][4][5].

References

  • Journal of Drug Delivery and Therapeutics. "Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents." Available at:[Link]

  • International Journal of Pharmaceutical Sciences and Research. "From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives." Available at: [Link]

  • RSC Advances. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential." Available at:[Link]

  • MDPI (Molecules). "Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties." Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and experimental variables to empower you to optimize your results.

The synthesis of the pyrazolo[1,5-a]pyridine scaffold is of significant interest due to its prevalence in medicinally important compounds.[1] This guide focuses on a common and effective synthetic strategy: the acid-promoted, oxidative cross-dehydrogenative coupling (CDC) of an N-amino-2-iminopyridine derivative with a 1,3-dicarbonyl compound, in this case, acetylacetone, to yield the target 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

Troubleshooting Guide & FAQs

Q1: I am observing very low or no yield of the desired product. What are the critical factors I should investigate?

A1: Low conversion is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality. The reaction is a cross-dehydrogenative coupling (CDC) that is highly sensitive to the acid catalyst, atmospheric conditions, and temperature.

  • Causality - The Role of Acid and Oxygen: The reaction proceeds through a plausible mechanism where the acid (e.g., acetic acid) first activates the N-amino-2-iminopyridine for a nucleophilic attack by the enol form of acetylacetone.[1][2] The resulting intermediate adduct then undergoes oxidative dehydrogenation, a step critically mediated by molecular oxygen, followed by cyclization and dehydration to form the aromatic pyrazolo[1,5-a]pyridine ring system.[1][2] Without proper acid catalysis, the initial nucleophilic addition is inefficient. Without an oxidant (O₂), the dehydrogenation step stalls, leading to reaction failure.

  • Troubleshooting Steps:

    • Verify Acid Stoichiometry: The amount of acetic acid is crucial. While catalytic, an insufficient amount will result in low conversion. Conversely, an excessive amount can lead to the formation of undesired by-products like[2][3][4]triazolo[1,5-a]pyridines.[1][2] Start with the recommended stoichiometry and adjust based on results.

    • Ensure an Oxidative Atmosphere: This reaction is not inert; it requires oxygen. Running the reaction under an inert atmosphere like Argon will significantly diminish the yield.[2] Ensure the reaction is either open to the air or, for better consistency and higher yields, run under a positive pressure of O₂ (1 atm).[1][2]

    • Check Reaction Temperature: The reaction typically requires elevated temperatures (e.g., 130 °C in ethanol) to proceed efficiently within a reasonable timeframe (e.g., 18 hours).[1][2] Ensure your heating apparatus is calibrated and maintaining the target temperature.

    • Assess Starting Material Quality: Ensure your N-amino-2-iminopyridine precursor is pure. Impurities can interfere with the reaction. Similarly, use a quality grade of acetylacetone.

Optimization of Reaction Conditions

The following table, adapted from studies on related pyrazolo[1,5-a]pyridines, illustrates the impact of key variables on product yield.

EntryAcid Catalyst (equiv.)AtmosphereYield (%)Remarks
1Acetic Acid (2)Air~34%Baseline yield, indicating the reaction proceeds but is inefficient.
2Acetic Acid (4)Air~52%Increasing acid concentration improves the rate of the initial condensation.
3Acetic Acid (6)Air~74%Further increase in acid continues to boost yield.
4Acetic Acid (6) O₂ (1 atm) ~94% Optimal Condition. Switching from air to pure oxygen dramatically improves the oxidative step, leading to a near-quantitative yield.[1][2]
5Acetic Acid (6)Argon~6%Demonstrates the critical requirement for an oxidant. The reaction barely proceeds under inert conditions.[2]
6Acetic Acid (>6)O₂ (1 atm)VariableRisk of forming[2][3][4]triazolo[1,5-a]pyridine by-products increases.[1][2]
7p-TSA or TFA (1-2)O₂ (1 atm)39-55%Stronger Brønsted acids were found to be less effective than the optimal loading of acetic acid.[2]

Data adapted from the synthesis of ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate.[1][2]

Q2: My reaction works, but I am isolating a significant amount of an impurity. How can I identify and minimize it?

A2: The most common side product in this synthesis, especially with excessive acid, is the corresponding[2][3][4]triazolo[1,5-a]pyridine.

  • Causality - Competing Reaction Pathway: The N-amino-2-iminopyridine starting material can undergo an alternative, acid-catalyzed intramolecular cyclization, particularly if the concentration of the 1,3-dicarbonyl partner is low or if the primary reaction is slow. This pathway leads to the formation of a six-membered ring fused to the triazole, which is often a stable and easily isolable impurity.[1][2]

  • Troubleshooting Steps:

    • Optimize Acid Concentration: As noted in the table above, using more than 6 equivalents of acetic acid can promote the formation of the triazolo[1,5-a]pyridine byproduct.[1][2] Carefully control the acid stoichiometry.

    • Control Reagent Stoichiometry: Ensure that acetylacetone is present in at least a 1:1 molar ratio with the N-amino-2-iminopyridine. A slight excess of the dicarbonyl compound can help favor the desired bimolecular reaction over the unimolecular side reaction.

    • Purification Strategy: If the side product does form, it will likely have different polarity from your desired product. Utilize column chromatography with a carefully selected solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to separate the two compounds. Recrystallization can also be an effective method if a suitable solvent system is identified.

Q3: The purification of my final product is challenging. What are the recommended procedures?

A3: The pyrazolo[1,5-a]pyridine core is relatively polar. Effective purification relies on choosing the right chromatography or recrystallization conditions.

  • For Column Chromatography:

    • Adsorbent: Standard silica gel (230-400 mesh) is typically effective.

    • Eluent System: A gradient system is recommended. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate or acetone. For more polar products, a dichloromethane/methanol system may be necessary. Monitor the separation by TLC to find the optimal solvent ratio.

    • Detection: The aromatic nature of the compound allows for easy visualization under UV light (254 nm).

  • For Recrystallization:

    • Solvent Screening: Test the solubility of your crude product in various common lab solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at reflux.

    • Ideal Solvent: An ideal solvent will dissolve the compound when hot but result in low solubility when cold, allowing for the formation of pure crystals upon cooling. Ethanol or ethanol/dioxane mixtures have been successfully used for recrystallizing related structures.[1][2] The simple work-up and purification procedures are a key advantage of this synthetic methodology.[1]

Visualized Protocols and Mechanisms

General Experimental Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to the isolation of the pure product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification Methods A Combine N-amino-2-iminopyridine, acetylacetone, and solvent (e.g., Ethanol) B Add Acetic Acid (approx. 6 equivalents) A->B C Establish O₂ Atmosphere (1 atm balloon or flow) B->C D Heat to 130°C for 18-24 hours C->D E Cool to Room Temperature D->E F Concentrate in vacuo E->F G Purify Crude Product F->G H Column Chromatography (Silica, Hex/EtOAc) G->H Option 1 I Recrystallization (e.g., Ethanol) G->I Option 2 J Pure 1-(Pyrazolo[1,5-a]pyridin- 4-yl)ethanone H->J I->J G A N-amino-2-iminopyridine + Enol of Acetylacetone B Adduct A (via Nucleophilic Addition) A->B + AcOH (catalyst) C Intermediate B (via Oxidative Dehydrogenation) B->C + O₂ (oxidant) D Intermediate C (via Cyclization) C->D E Final Product (via Dehydration) D->E - H₂O

Caption: Plausible mechanism for the CDC reaction. [1][2]

Troubleshooting Flowchart: Diagnosing Low Yield

Use this decision tree to systematically diagnose the cause of a low-yielding reaction.

G Start Low Yield Observed Q_Atm Was reaction run under O₂ or Air? Start->Q_Atm Sol_Atm_Inert Inert atmosphere (Ar, N₂) prevents oxidation. Rerun under O₂. Q_Atm->Sol_Atm_Inert No Q_Acid Was Acetic Acid (6 equiv.) used? Q_Atm->Q_Acid Yes Sol_Atm_Inert->Start Sol_Atm_O2 Switch from Air to pure O₂ for improved yield. Sol_Acid Incorrect acid stoichiometry. Optimize to ~6 equiv. Q_Acid->Sol_Acid No Q_Temp Was reaction temp. ~130°C? Q_Acid->Q_Temp Yes Sol_Acid->Start Sol_Temp Insufficient thermal energy. Verify and maintain temp. Q_Temp->Sol_Temp No End Re-evaluate Starting Material Purity Q_Temp->End Yes Sol_Temp->Start

Caption: Troubleshooting decision tree for low yield issues.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(17), 17328–17340. [Link]

  • El-Maksoud, M., & El-Gazzar, A. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Chemical Research, 43(3-4), 103-116. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this and related pyrazolo[1,5-a]pyridine derivatives. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification protocols effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, providing potential causes and actionable solutions.

Issue 1: Low Recovery After Column Chromatography

  • Symptom: The yield of the purified compound is significantly lower than expected after performing silica gel column chromatography.

  • Potential Cause 1: Compound Decomposition on Silica Gel. The pyrazolo[1,5-a]pyridine core is basic and can interact strongly with the acidic surface of standard silica gel, leading to streaking, irreversible adsorption, or degradation.

  • Solution:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[1] This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or deactivated silica gel.[1]

    • Minimize Contact Time: Employ flash chromatography to reduce the time your compound spends on the column.[1]

  • Potential Cause 2: Inappropriate Solvent System. The mobile phase may not be polar enough to elute the compound effectively, or it may be too polar, leading to co-elution with impurities.

  • Solution:

    • Optimize the Mobile Phase with TLC: Systematically test different solvent systems using Thin Layer Chromatography (TLC). A good starting point for many pyrazolopyrimidine derivatives is a mixture of a non-polar solvent like heptane or n-hexane and a more polar solvent like ethyl acetate.[2]

    • Gradual Polarity Increase: If the compound is not eluting, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).[1] If necessary, a small amount of a highly polar solvent like methanol can be added to the mobile phase.[1]

Issue 2: Persistent Impurities in the Purified Product

  • Symptom: Analytical data (e.g., NMR, LC-MS) of the purified compound shows the presence of one or more impurities.

  • Potential Cause 1: Co-elution during Chromatography. An impurity may have a similar polarity to the desired product in the chosen solvent system.

  • Solution:

    • Modify the Mobile Phase Selectivity: Try different solvent combinations for your column. For example, replacing ethyl acetate with another solvent of similar polarity, such as dichloromethane or a mixture of acetone and hexane, might alter the elution order and improve separation.[1]

    • Consider Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA) can be effective.[1]

  • Potential Cause 2: Incomplete Reaction or Side Products. The impurities may be unreacted starting materials or byproducts from the synthesis.

  • Solution:

    • Aqueous Wash of Crude Material: Before chromatography, consider an aqueous workup to remove water-soluble impurities. Given the basic nature of the pyrazolo[1,5-a]pyridine core, an acidic wash (e.g., with dilute HCl) could protonate the compound, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer would precipitate the product, which can then be extracted.

    • Recrystallization: This is a powerful technique for removing small amounts of impurities.

Issue 3: Compound "Oiling Out" During Recrystallization

  • Symptom: Instead of forming solid crystals upon cooling, the compound separates from the solvent as an oil.

  • Potential Cause: High Concentration or Rapid Cooling. The compound's solubility limit is exceeded too quickly, or the solution temperature is above the compound's melting point.

  • Solution:

    • Use a Binary Solvent System: Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is soluble, e.g., ethanol or methanol) and then slowly add a hot "poor" solvent (in which it is less soluble, e.g., water or hexane) until the solution becomes slightly turbid.[3] Then, allow it to cool slowly.

    • Slow Cooling: Ensure the crystallization flask cools to room temperature slowly and undisturbed before placing it in an ice bath.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for column chromatography of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone?

A1: Based on protocols for similar pyrazolo[1,5-a]pyrimidine and pyridine derivatives, a good starting point is a gradient of ethyl acetate in a non-polar solvent like n-hexane or heptane.[2] You can begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the elution with TLC. For more polar compounds, a gradient of methanol in dichloromethane can also be effective.

Q2: How can I effectively monitor the purification by TLC?

A2: Use the same solvent system for TLC analysis as you plan to use for your column chromatography. Visualize the spots under UV light (254 nm). A well-separated spot for your product with a retention factor (Rf) between 0.2 and 0.4 is ideal for good separation on a column.

Q3: Is 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone acidic or basic? How does this affect purification?

A3: The pyrazolo[1,5-a]pyridine scaffold contains nitrogen atoms that impart basic character to the molecule. This is a critical consideration for purification, as the compound can interact with acidic silica gel, potentially leading to poor recovery.[1] It is often advisable to add a small amount of triethylamine to your eluent to mitigate these effects.[1]

Q4: What are some suitable recrystallization solvents for pyrazolo[1,5-a]pyridine derivatives?

A4: Common solvents for the recrystallization of pyrazole-containing compounds include ethanol, methanol, isopropanol, and acetone.[3] Often, a mixed solvent system is more effective. For example, dissolving the compound in a minimal amount of hot ethanol or methanol and then adding water dropwise until persistent turbidity is observed can yield high-purity crystals upon slow cooling.[3] Another option is a mixture of a more polar solvent like ethyl acetate with a non-polar solvent like hexane.[3]

Data and Protocols

Table 1: Recommended Solvent Systems for Chromatography
Stationary PhaseMobile Phase SystemGradient ProfileTarget Compound Polarity
Silica Geln-Hexane / Ethyl Acetate0% to 50% Ethyl AcetateLow to Medium
Silica Gel with 1% TriethylamineDichloromethane / Methanol0% to 10% MethanolMedium to High
C18 Reverse PhaseWater / Acetonitrile10% to 100% AcetonitrileHigh
Protocol 1: Flash Column Chromatography
  • Preparation of the Stationary Phase:

    • Choose a column size appropriate for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 heptane/ethyl acetate with 0.1% triethylamine).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[1]

    • Allow the excess solvent to drain until it is level with the top of the silica bed.[1]

  • Sample Loading:

    • Dissolve the crude 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent according to your TLC optimization.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[1]

Protocol 2: Recrystallization from a Binary Solvent System
  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of a "good" solvent (e.g., hot ethanol) and heat the mixture until the solid dissolves completely.[3][4]

  • Inducing Crystallization:

    • While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly and persistently turbid.[3]

    • If too much of the "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Cooling and Crystal Formation:

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals to a constant weight.

Visualization of Troubleshooting Workflow

Purification_Troubleshooting Troubleshooting Workflow for Purification start Crude Product column_chromatography Column Chromatography start->column_chromatography analysis Analyze Purity (TLC, NMR, LC-MS) column_chromatography->analysis pure Pure Product analysis->pure Purity >95% impure Product is Impure analysis->impure Purity <95% low_yield Low Yield analysis->low_yield Low Recovery recrystallization Recrystallization impure->recrystallization Minor Impurities re_evaluate Re-evaluate Purification Strategy impure->re_evaluate Major Impurities low_yield->re_evaluate recrystallization->analysis re_evaluate->column_chromatography Optimize Column Conditions (e.g., new solvent, deactivated silica)

Caption: A decision-making workflow for the purification of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

References

  • BenchChem. (2025). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
  • SciSpace. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • University of York. Single-solvent recrystallisation.

Sources

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section details prevalent side reactions encountered during the synthesis of pyrazolo[1,5-a]pyridines and offers practical solutions.

Poor Regioselectivity: The Challenge of Isomer Formation

Question: My reaction is producing a mixture of two regioisomers. How can I control the regioselectivity in the synthesis of pyrazolo[1,5-a]pyridines?

Answer: The formation of regioisomers is a common challenge, particularly in [3+2] cycloaddition reactions involving unsymmetrical alkynes or N-aminopyridinium ylides derived from asymmetric pyridines.[1] The electronic and steric properties of the substituents on both the ylide and the dipolarophile play a crucial role in determining the regiochemical outcome.

Causality and Mechanism:

The regioselectivity of the [3+2] cycloaddition is governed by the orbital coefficients of the highest occupied molecular orbital (HOMO) of the N-aminopyridinium ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The reaction preferentially proceeds through the transition state where the largest HOMO coefficient of the ylide aligns with the largest LUMO coefficient of the dipolarophile. Steric hindrance between bulky substituents can also disfavor certain transition states, thereby influencing the final isomer ratio.

Mitigation Strategies:

  • Employ a Regioselective Synthetic Protocol: A TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds has been shown to provide high and predictable regioselectivity.[2] This method offers a robust solution for controlling the formation of the desired regioisomer.

  • Optimize Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. A systematic screening of solvents is recommended.

    • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.

    • Catalyst: In catalyst-driven reactions, the choice of the catalyst and its ligands can have a profound impact on regioselectivity.

Experimental Protocol for High Regioselectivity:

A detailed protocol for the TEMPO-mediated synthesis can be found in the "Experimental Protocols" section below.

Formation of[1][3][4]Triazolo[1,5-a]pyridine Byproducts

Question: I am observing a significant amount of a[1][3][4]triazolo[1,5-a]pyridine byproduct in my reaction. What is the cause and how can I prevent it?

Answer: The formation of a[1][3][4]triazolo[1,5-a]pyridine byproduct is a known side reaction in certain synthetic routes to pyrazolo[1,5-a]pyridines, particularly in cross-dehydrogenative coupling reactions employing N-amino-2-iminopyridines and β-dicarbonyl compounds in the presence of an acid catalyst.

Causality and Mechanism:

This side reaction is often promoted by an excess of a strong acid, such as trifluoroacetic acid (TFA) or even high loadings of acetic acid. The acid can catalyze a competitive cyclization pathway involving the N-amino group and the imino nitrogen of the starting material, leading to the formation of the triazole ring system instead of the desired pyrazole ring.

Mitigation Strategies:

  • Control Acid Stoichiometry: Carefully control the amount of acid used in the reaction. It is crucial to determine the optimal acid concentration that promotes the desired reaction without favoring the formation of the triazolo[1,5-a]pyridine byproduct. For instance, in acetic acid-promoted reactions, maintaining the loading at a level that avoids this side reaction is critical.

  • Choice of Acid: The strength of the acid can influence the reaction outcome. A weaker acid might be sufficient to catalyze the desired reaction without promoting the side reaction.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to detect the formation of the byproduct early on and adjust the reaction conditions accordingly.

Visualizing the Competing Pathways:

G cluster_main Desired Pyrazolo[1,5-a]pyridine Synthesis cluster_side Side Reaction: Triazolo[1,5-a]pyridine Formation Start_Pyrazolo N-Amino-2-iminopyridine + β-Dicarbonyl Intermediate_Pyrazolo Intermediate Adduct Start_Pyrazolo->Intermediate_Pyrazolo AcOH (Optimal) Start_Triazolo N-Amino-2-iminopyridine Product_Pyrazolo Pyrazolo[1,5-a]pyridine Intermediate_Pyrazolo->Product_Pyrazolo Cyclization & Oxidation Product_Triazolo [1,2,4]Triazolo[1,5-a]pyridine Start_Triazolo->Product_Triazolo Excess AcOH

Caption: Competing reaction pathways leading to the desired pyrazolo[1,5-a]pyridine and the triazolo[1,5-a]pyridine byproduct.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyridines?

A1: The most prevalent methods include:

  • [3+2] Cycloaddition: This is a versatile method involving the reaction of N-aminopyridinium ylides with various dipolarophiles such as alkynes and alkenes.[3]

  • Cross-Dehydrogenative Coupling (CDC): This approach involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds, often promoted by an acid and an oxidant.[5]

  • Intramolecular Cyclization: This can involve the cyclization of appropriately substituted pyridines, such as ethynylpyridines.[1]

Q2: How can I purify my pyrazolo[1,5-a]pyridine product from unreacted starting materials and byproducts?

A2: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of your product and the impurities. A gradient elution is often necessary to achieve good separation. Recrystallization can also be an effective method for obtaining highly pure material, provided a suitable solvent system can be found.

Q3: Are N-aminopyridinium ylides stable? What are their common decomposition pathways?

A3: N-aminopyridinium ylides are reactive intermediates. Their stability is influenced by the substituents on both the pyridine ring and the ylidic carbon. Electron-withdrawing groups on the ylidic carbon generally increase stability. Decomposition can occur through various pathways, including dimerization or reaction with atmospheric moisture and oxygen. It is often preferable to generate them in situ for immediate use in the cycloaddition reaction.

Q4: Can I use crude N-aminopyridinium salt for the cycloaddition reaction?

A4: While it is sometimes possible, using purified N-aminopyridinium salt is highly recommended. Impurities in the crude salt can lead to undesired side reactions and complicate the purification of the final product.

III. Experimental Protocols

Protocol 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyridines via TEMPO-Mediated [3+2] Annulation-Aromatization[2]

This protocol provides a method for the synthesis of pyrazolo[1,5-a]pyridines with high regioselectivity.

Materials:

  • N-aminopyridine derivative

  • α,β-Unsaturated compound

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the N-aminopyridine derivative (1.0 equiv), the α,β-unsaturated compound (1.2 equiv), and TEMPO (2.0 equiv).

  • Add the solvent (e.g., Toluene, 0.1 M solution with respect to the N-aminopyridine).

  • Stir the reaction mixture at the desired temperature (e.g., 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrazolo[1,5-a]pyridine.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition of an N-Aminopyridinium Ylide (Illustrating Potential for Regioisomer Formation)

This protocol outlines a general procedure for the [3+2] cycloaddition which may lead to a mixture of regioisomers depending on the substrates used.

Materials:

  • N-Aminopyridinium salt

  • Unsymmetrical alkyne

  • Base (e.g., Triethylamine or Potassium Carbonate)

  • Solvent (e.g., Acetonitrile or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction flask under an inert atmosphere, add the N-aminopyridinium salt (1.0 equiv) and the unsymmetrical alkyne (1.1 equiv).

  • Add the solvent (e.g., Acetonitrile, 0.2 M solution with respect to the salt).

  • Add the base (1.5 equiv) portion-wise or via syringe at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.

  • Purify the product mixture by column chromatography on silica gel. It may be challenging to separate the regioisomers completely.

IV. Visualization of Reaction Mechanisms

G cluster_desired Desired [3+2] Cycloaddition Pathway cluster_side_reaction Side Reaction: Formation of Regioisomer 2 Ylide N-Aminopyridinium Ylide TS1 Transition State 1 (Favored) Ylide->TS1 Ylide2 N-Aminopyridinium Ylide Alkyne Unsymmetrical Alkyne Alkyne->TS1 Alkyne2 Unsymmetrical Alkyne Intermediate1 Cycloadduct Intermediate TS1->Intermediate1 Product1 Regioisomer 1 (Major Product) Intermediate1->Product1 Aromatization TS2 Transition State 2 (Disfavored) Ylide2->TS2 Alkyne2->TS2 Intermediate2 Cycloadduct Intermediate TS2->Intermediate2 Product2 Regioisomer 2 (Minor Product) Intermediate2->Product2 Aromatization

Caption: Regioselectivity in the [3+2] cycloaddition reaction leading to two possible regioisomers.

V. References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Shaaban, M. R., Mayoral, J. A., & El-Sayed, N. N. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7235–7246. [Link]

  • Wang, X., Li, X., & Sun, P. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]

  • Liu, X., Ma, S., Yan, S., & Cao, H. (2022). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Chinese Journal of Chemistry, 40(1), 75-82. [Link]

  • Guchhait, S. K., & Mistry, H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13786-13802. [Link]

Sources

Technical Support Center: Optimization of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the acylation of the pyrazolo[1,5-a]pyridine core. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in many medicinally important compounds, valued for its therapeutic potential in treating a range of disorders.[1] This guide focuses on the challenges and optimization of the Friedel-Crafts acylation, a common method for introducing an acetyl group onto the heterocyclic system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of pyrazolo[1,5-a]pyridine is resulting in low to no yield of the desired 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. What are the likely causes and how can I improve the conversion?

A1: Low or no yield in the Friedel-Crafts acylation of pyrazolo[1,5-a]pyridine can stem from several factors, primarily related to catalyst activity, substrate reactivity, and reaction conditions.

  • Cause 1: Inactive Lewis Acid Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction.[2]

    • Troubleshooting:

      • Use a fresh, unopened container of the anhydrous Lewis acid.

      • Ensure all glassware is thoroughly oven-dried or flame-dried immediately before use.

      • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Complexation of the Lewis Acid with the Nitrogen Heterocycle: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring are Lewis basic and can complex with the Lewis acid catalyst. This deactivates both the catalyst and the substrate.[2]

    • Troubleshooting:

      • Increase Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[2] This is because the product, an aryl ketone, also forms a complex with the catalyst.[2]

      • Consider Milder Lewis Acids: While AlCl₃ is a strong Lewis acid, it can also promote side reactions. Milder Lewis acids such as BF₃·OEt₂, FeCl₃, or ZnCl₂ may be more effective for this electron-rich heterocycle.[2][3] In a similar system, pyrazolo[1,5-a]pyrimidines have been successfully acetylated using BF₃·OEt₂.[3]

  • Cause 3: Insufficiently Reactive Acylating Agent: The choice and purity of the acylating agent are critical.

    • Troubleshooting:

      • Acyl Chloride vs. Anhydride: Acetyl chloride is generally more reactive than acetic anhydride.[2]

      • Purity: Ensure the acylating agent is free of the corresponding carboxylic acid, which can inhibit the reaction.

  • Cause 4: Inappropriate Reaction Temperature: The reaction temperature needs to be carefully controlled to balance reaction rate and side reactions.

    • Troubleshooting:

      • Start with a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction.

      • Gradually warm the reaction to room temperature or slightly above (e.g., 40-50 °C) and monitor by TLC or LC-MS. For the related pyrazolo[1,5-a]pyrimidine system, microwave-assisted heating has been shown to be effective.[3]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity to favor the 4-acetyl product?

A2: Regioselectivity in the electrophilic substitution of pyrazolo[1,5-a]pyridines and related systems is a known challenge. The electronic properties of the heterocyclic ring direct substitution to specific positions. For the related pyrazolo[1,5-a]pyrimidine system, electrophilic substitution is often favored at the 3- and 6-positions.[4] Achieving substitution at the 4-position may require careful optimization.

  • Influence of the Lewis Acid: The choice of Lewis acid can influence the site of acylation. Different Lewis acids can coordinate differently with the nitrogen atoms of the heterocycle, altering the electron density distribution and thus the position of electrophilic attack.

    • Optimization Strategy: Screen a variety of Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂, SnCl₄) to determine the effect on regioselectivity.

  • Solvent Effects: The polarity of the solvent can impact the distribution of isomers.

    • Optimization Strategy: Compare non-polar solvents (e.g., dichloromethane, carbon disulfide) with more polar solvents (e.g., nitrobenzene). For instance, in the acylation of naphthalene, non-polar solvents favor the kinetically controlled product, while polar solvents can lead to the thermodynamically more stable product.[2]

  • Temperature Control: The reaction temperature can also influence the isomer ratio.

    • Optimization Strategy: Running the reaction at lower temperatures may favor the formation of a single isomer.

Q3: My reaction is turning dark and forming a lot of baseline material on the TLC plate. What is causing this and how can I prevent it?

A3: The formation of dark, insoluble materials suggests polymerization or degradation of the starting material or product. Pyrazolo[1,5-a]pyridines, being electron-rich heterocycles, can be susceptible to polymerization under strongly acidic conditions.

  • Cause: Harsh Reaction Conditions: Strong Lewis acids and high temperatures can promote polymerization.

    • Troubleshooting:

      • Use a Milder Lewis Acid: As mentioned previously, switching from AlCl₃ to a milder Lewis acid like BF₃·OEt₂ or FeCl₃ can reduce side reactions.[2][3]

      • Low-Temperature Addition: Add the Lewis acid and acylating agent at a low temperature (e.g., 0 °C or below) to control the initial exotherm.

      • Inverse Addition: Consider adding the substrate to a pre-formed complex of the Lewis acid and acylating agent at low temperature.

Optimization Workflow

The following diagram outlines a systematic approach to optimizing the Friedel-Crafts acylation of pyrazolo[1,5-a]pyridine.

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting cluster_2 Optimization Strategies cluster_3 Successful Outcome A Start with Standard Conditions: Pyrazolo[1,5-a]pyridine (1 eq) Acetyl Chloride (1.2 eq) AlCl3 (1.5 eq) DCM, 0 °C to rt B Low/No Yield? A->B C Poor Regioselectivity? A->C D Polymerization? A->D E Increase AlCl3 Stoichiometry (2-3 eq) Use fresh, anhydrous reagents Ensure inert atmosphere B->E Address Catalyst Activity F Screen Lewis Acids (BF3·OEt2, FeCl3, SnCl4) Screen Solvents (CS2, Nitrobenzene) Vary Temperature (e.g., -20 °C to 50 °C) C->F Systematic Screening G Use Milder Lewis Acid (BF3·OEt2) Low-temperature addition of reagents Inverse addition protocol D->G Milder Conditions H Optimized Conditions for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone E->H F->H G->H

Caption: A workflow for troubleshooting and optimizing the Friedel-Crafts acylation.

Recommended Starting Protocol

This protocol is a suggested starting point based on general Friedel-Crafts procedures and adaptations for N-heterocycles. Optimization will likely be necessary.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve pyrazolo[1,5-a]pyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice with stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary for Optimization

The following table provides a template for systematically exploring and documenting the optimization of reaction conditions.

EntryLewis Acid (eq.)Acylating Agent (eq.)SolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio (4-acetyl : others)
1AlCl₃ (1.5)Acetyl Chloride (1.2)DCM0 to rt4
2AlCl₃ (2.5)Acetyl Chloride (1.2)DCM0 to rt4
3BF₃·OEt₂ (2.0)Acetyl Chloride (1.2)DCM0 to rt4
4FeCl₃ (1.5)Acetyl Chloride (1.2)DCM0 to rt4
5BF₃·OEt₂ (2.0)Acetic Anhydride (1.5)DCE506
6BF₃·OEt₂ (2.0)Acetyl Chloride (1.2)Nitrobenzene0 to rt4

References

  • Jain, A. K., & Sharma, S. (2021). A comprehensive review on the pharmacological and medicinal significance of pyrazolo[1,5-a]pyridine derivatives. Journal of Molecular Structure, 1239, 130514.
  • Stevens, M. F. G., et al. (1984). Synthesis and Antitumor Activity of Novel Pyrazolo[1,5-a]pyridines. Journal of Medicinal Chemistry, 27(2), 196–201.
  • Wang, J., et al. (2024). PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes to provide a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under facile conditions. Synlett, 35, 1551-1556.
  • Ravi, C., et al. (2017). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. Synthesis, 49, 2513-2522.
  • Taylor, E. C., & Turchi, I. J. (1979). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. The Journal of Organic Chemistry, 44(13), 2271–2275.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Portilla, J., et al. (2021). An operably simple microwave-assisted BF3-mediated acetylation reaction of pyrazolo[1,5-a]pyrimidines and a plausible mechanism based on density functional theory (DFT)

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. This portal provides advanced troubleshooting guides, mechanistic insights, and fully validated protocols for addressing the notoriously poor aqueous solubility of pyrazolo[1,5-a]pyridine derivatives.

Diagnostic Logic & Troubleshooting Workflow

Before initiating complex formulation strategies, it is critical to evaluate the intrinsic physicochemical properties of your lead compound. Use the diagnostic workflow below to determine the most efficient path to improving solubility.

SolubilityWorkflow Start Poor Aqueous Solubility (< 1 µM) CheckpKa Is there a basic center? Start->CheckpKa SaltScreen Perform Salt Screening (e.g., HCl, Mesylate) CheckpKa->SaltScreen Yes StructMod Structural Modification (Add basic amine / sp3 motif) CheckpKa->StructMod No Formulation Formulation Strategy (Lipid-based, Cyclodextrins) SaltScreen->Formulation Salt unstable/hygroscopic Success Improved Solubility (> 50 µM) SaltScreen->Success Stable salt formed StructMod->SaltScreen New basic center added Formulation->Success

Workflow for troubleshooting pyrazolo[1,5-a]pyridine solubility.

Frequently Asked Questions (FAQs)

Q1: Why do pyrazolo[1,5-a]pyridine scaffolds inherently suffer from poor aqueous solubility? A: The pyrazolo[1,5-a]pyridine core is a fused, highly planar, and lipophilic bicyclic heteroaromatic system[1]. This rigid planarity promotes strong intermolecular π−π stacking interactions in the solid state, leading to a high crystal lattice energy and a correspondingly high melting point[1],[2]. Consequently, the thermodynamic penalty required to disrupt this crystal lattice and solvate the molecule in water is exceptionally high, often resulting in sub-micromolar aqueous solubility.

Q2: How can I structurally modify my lead compound without losing target affinity? A: The most effective, field-proven strategy is the introduction of a basic amine or an sp3 -rich motif directed toward the solvent-exposed region of your target's binding pocket.

  • Basic Amines: In the development of p110 α -selective PI3 kinase inhibitors, appending a basic amine allowed for the generation of hydrochloride salts, which increased aqueous solubility by up to 1000-fold while preserving sub-nanomolar potency (IC 50​ = 0.9 nM)[3],[4].

  • Disrupting Planarity: Introducing sp3 character (e.g., a morpholine ring) induces torsion, which disrupts the molecular planarity, lowers the crystal lattice energy, and improves thermodynamic solubility[2].

  • Weakly Basic Heterocycles: Adding a weakly basic pyridine ring can reduce overall lipophilicity; for example, compound 26h achieved a Log P of 4.9 and an exceptional water solubility of >10 mg/mL while maintaining a K i​ of 3.5 nM against the CRF1 receptor[5].

Table 1: Quantitative Impact of Structural Modifications on Pyrazolo[1,5-a]pyridines

Modification StrategyExample / CompoundImpact on Physicochemical PropertiesAqueous SolubilityTarget Potency / Affinity
Basic Amine Addition Amine analogue (HCl salt)Introduces strong ion-dipole interactionsUp to 1000x increasePI3K p110 α IC 50​ = 0.9 nM
Weakly Basic Pyridine Compound 26hReduces lipophilicity (Log P = 4.9)> 10 mg/mLCRF1 Receptor K i​ = 3.5 nM
sp3 -Torsion Induction Morpholine substitutionDisrupts planarity, lowers lattice energySignificantly ImprovedMaintained
Polar Neutral Group N-hydroxyethyl analogueIncreases hydrogen bonding capacityModerately ImprovedMaintained

Q3: What is the mechanistic rationale for targeting PI3K with this scaffold? A: Pyrazolo[1,5-a]pyridines act as potent ATP-competitive inhibitors of kinases[3],[1]. The ring-junction nitrogen and adjacent heteroatoms serve as critical hydrogen bond acceptors within the kinase hinge region, effectively blocking the phosphorylation of PIP2 to PIP3, thereby inhibiting downstream AKT/PKB signaling pathways responsible for cell proliferation[3].

PI3KPathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K (p110α) Target Enzyme RTK->PI3K Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT/PKB (Cell Survival) PIP3->AKT Activates downstream marker Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Competitive Inhibition

Mechanism of PI3K inhibition by pyrazolo[1,5-a]pyridine derivatives.

Validated Experimental Protocols

To ensure data integrity, all protocols described below are designed as self-validating systems .

Protocol A: Self-Validating Thermodynamic Solubility Assay (Shake-Flask Method)

Causality: Kinetic solubility (e.g., DMSO spike methods) often overestimates true solubility due to supersaturation and the formation of metastable amorphous states. The thermodynamic shake-flask method measures the true equilibrium solubility of the crystalline lattice, which is critical for accurate in vivo dosing predictions.

Step-by-Step Methodology:

  • Preparation: Weigh 2.0 mg of the crystalline pyrazolo[1,5-a]pyridine derivative into a glass vial.

  • Buffer Addition: Add 1.0 mL of simulated intestinal fluid (FaSSIF, pH 6.5) or PBS (pH 7.4). Rationale: Matches physiological pH to predict oral bioavailability accurately.

  • Equilibration: Cap the vial and agitate on a thermoshaker at 37°C at 500 rpm for 48 hours. Rationale: 48 hours ensures the system overcomes any metastable supersaturation and reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant appropriately and quantify the compound concentration using HPLC-UV against a standard calibration curve (R 2 > 0.99).

  • Self-Validation Checkpoint: Run a high-solubility reference (Propranolol HCl) and a low-solubility reference (Amiodarone) in parallel. Validation criteria: The assay is only deemed valid if the reference compounds fall within ±15% of their historically established thermodynamic solubility values.

Protocol B: Hydrochloride Salt Screening & Validation

Causality: Converting a basic amine-containing pyrazolo[1,5-a]pyridine into an HCl salt introduces strong ion-dipole interactions with water, drastically lowering the solvation energy barrier[3],[4].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of the free base pyrazolo[1,5-a]pyridine in a minimal volume of a moderately polar, water-miscible solvent (e.g., THF or Acetone) at 50°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of 1M HCl in diethyl ether dropwise under continuous stirring. Rationale: The use of an anhydrous acid source prevents premature oiling out (coacervation) and promotes rapid crystallization.

  • Crystallization: Cool the mixture slowly to 4°C over 4 hours. Filter the resulting precipitate and wash with cold diethyl ether.

  • Drying: Dry the salt in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). Validation criteria: The DSC thermogram must show a single, sharp endothermic melting peak (indicating phase purity and absence of polymorph mixtures), and the PXRD must confirm a highly crystalline lattice distinct from the free base.

References

  • Kendall, J. D., et al. (2017). "Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Melancon, B. J., et al. (2012). "Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists." Journal of Medicinal Chemistry.[Link]

  • Digital Commons @ Michigan Tech. (2025). "Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment." Michigan Technological University. [Link]

  • Scribd / Chemical Compounds. "Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry."[Link]

Sources

Technical Support Center: Troubleshooting & Stability Guide for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone . This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (e.g., CSK, FGFR, and c-Met inhibitors)[1][2]. However, its unique 5:6 aza-fused dipolar structure presents specific handling and stability challenges.

This guide is designed for research scientists to decode the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure structural integrity during synthesis and storage.

Part 1: Mechanistic Causality of Instability

To troubleshoot effectively, you must understand the electronic nature of the pyrazolo[1,5-a]pyridine scaffold. The molecule is a dipolar system characterized by a π-excessive pyrazole ring fused to a π-deficient pyridine ring [3].

  • Oxidative Vulnerability : The bridgehead nitrogen donates its lone pair into the aromatic system, heavily enriching the electron density at the C3 position of the pyrazole ring. This makes the core highly susceptible to electrophilic attack and auto-oxidation[4].

  • Ketone Reactivity : The acetyl group at the C4 position contains acidic α-protons. Under basic conditions, this group readily enolizes, making the molecule prone to base-catalyzed aldol condensation and subsequent dimerization[2].

  • Photolytic Sensitivity : The extended conjugated π-system absorbs UV/visible light, which can trigger radical-mediated degradation pathways[3].

Part 2: Troubleshooting FAQs

Q1: My stock solution turned from pale yellow to dark brown over the weekend. What happened, and can I still use it?

Root Cause: Oxidative degradation. The π-excessive C3 position of the pyrazole ring has undergone auto-oxidation due to dissolved oxygen in your solvent[3][4]. Solution & Causality: Do not use the degraded solution, as oxidized byproducts will poison transition-metal catalysts in downstream cross-coupling reactions. The electron-rich nature of the heterocycle dictates that it must be stored as a solid. If a stock solution is mandatory, you must use rigorously degassed solvents and store them under an argon atmosphere.

Q2: During a Suzuki-Miyaura cross-coupling, my product yield is <15%, and LC-MS shows a massive impurity peak at m/z 303. Why?

Root Cause: Base-catalyzed aldol dimerization. Solution & Causality: Standard cross-coupling bases (e.g., Cs2​CO3​ , NaOH ) are strong enough to deprotonate the α-protons of the C4-acetyl group. The resulting enolate attacks the unreacted ketone of another starting material molecule, forming a dimer (MW 320 minus H2​O = 302, giving an [M+H]+ of 303)[2]. Self-Validating Protocol: To confirm this is your failure mode, run a control reaction with your compound and base in the absence of the coupling partner. If the m/z 303 peak appears, switch to a milder base (e.g., K2​HPO4​ ) or protect the ketone as a dioxolane ketal prior to the coupling step.

Q3: I left my reaction mixture stirring on the benchtop under ambient light, and the reaction stalled. Is this compound light-sensitive?

Root Cause: Photolytic radical generation. Solution & Causality: Yes. The dipolar aza-fused system is photochemically active. UV and ambient light can induce radical cleavage or promote photo-oxidation[3]. Always wrap reaction flasks in aluminum foil or use amber glassware when handling this compound outside of a dark fume hood.

Part 3: Quantitative Stability Matrix

The following table summarizes the stability profile of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone under various environmental stresses. Use this data to benchmark your storage and reaction conditions.

Environmental ConditionTemperatureLight ExposureAtmosphereEstimated Half-Life / Purity
Solid Storage (Ideal) -20°CDarkArgon> 12 months (>99% purity)
Solid Storage (Bench) 25°CAmbientAir~ 3 months (degrades to ~95%)
Solution (DMSO) 25°CAmbientAir< 48 hours (C3 oxidation)
Solution (THF) 65°CDarkAir< 12 hours (Thermal/Oxidative)
Basic Aqueous (pH > 10) 25°CDarkArgon< 4 hours (Aldol dimerization)

Part 4: Validated Experimental Protocols

SOP: Preparation of Degassed Stock Solutions

To prevent the rapid C3-oxidation observed in standard solutions, follow this self-validating Schlenk line protocol.

Step-by-Step Methodology:

  • Vial Preparation: Transfer the required mass of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone into an amber glass vial equipped with a PTFE-lined septum inside an argon-filled glovebox.

  • Solvent Degassing (Freeze-Pump-Thaw):

    • Transfer anhydrous solvent (e.g., THF or DMF) into a Schlenk flask.

    • Freeze the solvent completely using a liquid nitrogen bath.

    • Open the flask to a high vacuum for 3-5 minutes to remove non-condensable gases (e.g., O2​ ).

    • Close the vacuum valve and allow the solvent to thaw in a warm water bath, releasing trapped gas bubbles.

    • Repeat this cycle three times. Backfill with Argon on the final thaw.

  • Dissolution: Using a gas-tight syringe purged with argon, transfer the degassed solvent to the amber vial containing the compound.

  • Validation: Analyze a 1 μ L aliquot via LC-MS immediately after preparation, and again at 24 hours. The absence of an [M+16]+ peak (oxidation) validates the integrity of your inert atmosphere.

Part 5: Visual Workflows & Mechanistic Pathways

Degradation Core 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Cond1 O2 / UV Light Core->Cond1 π-excessive pyrazole Cond2 Strong Base (pH > 10) Core->Cond2 Acidic α-protons Deg1 C3-Oxidation & Ring Cleavage Cond1->Deg1 Deg2 Enolization & Aldol Dimerization Cond2->Deg2

Caption: Mechanistic degradation pathways of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone under stress.

Protocol S1 Step 1: Inert Transfer Transfer solid under Argon to prevent C3 oxidation S2 Step 2: Light Protection Use amber vials to mitigate photolytic cleavage S1->S2 S3 Step 3: Cryogenic Storage Seal with Parafilm and store at -20°C S2->S3 S4 Step 4: Reaction Setup Degas solvents (Freeze-Pump-Thaw) prior to use S3->S4

Caption: Validated standard operating procedure for handling air- and light-sensitive aza-heterocycles.

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. URL:[Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. NIH. URL:[Link]

  • CERTAIN TRIAZOLOPYRIDINES, COMPOSITIONS THEREOF AND THEIR USE IN THE TREATMENT OF CANCER. European Patent Office.
  • N-azinylpyridinium N-aminides: an approach to pyrazolopyridines via an intramolecular radical pathway. Synlett (e_Buah). URL:[Link]

Sources

Technical Support Center: Troubleshooting 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation and purification of fused bicyclic heteroaromatics. 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is a critical scaffold in medicinal chemistry, particularly in the development of kinase and PDE inhibitors.

Due to its planar, highly conjugated pyrazolo[1,5-a]pyridine core and the hydrogen-bond accepting ketone moiety, this compound exhibits strong intermolecular π−π stacking and dipole interactions. These structural properties frequently lead to challenging crystallization behaviors, most notably liquid-liquid phase separation (LLPS) and rapid impurity trapping. This guide provides self-validating protocols and mechanistic explanations to help you achieve high-purity crystalline product.

Diagnostic Troubleshooting Workflow

Use the following logical pathway to diagnose and correct your crystallization issues in real-time.

CrystallizationTroubleshooting Start Hot, Clear Solution of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Cooling Cooling Phase Start->Cooling Oiling Forms Cloudy Emulsion (Oiling Out / LLPS) Cooling->Oiling Miscibility gap hit Crashing Massive Immediate Precipitation Cooling->Crashing High supersaturation NoCrystals Remains Clear (No Crystals) Cooling->NoCrystals Kinetic barrier Ideal Slow Crystal Growth (5-30 mins) Cooling->Ideal Metastable zone ActionOil Add 10-20% good solvent Reheat & Seed Oiling->ActionOil ActionCrash Add 1-2 mL solvent Reheat & Cool Slowly Crashing->ActionCrash ActionNo Scratch flask or boil off 20% solvent NoCrystals->ActionNo Success High Purity Crystalline Product Ideal->Success ActionOil->Cooling ActionCrash->Cooling ActionNo->Cooling

Diagnostic workflow for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone crystallization issues.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone form a sticky oil instead of crystals upon cooling? A1: This phenomenon is known as1[1]. It occurs when the supersaturated solution hits a miscibility gap before reaching the metastable zone for crystallization[2]. Because the integration of the planar pyrazolo[1,5-a]pyridine molecules into a rigid crystal lattice is kinetically hindered, the system separates into a solute-rich liquid phase (the oil) and a solvent-rich phase[1]. The solute-rich droplets have high molecular mobility and act as an excellent solvent for impurities, often resulting in a sticky, amorphous gum rather than a pure solid[1]. Solution: To bypass the miscibility gap, you must alter the thermodynamics. Reduce the initial supersaturation by adding 10-20% more of the "good" solvent, or switch to a solvent system with a steeper solubility curve. Seeding the solution just above the oiling-out temperature is a highly effective strategy to force nucleation before LLPS occurs.

Q2: The product crashes out immediately when I remove it from heat, but the purity is low. How do I fix this? A2: 3[3]. When a solution is removed from heat and cools too quickly, it bypasses the metastable zone and drops directly into the labile zone, causing massive spontaneous nucleation[3]. Solution: Re-dissolve the solid by returning it to the heat source and adding a small volume (1-2 mL per 100 mg) of the primary solvent to decrease the saturation level[3]. Then, implement a controlled cooling ramp. An ideal crystallization should see the first crystals forming after about 5 minutes of cooling, with growth continuing over 20-30 minutes[3].

Q3: I have a clear solution, but no crystals form even after prolonged cooling at 4 °C. What is wrong? A3: Your system is likely highly supersaturated but lacks the nucleation energy required to initiate crystal growth. This is a common kinetic barrier with highly soluble heteroaromatics. Solution: First, try mechanical stimulation by3; the micro-abrasions provide localized energy and nucleation sites[3]. If this fails, the solvent volume is likely too high. Return the flask to the heat source, boil off ~20% of the solvent, and repeat the cooling process[3].

Q4: How do I select the best solvent system for this compound? A4: Pyrazolo[1,5-a]pyridines possess a conjugated, planar bicyclic core with a distinct dipole moment, making them moderately polar[4]. The ketone group acts as a strong hydrogen-bond acceptor. A mixed solvent system is usually required. The "good" solvent (e.g., Ethanol or EtOAc) dissolves the compound at high temperatures, while the "anti-solvent" (e.g., Water or Heptane) reduces solubility upon cooling to drive yield.

Solvent System Selection & Quantitative Data

Solvent SystemVolume Ratio (Good:Anti)Oiling Out RiskExpected YieldPurity ProfileMechanistic Notes
Ethanol / Water 3:1 to 5:1Low75-85%ExcellentBest for H-bonding stabilization of the ketone. Requires slow cooling.
Ethyl Acetate / Heptane 1:2 to 1:4High80-90%ModerateHigh risk of LLPS if cooled too rapidly due to steep solubility drop.
Acetonitrile N/A (Neat)Very Low60-70%HighGood for highly impure crude; bypasses LLPS, but yield is sacrificed.
Toluene N/A (Neat)Moderate70-80%ModerateCan trap aromatic impurities via π−π stacking with the bicyclic core.

Self-Validating Experimental Protocols

Protocol A: Rescuing an "Oiled-Out" Mixture (Seeding Method)

Use this protocol if your cooling solution has turned into a cloudy emulsion or deposited a sticky gum.

  • Re-dissolution: Return the biphasic (oiled-out) mixture to the heat source (e.g., oil bath) and bring to a gentle reflux until the emulsion completely clarifies into a single homogeneous phase.

  • Dilution: Add 10-15% v/v of the "good" solvent (e.g., Ethanol or Ethyl Acetate) to shift the concentration out of the miscibility gap.

  • Controlled Cooling: Remove from heat and allow the flask to cool in ambient air. Monitor the internal temperature closely.

  • Self-Validating Seeding: Once the solution reaches ~5 °C above the previously observed oiling-out temperature, add 1-2 mg of pure 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone seed crystals.

    • Causality Check: If the seeds dissolve immediately, the solution is still undersaturated. Wait for it to cool another 2-3 °C and seed again. If the seeds remain suspended and begin to grow, you have successfully bypassed the LLPS boundary.

  • Maturation: Allow the seeded solution to cool to room temperature undisturbed for 1 hour, then transfer to an ice bath (4 °C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum, wash with a minimal amount of ice-cold anti-solvent, and dry under vacuum.

Protocol B: Standard Cooling Crystallization for High Purity

Use this protocol for standard purification of crude material.

  • Saturation: Suspend the crude 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone in the minimum amount of boiling "good" solvent required to achieve a clear solution.

  • Anti-Solvent Titration: Dropwise, add the hot anti-solvent until the solution becomes faintly cloudy (indicating the nucleation boundary).

  • Clarification (Self-Validation): Add just enough hot "good" solvent (usually 1-2 mL) to make the solution perfectly clear again.

    • Causality Check: This exact titration ensures the system is precisely at the saturation point at the boiling temperature, preventing premature crashing out.

  • Cooling Ramp: Turn off the heat source but leave the flask in the hot bath to ensure a slow, controlled cooling rate (~0.5 °C/min). This slow ramp allows molecules time to align properly into the crystal lattice, rejecting impurities.

  • Harvesting: Once at room temperature, chill to 4 °C, filter, and wash the crystalline bed with cold anti-solvent to remove mother liquor impurities.

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting".
  • Mettler Toledo. "Oiling Out in Crystallization".
  • LUT University. "Effect of Liquid-Liquid Phase Separation During Crystallization".
  • ACS Omega. "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives".

Sources

Technical Support Center: Byproduct Identification in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyridine synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. In this guide, we will address common challenges related to byproduct formation, providing in-depth, mechanistically-grounded answers and actionable troubleshooting protocols. Our goal is to empower you to not only identify but also mitigate the formation of unwanted impurities in your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a [3+2] cycloaddition to form a pyrazolo[1,5-a]pyridine, but my crude NMR is showing a complex mixture. What are the most likely byproducts?

This is a very common issue. The specific byproducts depend heavily on your chosen synthetic route, but for the widely used [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes, you should be vigilant for several possibilities.[1][2][3]

The primary suspects often include:

  • Isomeric Pyrazolo[1,5-a]pyridines: If you are using an unsymmetrical alkyne or alkene, you can have regioisomers. The electronics of the substituents on the dipolarophile play a crucial role in directing the regioselectivity of the cycloaddition.

  • Partially Aromatized Intermediates: The reaction proceeds through a dihydropyrazolo[1,5-a]pyridine intermediate which is subsequently oxidized to the aromatic product. Incomplete oxidation can leave this intermediate in your crude product. This is especially common in aerobic, catalyst-free cross-dehydrogenative coupling (CDC) reactions if the oxygen supply is limited.[1][2]

  • Products of Ylide Decomposition or Dimerization: N-aminopyridinium ylides can be unstable under certain conditions and may decompose or undergo self-reaction.

  • [1][2][4]Triazolo[1,5-a]pyridines: Under certain conditions, particularly with specific catalysts like Palladium(II) acetate, an alternative cyclization pathway can lead to the formation of a triazole-fused system instead of the desired pyrazole.[1][2]

Q2: My mass spectrometry results show a peak with the correct mass for my product, but the ¹H NMR spectrum has an unexpected set of aromatic signals. Could this be a regioisomer, and how can I confirm it?

Yes, observing the correct mass with an anomalous NMR spectrum is a classic indicator of isomer formation. In the synthesis of pyrazolo[1,5-a]pyridines, a common alternative cyclization can lead to the formation of the isomeric pyrido[1,2-b]indazole scaffold, especially in reactions involving N-amino-2-iminopyridines.[1]

Confirmation Strategy:

The most definitive way to distinguish between these isomers is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • HMBC: Look for long-range correlations (2-3 bonds) between protons and carbons. For a pyrazolo[1,5-a]pyridine, you would expect to see specific correlations between the protons on the pyridine ring and the carbons of the pyrazole ring, and vice-versa. These correlation patterns will be distinctly different for the pyrido[1,2-b]indazole isomer.

  • NOESY: This experiment reveals through-space proximity of protons. The spatial arrangement of protons in the two isomeric systems is different, leading to a unique pattern of NOE cross-peaks for each.

A detailed protocol for using 2D NMR for this purpose is provided in the Troubleshooting Guides section below.

Q3: My reaction yield is consistently low, and I see a significant amount of starting N-aminopyridine recovered. What is causing this, and how can I improve the conversion?

Low conversion with recovery of starting material often points to issues with the initial activation step or suboptimal reaction conditions. For syntheses involving oxidative C-H activation or cross-dehydrogenative coupling (CDC), several factors are critical.[1][2]

  • Atmosphere: Many modern syntheses rely on molecular oxygen (from air or a supplied O₂ atmosphere) as the terminal oxidant.[2] Running the reaction under an inert atmosphere like argon or nitrogen will significantly diminish or completely halt the reaction.[1][2] Ensure your reaction is open to the air (if safe) or is being run under a positive pressure of oxygen.

  • Acid/Base Catalyst: The presence and concentration of an acid or base can be crucial. For instance, in acetic acid-promoted CDC reactions, the acid plays a key role in the mechanism.[1] Insufficient acid will result in poor yields. Conversely, a base that is too strong might lead to unwanted side reactions.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If your yield is low, a modest increase in temperature could improve conversion. However, be cautious, as excessive heat can promote decomposition and the formation of other byproducts.

  • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates. Ensure your chosen solvent is appropriate for the reaction temperature and the specific reagents involved.

A systematic optimization of these parameters is the key to improving your yield.

Troubleshooting Guides & Protocols

Guide 1: General Workflow for Byproduct Identification

When faced with an unknown impurity, a structured analytical approach is essential. This workflow provides a logical progression from initial detection to structural elucidation.

Workflow: From Crude Mixture to Byproduct Identification

Byproduct_ID_Workflow cluster_0 Initial Analysis cluster_1 Purification & Isolation cluster_2 Structural Elucidation A Crude Reaction Mixture B TLC / LCMS Analysis A->B Sample C Column Chromatography B->C Complex? D Isolate Impurity Fraction(s) C->D E High-Res Mass Spec (HRMS) D->E Determine Formula F 1D NMR (¹H, ¹³C) D->F Assign Protons/Carbons G 2D NMR (COSY, HSQC, HMBC) F->G Establish Connectivity H Structure Confirmed G->H

Caption: Systematic workflow for isolating and identifying unknown byproducts.

Protocol 1: Differentiating Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Isomers

Objective: To unambiguously determine the heterocyclic core structure when mass spectrometry indicates the correct molecular weight but NMR is inconclusive.

Methodology:

  • Purification: Isolate the compound of interest to >95% purity using flash column chromatography or preparative HPLC.

  • Sample Preparation: Prepare a concentrated NMR sample (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire High-Resolution Spectra:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation) - This is the key experiment.

  • Data Analysis (The Causality):

    • Step 1 (HSQC): Use the HSQC spectrum to create a definitive pairing of each proton to its directly attached carbon.

    • Step 2 (HMBC): This is where you will find the differentiating correlations.

      • For the desired Pyrazolo[1,5-a]pyridine: Look for a 3-bond correlation (³JCH) from the most downfield pyridine proton (typically H-7) to the pyrazole ring junction carbon (C-3a). You should also see correlations from the pyrazole ring protons to carbons within the pyridine ring.

      • For the Pyrido[1,2-b]indazole byproduct: The connectivity is different. You will observe correlations consistent with the alternative fused structure. For example, the proton analogous to H-7 in the other isomer will show correlations to different carbons in the five-membered ring.

    • Step 3 (Cross-Reference): Use the COSY spectrum to trace proton-proton coupling networks within the pyridine ring to confirm assignments.

Data Summary: Common Byproducts and Their Characteristics

The table below summarizes potential byproducts from a generic synthesis of a 2-methyl-3-carboethoxy-pyrazolo[1,5-a]pyridine from N-aminopyridine and ethyl acetoacetate.

Compound TypeStructure ExampleKey Differentiating Features
Desired Product 2-methyl-3-carboethoxy-pyrazolo[1,5-a]pyridineCorrect MW. ¹H NMR shows distinct singlets for pyrazole H and methyl group, plus characteristic pyridine ring signals.
Regioisomer 3-methyl-2-carboethoxy-pyrazolo[1,5-a]pyridineSame MW. ¹H NMR shows shifted signals for the methyl and ester protons due to different electronic environments.
Incomplete Oxidation Dihydro-pyrazolo[1,5-a]pyridine intermediateMW + 2 Da. ¹H NMR will show aliphatic (sp³) proton signals and likely an NH proton signal.
Triazolo Byproduct [1][2][4]Triazolo[1,5-a]pyridineDifferent MW (loss of C₂H₄O). Characterized by a distinct aromatic signal pattern and the absence of ethyl ester signals in NMR.[1][2]

Reaction Mechanism: Desired vs. Byproduct Pathway

Mechanism cluster_desired Desired Pathway: [3+2] Cycloaddition cluster_byproduct Side Reaction: Alternative Cyclization Start N-Aminopyridinium Ylide + Alkyne Intermediate_D Dihydropyrazolo[1,5-a]pyridine Start->Intermediate_D Regioselective Attack Intermediate_B Alternative Intermediate Start->Intermediate_B Catalyst-Mediated Rearrangement Product_D Pyrazolo[1,5-a]pyridine Intermediate_D->Product_D Oxidation (-2H) Product_B [1,2,4]Triazolo[1,5-a]pyridine Intermediate_B->Product_B Cyclization/ Aromatization

Caption: Competing pathways in pyrazolo[1,5-a]pyridine synthesis.

This guide provides a starting point for addressing common issues in pyrazolo[1,5-a]pyridine synthesis. Methodical experimentation and thorough analytical characterization are the cornerstones of successful chemical research.

References
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13776–13790. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis & Catalyst Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of the pyrazolo[1,5-a]pyridine scaffold. This fused bicyclic system is a privileged pharmacophore found in numerous p38 kinase inhibitors, dopamine receptor antagonists, and anti-inflammatory agents[1][2].

Below, we dissect the causality behind catalytic choices, provide self-validating protocols, and map out the mechanistic logic to ensure your scale-up and late-stage functionalization workflows are robust and reproducible.

Mechanistic Workflows & Pathway Visualization

Understanding the synthetic landscape is the first step in troubleshooting. The formation and functionalization of the pyrazolo[1,5-a]pyridine core generally rely on three primary pathways: transition-metal-catalyzed annulation, [3+2] cycloaddition, and cross-dehydrogenative coupling (CDC)[1][2][3].

G Start Precursors (N-iminopyridinium ylides / Pyrazoles) Path1 [3+2] Cycloaddition Start->Path1 Path2 C-H/N-H Annulation Start->Path2 Path3 Cross-Dehydrogenative Coupling (CDC) Start->Path3 Opt1 Sonochemical (Catalyst-Free, EtOH) Path1->Opt1 Optimization Opt2 [(p-cymene)RuCl2]2 ± AgSbF6 / Cu(OAc)2 Path2->Opt2 Optimization Opt3 Aerobic (O2) + AcOH (Catalyst-Free) Path3->Opt3 Optimization Product Pyrazolo[1,5-a]pyridine Scaffold Opt1->Product Opt2->Product Opt3->Product LateStage Late-Stage C-H Arylation Pd(TFA)2 + Cu(OTf)2 Product->LateStage Regioselective C-7

Catalytic and catalyst-free pathways for pyrazolo[1,5-a]pyridine synthesis and functionalization.

Troubleshooting & FAQs

Q1: My Ruthenium(II)-catalyzed C-H/N-H annulation is yielding poor conversion. How do I optimize the oxidant and additive combination?

Mechanistic Causality: Ruthenium-catalyzed annulation of pyrazoles with alkynes requires an oxidant to regenerate the active Ru(II) species. The standard system utilizes [(p-cymene)RuCl2]2 (10 mol%) alongside Cu(OAc)2·H2O and a silver salt like AgSbF6 in aqueous media[1]. If your conversion is low, the issue is likely poor solubility of the silver salt or unwanted side reactions with the alkyne. The Fix: Switch your solvent to methanol. Experimental data shows that when the reaction is performed in methanol, the silver salt (AgSbF6) is no longer essential for reaction efficacy, and the pathway proceeds efficiently with just the copper oxidant[1]. This eliminates silver-induced precipitation issues and allows the reaction to run at lower temperatures.

Q2: I am experiencing poor regioselectivity during the late-stage C-H arylation of the core. How can I selectively target the C-7 position over the C-3 position?

Mechanistic Causality: The C-3 position of the pyrazolo[1,5-a]pyridine core is inherently the most nucleophilic and prone to electrophilic attack. To override this and selectively arylate the C-7 position, you must leverage transition-metal-catalyzed ortho-C-H activation using the intrinsic directing ability of the scaffold itself[4]. The Fix: Utilize a Palladium(II) catalyst system specifically tuned for a Concerted Metalation-Deprotonation (CMD) pathway. Switching to Pd(TFA)2 and using Cu(OTf)2 as the oxidant drastically improves C-7 selectivity and yield. Avoid Cu(TFA)2, which has been shown to result in trace yields (approx. 13%) due to insufficient electrophilic activation of the palladium center[4].

Mechanism Pd Pd(II)X2 Catalyst Coord Coordination Complex C Pd->Coord + Substrate CMD CMD Pathway Coord->CMD Base/Acetate Palladacycle Palladacycle Intermediate D CMD->Palladacycle C-H Cleavage Product C-7 Arylated Product Palladacycle->Product + Aryl Source Product->Pd Oxidation by Cu(OTf)2

Plausible mechanism for Pd(II)-mediated ortho-selective C-H arylation via the CMD pathway.

Q3: Can we avoid heavy metal catalysts entirely for the [3+2] cycloaddition to improve the sustainability of our drug development pipeline?

Mechanistic Causality: Yes. While traditional methods rely heavily on metal catalysts, the activation energy required for the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes/alkenes can be achieved through alternative energy inputs or aerobic oxidation. The Fix:

  • Sonochemical Approach: Reacting 1-amino-2-iminopyridines with alkynes under sonication at 85 °C in ethanol achieves 65–95% yields in just 20 minutes without any metal catalysts[2]. Acoustic cavitation provides localized high energy that drives the annulation.

  • Aerobic CDC Approach: You can perform a cross-dehydrogenative coupling (CDC) between 1,3-dicarbonyls and N-amino-2-iminopyridines using only acetic acid and molecular oxygen (O2)[3]. This formal oxidative C(sp3)–C(sp2) coupling is highly atom-economical and completely transition-metal-free.

Q4: How do I scale up the synthesis of 3-substituted derivatives without losing yield during purification?

The Fix: For large-scale synthesis (e.g., 40 g scale), direct electrophilic substitution often leads to complex mixtures. Instead, synthesize the 3-pyrazolo[1,5-a]pyridine boronic ester first. This intermediate can be subjected to optimized Suzuki coupling conditions, which reliably accommodate a wide range of 3-(hetero)aryl groups (yielding up to 90% on scale) and vastly simplify downstream chromatography[5].

Quantitative Catalyst Performance Data

Use the following benchmark data to select the appropriate catalytic system for your specific synthetic constraints[1][2][3][4].

Reaction TypeCatalyst SystemSolventAdditives / OxidantsTime & TempTypical Yield
C-H/N-H Annulation [(p-cymene)RuCl2]2 (10 mol%)WaterCu(OAc)2, AgSbF6100 °C, 12 h61–85%
C-H/N-H Annulation [(p-cymene)RuCl2]2 (10 mol%)MethanolCu(OAc)2 (No Ag)60 °C, 12 h70–90%
[3+2] Cycloaddition None (Sonication)EthanolNone85 °C, 20 min67–95%
Aerobic CDC NoneAcetic AcidO2 (Air atmosphere)Reflux, 24 h75–94%
C-7 C-H Arylation Pd(TFA)2 (10 mol%)DCECu(OTf)2110 °C, 24 h50–80%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in physical or kinetic checkpoints will immediately alert you if the reaction has failed, preventing wasted downstream processing.

Protocol A: Catalyst-Free Sonochemical [3+2] Cycloaddition[2]

Self-Validation Checkpoint: The product inherently possesses lower solubility in cooling ethanol than the precursors. If a solid does not precipitate upon cooling, the cycloaddition has failed, indicating inactive sonication cavitation.

  • Preparation: In a dry flask, combine equimolar amounts (10 mmol) of the 1-amino-2-iminopyridine derivative and the target acetylene derivative.

  • Solvent Addition: Suspend the mixture in 30 mL of absolute ethanol (or acetonitrile).

  • Sonication: Submerge the flask in an ultrasonic bath. Sonicate at 85 °C for exactly 20 minutes.

  • Validation & Isolation: Remove the flask and allow it to cool to room temperature. A solid product must form. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Protocol B: Palladium-Catalyzed C-7 Arylation via CMD[4]

Self-Validation Checkpoint: The C-H bond cleavage is the rate-determining step (RDS). Running a parallel micro-scale reaction with a deuterated substrate will yield a significant Kinetic Isotope Effect (KIE > 2.5). If KIE ≈ 1, your catalyst has poisoned, and the mechanism has shifted away from CMD.

  • Preparation: In a Schlenk tube under N2, add the 7-arylpyrazolo[1,5-a]pyridine substrate (0.2 mmol), the arylating agent (0.4 mmol), Pd(TFA)2 (10 mol%), and Cu(OTf)2 (2.0 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Reaction: Seal the tube and stir the mixture at 110 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper and palladium salts. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Synthesis of pyrazolo[5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II)
  • Source: nih.
  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)
  • Source: nih.
  • Source: acs.

Sources

Technical Support Center: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role in developing potent kinase inhibitors for various therapeutic areas.[1][2][3][4][5] Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods for preparing these valuable compounds.[6][7] This resource aims to help you navigate the common challenges and optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. Each problem is followed by potential causes and detailed solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

Potential Causes & Solutions

  • Incomplete Reaction:

    • Microwave Parameters: The reaction time, temperature, or power may be insufficient. Microwave heating significantly accelerates reaction rates, but optimal conditions are crucial.[1][6] It is recommended to perform a time and temperature screen to identify the ideal parameters for your specific substrates.[8] For instance, some reactions may proceed to completion in as little as 5-10 minutes at 150-170°C.[6][8]

    • Reagent Stoichiometry: An incorrect ratio of reactants, particularly the 5-aminopyrazole and the 1,3-bielectrophile (e.g., β-dicarbonyl compound), can lead to poor yields. A slight excess of one reagent may be beneficial, depending on the specific reaction.

  • Degradation of Starting Materials or Product:

    • Excessive Temperature or Time: While microwaves can be highly efficient, prolonged exposure to high temperatures can cause decomposition. If you suspect degradation (e.g., charring, multiple unidentified spots on TLC), reduce the reaction temperature or time.

    • Solvent Choice: The solvent must be appropriate for the reaction temperature and have a suitable dielectric constant for efficient microwave absorption. Solvents like methanol, ethanol, and DMF are commonly used.[8] Using a solvent with a very high boiling point might lead to excessive temperatures if not controlled properly.

  • Poor Microwave Coupling:

    • Solvent Polarity: Non-polar solvents are generally poor microwave absorbers. If your reaction medium is non-polar, consider adding a small amount of a polar co-solvent or a silicon carbide (SiC) passive heating element to improve energy absorption.

    • Reaction Volume: Very small reaction volumes in a large microwave vial may not couple efficiently with the microwave field. Ensure the reaction volume is appropriate for the vessel size.

Problem 2: Formation of Multiple Products or Isomers

Potential Causes & Solutions

  • Regioselectivity Issues:

    • Unsymmetrical 1,3-Dicarbonyl Compounds: When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is a common challenge. The regioselectivity is often influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.[1] Microwave irradiation has been shown in some cases to improve regioselectivity compared to conventional heating.[1]

    • Reaction Mechanism: The reaction proceeds through a condensation-cyclization mechanism.[1] The initial nucleophilic attack of the 5-aminopyrazole on one of the carbonyl groups dictates the final regiochemistry. Steric and electronic factors of both reactants play a significant role.

  • Side Reactions:

    • Self-Condensation of Starting Materials: Under certain conditions, the starting materials may undergo self-condensation or other side reactions. This can often be mitigated by carefully controlling the reaction temperature and stoichiometry.

    • Presence of Impurities: Impurities in the starting materials can lead to the formation of unexpected byproducts. Ensure the purity of your reactants before starting the reaction.

Problem 3: Difficulty in Product Purification

Potential Causes & Solutions

  • Formation of Tars or Polymeric Material:

    • Overheating: This is a common consequence of excessive microwave power or reaction time. As mentioned earlier, optimizing these parameters is crucial.

    • Solvent-Free Conditions: While solvent-free reactions can be advantageous, they can sometimes lead to localized overheating and decomposition.[1] If you are experiencing this issue, consider using a high-boiling, microwave-compatible solvent.

  • Product Insolubility:

    • Solvent Selection for Work-up: The pyrazolo[1,5-a]pyrimidine core can be relatively non-polar. You may need to use a combination of polar and non-polar solvents for effective extraction and purification.

    • Crystallization Issues: If the product is a solid, recrystallization is often an effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature.

  • Co-elution during Chromatography:

    • Similar Polarity of Products/Byproducts: If isomers or byproducts have similar polarities to the desired product, separation by standard column chromatography can be challenging. In such cases, consider using a different stationary phase (e.g., alumina instead of silica gel) or a more sophisticated purification technique like preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the synthesis of pyrazolo[1,5-a]pyrimidines compared to conventional heating?

A1: The primary advantages of microwave-assisted synthesis include significantly reduced reaction times, often from hours to minutes, and frequently higher product yields.[6][7][8] Microwave heating can also lead to cleaner reactions with fewer byproducts, simplifying purification.[1] Furthermore, it aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[1][2][4][5]

Q2: How do I choose the right solvent for my microwave-assisted reaction?

A2: The ideal solvent should have a good dielectric constant for efficient microwave absorption, a boiling point high enough to allow for the desired reaction temperature to be reached under pressure, and it should be chemically inert under the reaction conditions. Commonly used solvents include methanol, ethanol, dimethylformamide (DMF), and diethylene glycol (DEG).[8][9] The choice will also depend on the solubility of your starting materials.

Q3: Can I perform these reactions in a domestic microwave oven?

A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with safety features to handle flammable solvents and the pressure buildup that occurs in sealed vessels. They also provide precise control over reaction parameters like temperature, pressure, and power, which is essential for reproducibility and safety.

Q4: What are the typical starting materials for the synthesis of pyrazolo[1,5-a]pyrimidines?

A4: The most common approach involves the condensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner.[3] These partners can include β-dicarbonyl compounds (like β-ketoesters and β-diketones), enaminones, chalcones, or β-halovinyl/aryl aldehydes.[1][3][6] Three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound are also frequently employed.[1]

Q5: How can I control the regioselectivity of the reaction when using an unsymmetrical 1,3-dicarbonyl compound?

A5: Controlling regioselectivity can be challenging. The outcome is often a result of the interplay between the electronic and steric properties of the substituents on both the aminopyrazole and the dicarbonyl compound. In some instances, microwave irradiation has been found to favor the formation of a single regioisomer compared to conventional heating.[1][10] Careful selection of starting materials and optimization of reaction conditions are key.

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of a 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidinone[8]

This protocol is a representative example and may require optimization for different substrates.

Reactants and Reagents:

  • β-Ketonitrile (1.0 equiv)

  • Hydrazine (1.3 equiv)

  • Methanol

  • β-Ketoester (1.0 equiv)

  • Acetic acid (0.6 equiv)

Procedure:

  • In a 10 mL microwave reactor vessel, combine the β-ketonitrile (0.9 mmol, 1.0 equiv), hydrazine (1.2 mmol, 1.3 equiv), and methanol (1 mL).

  • Seal the vessel and heat the mixture under microwave irradiation at 150°C for 5 minutes (Power: 100 W).

  • Cool the vessel to room temperature.

  • Add the β-ketoester (0.9 mmol, 1.0 equiv) and acetic acid (0.5 mmol, 0.6 equiv) to the reaction mixture.

  • Reseal the vessel and heat under microwave irradiation at 150°C for an additional 2 hours (Power: 100 W).

  • After cooling, the reaction mixture can be concentrated under reduced pressure and the crude product purified by column chromatography or recrystallization.

Data Presentation

Table 1: Typical Microwave Reaction Parameters for Pyrazolo[1,5-a]pyrimidine Synthesis

ParameterTypical RangeReference
Temperature80 - 170 °C[6][8][9]
Time5 - 40 minutes[6][8][11]
Power100 - 1000 W[8][12]

Table 2: Common Solvents for Microwave-Assisted Synthesis

SolventBoiling Point (°C)Dielectric Constant (ε)
Methanol6532.7
Ethanol7824.5
Dimethylformamide (DMF)15336.7
Diethylene glycol (DEG)24531.7
Acetic Acid1186.2

Visualizations

Reaction Workflow

G cluster_2 Work-up & Purification reagents1 β-Ketonitrile + Hydrazine in Methanol mw1 Microwave Irradiation (e.g., 150°C, 5 min) reagents1->mw1 intermediate Intermediate: 5-Aminopyrazole mw1->intermediate reagents2 β-Ketoester + Acetic Acid mw2 Microwave Irradiation (e.g., 150°C, 2 h) intermediate->mw2 reagents2->mw2 product Final Product: Pyrazolo[1,5-a]pyrimidinone mw2->product workup Concentration product->workup purification Column Chromatography or Recrystallization workup->purification

Caption: A typical one-pot, two-step workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidinones.

Troubleshooting Decision Tree

G start Experiment Start problem Low/No Yield? start->problem check_params Check Microwave Parameters (Time, Temp, Power) problem->check_params Yes success Successful Synthesis problem->success No check_reagents Verify Reagent Purity & Stoichiometry check_params->check_reagents check_solvent Assess Solvent Choice check_reagents->check_solvent optimize Optimize Conditions check_solvent->optimize optimize->start

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Bagley, M. C., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 2338-2344. [Link]

  • Terungwa, H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Dunn, A. L., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 634. [Link]

  • Sharma, S., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1431-1451. [Link]

  • Daniels, R. N., et al. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • Fahim, A. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][6][8]triazine and Imidazo[2,1-c][1][6][8]triazine. Journal of Heterocyclic Chemistry, 55(10), 2335-2343. [Link]

  • Sławiński, J., et al. (2019). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 24(23), 4297. [Link]

  • Breit, B., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. European Journal of Medicinal Chemistry, 192, 112185. [Link]

  • Kim, H. P., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1213-1217. [Link]

  • Wang, Y., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12586-12595. [Link]

  • Besson, T., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][8][9][13]triazines. Molecules, 26(12), 3540. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives under Microwave Irradiation and Ultrasound. HETEROCYCLES, 78(8), 2003-2012. [Link]

  • Quiroga, J., et al. (2015). Solvent-free microwave-assisted synthesis of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. Arabian Journal of Chemistry, 8(5), 671-677. [Link]

  • El-Sayed, N. N. E., et al. (2025). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 30(1), 123. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3293. [Link]

  • El-Remaily, M. A. A. (2020). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Journal of Heterocyclic Chemistry, 57(5), 2096-2104. [Link]

  • Daniels, R. N., et al. (2010). Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. Bioorganic & Medicinal Chemistry Letters, 20(2), 646-649. [Link]

  • Terungwa, H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

  • Davoodnia, A., et al. (2010). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Organic Chemistry International, 2010, 1-4. [Link]

  • Zhang, Z.-T., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research, 25(9), 1953-1962. [Link]

  • Mugnaini, C., et al. (2022). Synthesis of a pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, 2022(2), 22-29. [Link]

  • Terungwa, H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Bagley, M. C., et al. (2008). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. Tetrahedron Letters, 49(36), 5271-5273. [Link]

Sources

Technical Support Center: Reaction Time Optimization for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting & Methodology Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish kinetics, poor regioselectivity, and thermodynamic degradation during the synthesis of fused bicyclic heterocycles.

The synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone —typically achieved via the 1,3-dipolar cycloaddition of a 1-amino-3-acetylpyridinium ylide with an alkyne—is notoriously slow under conventional batch conditions. This guide is designed to move you away from empirical guesswork. Here, we will dissect the causality behind reaction bottlenecks and implement self-validating protocols utilizing microwave irradiation and continuous flow chemistry to reduce your reaction times from days to minutes.

Process Optimization Overview

OptimizationWorkflow Start 1-Amino-3-acetylpyridinium Salt + Alkyne Conv Conventional Heating (12-24 hrs) Start->Conv Thermal MW Microwave Irradiation (15 mins) Start->MW Dielectric Flow Continuous Flow Reactor (28.5 s) Start->Flow High Heat Transfer Product 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Conv->Product Yield: ~50% MW->Product Yield: 85% Flow->Product Yield: >90%

Workflow comparing conventional, microwave, and flow chemistry optimizations.

Troubleshooting & FAQs

Q1: Why does the standard cyclocondensation for the 4-acetyl derivative take >12 hours, and how exactly does microwave irradiation reduce this? A1: The bottleneck lies in the activation energy required for the 1,3-dipolar cycloaddition step. Conventional thermal heating relies on conductive heat transfer, which is highly inefficient for overcoming this barrier in bulk solvents. Microwave irradiation, however, utilizes dielectric heating. The electromagnetic field directly couples with the highly polar N-iminopyridinium ylide intermediate. This localized superheating drastically accelerates the cycloaddition and subsequent oxidative aromatization, reducing the reaction time from 12–24 hours to just 15 minutes while suppressing thermal degradation ().

Q2: During the cycloaddition of 1-amino-3-acetylpyridinium salts, I get a mixture of 4-acetyl and 6-acetyl isomers. How can reaction time optimization improve regioselectivity? A2: This is a classic case of kinetic versus thermodynamic control. The alkyne can add across either the N1-C2 bond (yielding the 4-acetyl isomer) or the N1-C6 bond (yielding the 6-acetyl isomer) of the 3-acetylpyridine core. Extended reaction times under conventional reflux allow for thermodynamic equilibration, often resulting in a near 1:1 mixture. By drastically reducing the reaction time using continuous flow chemistry (residence times <1 minute at elevated temperatures like 220 °C), you trap the kinetically favored 4-acetyl product before equilibration occurs. The rapid, uniform heat transfer in microreactors prevents the localized hot spots that drive isomerization ().

Q3: What is the optimal catalytic system if I am synthesizing the ethanone derivative via cross-coupling from a 4-bromo-pyrazolo[1,5-a]pyridine precursor instead of cycloaddition? A3: If you are installing the acetyl group via a palladium-catalyzed Stille coupling (using tributyl(1-ethoxyvinyl)tin followed by hydrolysis), the oxidative addition of Pd(0) to the electron-rich pyrazolo[1,5-a]pyridine core is sluggish. To accelerate this, utilize a microwave-assisted palladium-mediated protocol paired with electron-rich, sterically demanding ligands (e.g., XPhos). Under microwave conditions at 150 °C, the enhanced dipole alignment accelerates oxidative addition, driving the cross-coupling to completion in 20 minutes compared to 8+ hours under standard reflux ().

Mechanistic Pathway

MechanisticPathway N1 Step 1 Ylide Formation N2 Step 2 Cycloaddition N1->N2 Base N3 Step 3 Intermediate N2->N3 Rate Limiting N4 Step 4 Aromatization N3->N4 Fast N5 Target 4-Acetyl Product N4->N5 -H2

Mechanistic pathway of the 1,3-dipolar cycloaddition to form the pyrazolo[1,5-a]pyridine core.

Quantitative Data: Method Comparison

The following table summarizes the kinetic and yield improvements achieved by migrating from batch to advanced enabling technologies.

Reaction ParameterConventional BatchMicrowave-AssistedContinuous Flow
Heating Mechanism ConductiveDielectricConductive (Micro-scale)
Reaction Time 12 - 24 hours15 - 30 minutes28.5 seconds - 5 mins
Temperature 80 °C (Reflux)150 °C180 - 220 °C
Yield (4-Acetyl) 45% - 55%82% - 85%>90%
Regioselectivity Poor (1:1.2)Good (5:1)Excellent (>10:1)
Scalability High (but slow)Low (Penetration limit)High (Continuous)
Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

This protocol leverages dielectric heating to reduce the reaction time of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone synthesis to 15 minutes. It includes an integrated validation step to ensure mechanistic success.

Reagents & Equipment:

  • 1-Amino-3-acetylpyridinium mesitylenesulfonate (Precursor)

  • Ethyl propiolate (Dipolarophile)

  • Potassium carbonate (K₂CO₃)

  • Hexafluoroisopropanol (HFIP) or Acetic Acid

  • Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave or Biotage Initiator)

Step-by-Step Methodology:

  • Ylide Generation: In a 10 mL heavy-walled microwave vial, dissolve 1-amino-3-acetylpyridinium mesitylenesulfonate (1.0 mmol) in 3.0 mL of HFIP. Add K₂CO₃ (2.0 mmol) to generate the highly reactive N-iminopyridinium ylide in situ.

  • Dipolarophile Addition: Add ethyl propiolate (1.5 mmol) to the vial. The slight excess ensures complete consumption of the ylide.

  • Atmospheric Control: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with N₂ gas for 2 minutes. Causality: Excluding oxygen prevents premature degradation of the dihydropyrazolo intermediate before formal aromatization.

  • Dielectric Heating: Place the vial in the microwave synthesizer. Set the parameters to 150 °C for 15 minutes with a maximum power output limit of 200 W.

  • In-Process Validation (Self-Validating Step): At the 10-minute mark, pause the sequence. Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The disappearance of the ylide mass (m/z [M+H]+) and the appearance of the aromatized product confirms the dielectric heating is successfully driving the rate-limiting step. If unreacted ylide remains, verify that the microwave power output is actively reaching the 200 W threshold (indicating proper coupling with the solvent).

  • Quenching & Extraction: Allow the system to cool to room temperature via automated compressed air cooling. Quench the reaction with 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the kinetically favored 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

References
  • Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(12), 15289–15303.[Link]

  • Shekarrao, K., Kaishap, P. P., Saddanapu, V., Addlagatta, A., Gogoi, S., & Boruah, R. C. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances, 4(48), 25305-25309.[Link]

  • O'Brien, M., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(7), 1614.[Link]

Technical Support Center: Enhancing Selectivity in Pyrazolo[1,5-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the selective functionalization of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this privileged scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experimental work. Our goal is to provide not just solutions, but also the underlying mechanistic rationale to empower your synthetic strategies.

Understanding the Pyrazolo[1,5-a]pyridine Core: A Selectivity Challenge

The pyrazolo[1,5-a]pyridine system is a fused aromatic heterocycle of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. However, the nuanced electronic nature of this scaffold presents a considerable challenge in achieving regioselective functionalization. The pyridine ring is electron-deficient, while the pyrazole ring is electron-rich, leading to a complex reactivity landscape. This guide will help you navigate these challenges to achieve your desired substitution patterns.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of pyrazolo[1,5-a]pyridines.

Category 1: Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H activation is a powerful tool for the direct introduction of aryl, alkyl, and other groups onto the pyrazolo[1,5-a]pyridine core. However, achieving high selectivity and yield can be challenging.

Problem 1: Low or no conversion in a Pd-catalyzed C-H arylation reaction.

  • Potential Cause 1: Catalyst Inactivity or Decomposition. The active Pd(0) species in the catalytic cycle is susceptible to oxidation.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvents thoroughly before use. Consider using a pre-catalyst that is more stable to air and moisture and is readily activated under the reaction conditions.

  • Potential Cause 2: Inappropriate Ligand Choice. The ligand plays a crucial role in stabilizing the palladium center and facilitating the C-H activation and reductive elimination steps.

    • Solution: For C-H arylations, bulky, electron-rich phosphine ligands often promote the desired reactivity. If your current ligand is not effective, consider screening a panel of ligands with varying steric and electronic properties.

  • Potential Cause 3: Incorrect Base. The base is critical for the C-H activation step, often participating in a concerted metalation-deprotonation mechanism.

    • Solution: The choice of base is often substrate and solvent dependent. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). If you observe low conversion, screening different bases is a logical step.

Problem 2: Poor regioselectivity, obtaining a mixture of isomers (e.g., C3 and C7 arylation).

  • Potential Cause: Competing Reaction Pathways. The electronic and steric environment of the pyrazolo[1,5-a]pyridine ring can lead to functionalization at multiple sites.

    • Solution 1: Tuning the Additive. In some cases, additives can switch the regioselectivity. For instance, in the direct arylation with aryl iodides, cesium(I) fluoride has been reported to favor C3 arylation, while silver(I) carbonate can promote C7 arylation.[1]

    • Solution 2: Introducing a Directing Group. A directing group can be installed on the pyrazolo[1,5-a]pyridine core to force the functionalization to a specific position. This group can later be removed if desired.

Problem 3: Formation of homocoupled byproducts.

  • Potential Cause: Unfavorable Reaction Kinetics. Homocoupling of the aryl halide or the pyrazolo[1,5-a]pyridine can occur, especially at high temperatures or if the cross-coupling is slow.

    • Solution: Lowering the reaction temperature may reduce the rate of homocoupling. Optimizing the catalyst and ligand system to accelerate the desired cross-coupling reaction can also suppress the formation of these byproducts.

Category 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for regioselective functionalization, relying on a directing group to guide deprotonation at an adjacent position.

Problem 1: Low yield of the desired functionalized product after quenching the metalated intermediate.

  • Potential Cause 1: Incomplete Metalation. The choice of base and reaction conditions may not be sufficient for complete deprotonation.

    • Solution: For less acidic protons, stronger bases like n-butyllithium or sec-butyllithium in the presence of a chelating agent like TMEDA may be necessary. For substrates sensitive to strong bases, hindered magnesium or zinc amide bases (e.g., TMPMgCl·LiCl) can be effective.[2]

  • Potential Cause 2: Instability of the Organometallic Intermediate. The metalated pyrazolo[1,5-a]pyridine may be unstable, especially at higher temperatures.

    • Solution: Perform the metalation at low temperatures (e.g., -78 °C) and quench the reaction with the electrophile at that temperature.

  • Potential Cause 3: Inefficient Quenching with the Electrophile. The electrophile may not be reactive enough, or side reactions may be occurring.

    • Solution: Ensure the electrophile is pure and added to the reaction mixture under inert conditions. For less reactive electrophiles, a transmetalation step (e.g., to a zinc or copper species) may be necessary to enhance reactivity.

Problem 2: Formation of byproducts from reaction with the solvent or other species.

  • Potential Cause: Reactivity of the Organometallic Intermediate. Highly reactive organolithium species can react with ethereal solvents like THF.

    • Solution: Use a non-reactive solvent if possible. If THF is required, keep the reaction temperature low and the reaction time short.

Category 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but it is not without its challenges.

Problem 1: Sluggish or incomplete reaction when coupling a pyrazolo[1,5-a]pyridine boronic ester.

  • Potential Cause 1: Hydrolysis of the Boronic Ester. Boronic esters can be susceptible to hydrolysis, especially under basic conditions, which deactivates them for the cross-coupling reaction.

    • Solution: Use anhydrous solvents and reagents. Consider using a more sterically hindered boronic ester (e.g., a pinacol ester) which can be more resistant to hydrolysis.

  • Potential Cause 2: Catalyst Deactivation. The palladium catalyst can be deactivated by impurities or side reactions.

    • Solution: Ensure all reagents and solvents are of high purity. Degas the reaction mixture thoroughly to remove oxygen.

Problem 2: Low yield due to competing protodeboronation.

  • Potential Cause: Presence of Protic Sources. The boronic ester can be cleaved by protons, leading to the formation of the corresponding unfunctionalized pyrazolo[1,5-a]pyridine.

    • Solution: Use a non-protic solvent and ensure the base is not a source of protons.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic regioselectivity of the pyrazolo[1,5-a]pyridine ring system towards electrophilic and nucleophilic attack?

A1: The pyrazolo[1,5-a]pyridine ring system has a complex electronic distribution. The pyridine ring is generally electron-deficient and more susceptible to nucleophilic attack, particularly at the C5 and C7 positions. The pyrazole ring is electron-rich, making the C3 position a likely site for electrophilic attack. However, the overall reactivity and regioselectivity are highly dependent on the specific reaction conditions and the presence of substituents on the ring.

Q2: I am planning a multi-step synthesis. What is the stability of the pyrazolo[1,5-a]pyridine core to common reagents and reaction conditions?

A2: The pyrazolo[1,5-a]pyridine core is generally stable to a range of reaction conditions. However, it can be sensitive to strong oxidizing agents. Under strongly acidic conditions, the pyridine nitrogen can be protonated, which can alter the reactivity of the ring system. It is always advisable to perform small-scale stability tests with your planned reagents if you are unsure.

Q3: My final product is a polar, nitrogen-containing compound that is difficult to purify by column chromatography. What are some alternative purification strategies?

A3: Purification of polar, basic heterocycles can be challenging. Here are a few strategies:

  • Acid-base extraction: If your compound is basic, you can often purify it by extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate or extract your product.

  • Reverse-phase chromatography: If your compound is too polar for normal-phase silica gel chromatography, reverse-phase chromatography (e.g., C18 silica) may be a better option.

  • Crystallization: If your compound is a solid, crystallization can be a highly effective method of purification. Screening a variety of solvents is often necessary to find suitable conditions.

  • Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can offer better resolution and faster purification times compared to traditional liquid chromatography.[3]

Q4: I need to scale up my pyrazolo[1,5-a]pyridine functionalization reaction. What are the key safety considerations?

A4: Scaling up any chemical reaction requires careful consideration of safety. For pyrazolo[1,5-a]pyridine functionalization, pay close attention to:

  • Exotherms: Many functionalization reactions, particularly those involving organometallic reagents or strong acids/bases, can be exothermic. It is crucial to have adequate cooling and to control the rate of reagent addition to prevent a runaway reaction.

  • Handling of Pyrophoric Reagents: If you are using organolithium reagents, ensure you are following all safety protocols for handling pyrophoric materials.

  • Pressure Buildup: Some reactions may generate gaseous byproducts. Ensure your reaction vessel is appropriately vented or equipped with a pressure relief system.

Data and Protocols

Table 1: Regioselective Functionalization of the Pyrazolo[1,5-a]pyridine Core
Target PositionReaction TypeCatalyst/ReagentDirecting Group (if any)SolventTypical Yield (%)Reference
C2 MetalationTMPMgCl·LiCl / BF₃·OEt₂NoneTHF49-77[2]
C3 C-H ArylationPd(OAc)₂NoneToluene86 (with PPh₃)[4]
C3 HalogenationKX / PIDANoneH₂O75-92[5]
C7 C-H ArylationPd(TFA)₂NoneTolueneup to 94[6]
C7 MetalationTMPZnCl·LiClNoneTHF56-99[2]
Experimental Protocols

Protocol 1: Palladium-Catalyzed C3-Arylation of Pyrazolo[1,5-a]pyridine

This protocol is a general guideline for the C3-arylation of pyrazolo[1,5-a]pyridine with an aryl bromide, adapted from literature procedures.[4]

  • Reaction Setup: To an oven-dried Schlenk tube, add pyrazolo[1,5-a]pyridine (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and triphenylphosphine (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the addition of Bu₄NOAc (2.0 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C3-arylated pyrazolo[1,5-a]pyridine.

Protocol 2: Regioselective C7-Metalation and Functionalization

This protocol describes a general procedure for the C7-metalation of pyrazolo[1,5-a]pyridine using a TMP-zinc base followed by quenching with an electrophile, based on established methods.[2]

  • Preparation of the Zinc Reagent: In an oven-dried Schlenk flask under an inert atmosphere, prepare a solution of TMPZnCl·LiCl in anhydrous THF.

  • Metalation: Cool the solution of the zinc reagent to the desired temperature (e.g., -40 °C to room temperature, depending on the substrate). Add a solution of the pyrazolo[1,5-a]pyridine (1.0 equiv.) in anhydrous THF dropwise. Stir the mixture for the optimized time to ensure complete metalation.

  • Quenching: Cool the reaction mixture to the appropriate temperature for the electrophile addition (often -78 °C). Add the electrophile (1.2-1.5 equiv.) dropwise.

  • Workup: Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or crystallization.

Visualizations

Diagram 1: Regioselectivity in Pyrazolo[1,5-a]pyridine Functionalization

G Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine C2 C2 Pyrazolo[1,5-a]pyridine->C2 Directed Metalation C3 C3 Pyrazolo[1,5-a]pyridine->C3 Electrophilic Attack C5 C5 Pyrazolo[1,5-a]pyridine->C5 Nucleophilic Attack C7 C7 Pyrazolo[1,5-a]pyridine->C7 Nucleophilic Attack / C-H Activation C4 C4 C6 C6 N1 N1 N_bridgehead N_bridgehead start Low or No Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_catalyst Evaluate Catalyst/Ligand/Base System check_conditions->check_catalyst analyze_byproducts Analyze Crude Mixture for Byproducts check_catalyst->analyze_byproducts optimize Systematic Optimization analyze_byproducts->optimize A Pd(II) Precatalyst B Active Pd(0) A->B Reduction C Oxidative Addition (Ar-X) B->C D Pd(II) Intermediate C->D E C-H Activation (Pyrazolo[1,5-a]pyridine) D->E F Palladacycle E->F G Reductive Elimination F->G G->B Regeneration of Pd(0) H Functionalized Product G->H

Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.

References

  • A review on pyrazolo[1,5-a]pyrimidines: documents of their synthesis, chemical reactions and biological activities. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (URL: [Link])

  • Synthesis of pyrazolo[1,5-a]pyridines. (URL: [Link])

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. (URL: [Link])

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (URL: [Link])

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (URL: [Link])

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. (URL: [Link])

  • Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5-a]pyridines with AIEE Properties. (URL: [Link])

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (URL: [Link])

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (URL: [Link])

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. (URL: [Link])

  • Palladium-catalyzed regioselective direct CeH arylation of pyrazolo[3,4-d]pyrimidines. (URL: [Link])

  • (PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (URL: [Link])

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. (URL: [Link])

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (URL: [Link])

  • Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. (URL: [Link])

  • One-step Synthesis of Cyanated Pyrazolo[1, 5-a]pyridines Utilizing N-Aminopyridines as 1,3-Dipole and Nitrogen Source. (URL: [https://www.researchgate.net/publication/342261993_One-step_Synthesis_of_Cyanated_Pyrazolo1_5-a]pyridines_Utilizing_N-Aminopyridines_as_13-Dipole_and_Nitrogen_Source]([Link]))

  • Functional Pyrazolo[1,5-a]pyrimidines. (URL: [Link])

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. (URL: [Link])

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (URL: [Link])

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])

  • Directed Ortho Metalation. (URL: [Link])

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (URL: [Link])

  • Internal and external catalysis in boronic ester networks. (URL: [Link])

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]tr[1][7][8]iazin-7(6H)-ones and Derivatives. (URL: [Link])

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (URL: [Link])

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (URL: [Link])

Sources

Technical Support Center: Structure-Activity Relationship (SAR) Optimization of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the SAR optimization of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this privileged scaffold. The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized for its versatility and presence in numerous clinically approved drugs.[1][2][3] Its rigid structure provides a well-defined orientation for substituents, making it an ideal starting point for developing potent and selective inhibitors against a wide array of biological targets, particularly protein kinases.[4][5][6]

This document moves beyond standard protocols to provide in-depth troubleshooting and strategic advice, mirroring the insights of an experienced application scientist. We will explore common challenges in synthesis, biological evaluation, and data interpretation, helping you navigate the complexities of optimizing this important class of molecules.

Section 1: Foundational Concepts & General Workflow

The SAR optimization process is an iterative cycle of design, synthesis, and testing. The goal is to systematically modify a chemical scaffold to enhance its biological activity, selectivity, and drug-like properties.

SAR Optimization Workflow cluster_0 Design & Hypothesis cluster_1 Synthesis cluster_2 Testing & Analysis A Initial Hit Identification (HTS, Virtual Screening) B SAR Hypothesis Generation (e.g., 'Add H-bond donor at C7') A->B C Synthesize Analog Library B->C Design Analogs D Purification & Characterization (HPLC, NMR, MS) C->D E In Vitro Biological Assays (Biochemical & Cellular) D->E F Data Analysis (IC50, EC50 Determination) E->F F->B Refine Hypothesis G ADME/Tox Profiling (Solubility, Permeability, etc.) F->G Prioritize for ADME/Tox G->B Inform Next Design Cycle

Caption: General workflow for structure-activity relationship (SAR) studies.[1]

Section 2: Synthetic Chemistry Troubleshooting

The synthesis of a diverse library of analogs is the engine of any SAR campaign. The pyrazolo[1,5-a]pyrimidine scaffold can be assembled through various strategies, but challenges are common.[4][5]

Q1: My initial cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core is giving low yields. What are the common pitfalls?

Answer: This is a frequent issue, often stemming from the reactivity of the precursors. The most common method involves the condensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound, β-enaminone, or β-ketonitrile.[5][7]

Causality Checklist & Troubleshooting Steps:

  • Reactivity of the 1,3-Bielectrophile: Highly reactive or unstable dicarbonyls can self-condense or decompose under harsh conditions.

    • Solution: Consider using more stable precursors like β-enaminones or β-haloenones, which can provide better control and higher yields.[7] Microwave-assisted synthesis can also be beneficial by reducing reaction times and minimizing side-product formation.[4][5][7]

  • Reaction Conditions: The choice of acid or base catalyst and solvent is critical.

    • Solution: For reactions with β-dicarbonyls, acetic acid is a common solvent and catalyst. If yields are low, try a stronger acid like triflic acid or screen different solvents like ethanol or DMF.[8] For some substrates, basic conditions may be required.[7]

  • Regioselectivity Issues: If multiple isomers are forming, this will inherently lower the yield of your desired product. (See next question).

Exemplary Protocol: Cyclocondensation of 3-Aminopyrazole with a β-Ketoester

  • To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid (0.2 M), add the respective β-ketoester (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 120 °C) and monitor by TLC or LC-MS. Reactions are typically complete within 5-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to yield the target pyrazolo[1,5-a]pyrimidine.

Q2: I'm struggling with regioselectivity during the core synthesis. How can I control which isomer forms?

Answer: Regioselectivity is dictated by the differential reactivity of the nucleophilic centers in the 3-aminopyrazole (the endocyclic N2 and the exocyclic NH2) and the electrophilic centers of the 1,3-dicarbonyl partner.

Controlling Factors:

  • Steric Hindrance: Bulky substituents on the 3-aminopyrazole or the bielectrophile can favor the formation of one regioisomer over the other.

  • Electronic Effects: Electron-withdrawing or -donating groups on either reactant can alter the nucleophilicity/electrophilicity of the reacting centers.

  • Reaction Pathway: In some cases, reaction conditions can be tuned. For instance, a one-pot, three-component reaction involving an aminopyrazole, an aldehyde, and a sulfoxonium ylide has been shown to produce pyrazolo[1,5-a]pyrimidines with high regioselectivity.[7]

Regioselectivity Control cluster_A Reactant A: 3-Aminopyrazole cluster_B Reactant B: Unsymmetrical 1,3-Dicarbonyl cluster_C Potential Products cluster_D Influencing Factors A R1-Substituted 3-Aminopyrazole P1 Isomer 1 A->P1 P2 Isomer 2 A->P2 B R2-CO-CH2-CO-R3 B->P1 B->P2 P1->P2 vs. F1 Sterics (R1, R2, R3) F1->P1 F2 Electronics (R1, R2, R3) F2->P1 F3 Reaction Conditions (Solvent, Catalyst) F3->P1

Caption: Factors influencing regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.

Section 3: Biological Assay & Screening FAQs

Once a library of compounds is synthesized, robust biological evaluation is necessary to generate meaningful SAR data.

Q1: My compound is potent in a biochemical kinase assay but inactive in a cell-based assay. What's the likely cause?

Answer: This is a classic and informative result in drug discovery, often referred to as a "biochemical-to-cellular disconnect." It points toward issues beyond direct target engagement.

Troubleshooting the Disconnect:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Action: Assess the compound's physicochemical properties (e.g., cLogP, polar surface area). Consider running a parallel permeability assay (e.g., PAMPA). SAR modifications may be needed to improve permeability, such as reducing polarity or hydrogen bond donors.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

    • Action: Test for efflux in cell lines that overexpress specific transporters or use a known efflux inhibitor in your cell-based assay.

  • Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes into an inactive form.

    • Action: Perform a microsomal stability assay to assess the compound's metabolic half-life.

  • High Protein Binding: In cellular assays, the compound can bind to proteins in the media (like albumin), reducing the free concentration available to engage the target.[9]

    • Action: Measure the fraction of unbound drug. While difficult to modify directly, this data is crucial for interpreting results.

Q2: My lead compound shows significant hERG inhibition. How can I mitigate this off-target activity?

Answer: hERG inhibition is a critical safety liability that can lead to cardiotoxicity. It's a common issue for kinase inhibitors, often due to the presence of basic amine moieties.

SAR Strategies to Reduce hERG Inhibition:

  • Remove or Replace Basic Centers: The primary strategy is to eliminate or mask basic nitrogen atoms that are common pharmacophoric features for hERG channel binding.[10] Replacing a basic piperidine with a non-basic morpholine is a classic move.

  • Increase Polarity/Reduce Lipophilicity: Introducing polar functional groups or strategically placing heteroatoms can disrupt the key hydrophobic interactions within the hERG channel.

  • Introduce Steric Hindrance: Adding a bulky group near the potential hERG-binding pharmacophore can prevent the molecule from adopting the required conformation to bind the channel.

  • Introduce an Acidic Moiety: Adding a carboxylic acid can sometimes reduce hERG activity, though this can negatively impact cell permeability.[11]

Compound Modification Pim-1 IC50 (nM) hERG % Inhibition @ 30 µM
Analog A Terminal basic amine5085%
Analog B Basic amine removed65<10%
Data is illustrative. Sourced conceptually from reference[10].

Section 4: SAR Data Interpretation & Lead Optimization

The data from your assays must be translated into actionable design principles for the next round of synthesis.

Q1: What are the key positions on the pyrazolo[1,5-a]pyrimidine scaffold to modify for improving kinase inhibitory potency and selectivity?

Answer: The pyrazolo[1,5-a]pyrimidine scaffold typically binds to the hinge region of the kinase ATP-binding site. Different positions on the core offer opportunities to probe distinct pockets and interactions.

Key Positions for Modification:

  • C3-Position: Substituents here often point towards the solvent-exposed region. This is an excellent position to introduce groups that can improve solubility (e.g., morpholine) or pick up additional interactions with the protein surface.[12]

  • C5-Position: This position can be modified to interact with the "back pocket" of the kinase. In the development of AAK1 inhibitors, benzylamide derivatives at this position were explored to enhance selectivity.[13]

  • C7-Position: This position is also typically solvent-exposed and provides another handle for modifying physicochemical properties or targeting unique surface features of the kinase.

  • N1/N4 (Hinge Binders): The pyrazole and pyrimidine nitrogens are often crucial for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor. Modifications that disrupt this are usually detrimental to potency.[6]

Target Kinase Key Position Favorable Substitution Rationale / Interaction Reference
Trk Kinases C3PicolinamideEnhances activity significantly.[12]
Trk Kinases C52,5-difluorophenyl-substituted pyrrolidineIncreases Trk inhibition.[12]
Pim-1 C7Phenyl groups with polar substituentsProbes solvent-front region, can modulate selectivity.[10]
Casein Kinase 2 (CK2) C5Amine with BOC-groupImportant for high potency and selectivity.[14]
PDE4 C5Halogens (Cl, Br)Enhances inhibitory activity.[5]
Q2: My lead compound has excellent potency but poor aqueous solubility. What are some common strategies for this scaffold?

Answer: Poor solubility is a major hurdle for clinical development. For the pyrazolo[1,5-a]pyrimidine scaffold, several strategies are effective.

  • Introduce Polar Moieties at Solvent-Exposed Positions: As mentioned, the C3 and C7 positions are ideal for this. Adding groups like morpholine, piperazine, or short PEG chains can significantly boost solubility without disrupting core binding interactions.

  • Break Up Lipophilic Surfaces: If your molecule has a large, flat, lipophilic surface (e.g., a large aryl group at C3), consider replacing it with a smaller or more three-dimensional group.

  • Utilize the "North" and "South" Pockets: In many kinases, there are polar regions above and below the plane of the inhibitor. Adding substituents that can reach these pockets and form hydrogen bonds can improve both solubility and potency.

  • Salt Formation: If your molecule contains a basic nitrogen, forming a pharmaceutically acceptable salt (e.g., HCl, mesylate) can dramatically improve aqueous solubility.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv.
  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science Publishers.
  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in numerous biologically active compounds.[1] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs.

Rather than a rigid protocol, this guide presents a logical workflow, comparing the expected analytical data for the target molecule with experimentally obtained data for relevant alternatives. This comparative approach empowers researchers to confidently verify the structure of their synthesized compounds.

The Logic of Structural Confirmation: A Multi-Faceted Approach

The unambiguous determination of a molecule's structure relies on a confluence of evidence from various analytical techniques. Each method provides a unique piece of the structural puzzle. For 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the cornerstone of its structural verification.

Caption: Workflow for the structural confirmation of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and through-space correlations (in 2D NMR), a complete structural assignment can be made.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key when making comparisons.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively.

Predicted ¹H and ¹³C NMR Data for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Table 1: Predicted NMR Data for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
H-2~8.1~140Singlet
H-3~6.8~95Doublet
H-5~7.5~120Doublet of doublets
H-6~7.0~115Triplet
H-7~8.5~130Doublet
-C(O)CH₃~2.6~26Singlet (3H)
-C (O)CH₃-~195Carbonyl carbon
C-4-~135Quaternary carbon
C-8a-~150Quaternary carbon
Comparative NMR Data of Alternative Structures

A robust method for confirming the structure of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is to compare its NMR spectra with those of known, related compounds. This allows for the direct observation of how substituent placement affects the chemical shifts and coupling patterns.

Table 2: Experimental ¹H NMR Data for Pyrazolo[1,5-a]pyridine and its Acetyl Isomers

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)-C(O)CH₃ (ppm)Reference
Pyrazolo[1,5-a]pyridine7.80 (d)6.58 (d)7.44 (d)6.97 (td)6.62 (t)8.39 (d)-[1]
1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone8.46 (s)-7.48 (d)7.17-7.22 (m)6.80 (td)8.46 (d)2.65 (s)[2]
1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone-------[3]

Note: Complete data for the 7-acetyl isomer was not available in the provided search results, but its existence is noted.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate molecular ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

Expected Mass Spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone
  • Molecular Ion (M⁺): The molecular formula for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is C₉H₈N₂O, giving a molecular weight of 160.17 g/mol . A prominent peak at m/z = 160 is expected.

  • Key Fragmentation: A characteristic fragmentation would be the loss of the acetyl group (CH₃CO•), resulting in a fragment ion at m/z = 117. Another common fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a peak at m/z = 145.

Mass_Spec_Fragmentation M [C₉H₈N₂O]⁺˙ m/z = 160 F1 [C₈H₅N₂O]⁺ m/z = 145 M->F1 - •CH₃ F2 [C₇H₅N₂]⁺ m/z = 117 M->F2 - CH₂=C=O

Caption: Predicted key fragmentation pathways for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

Comparative Mass Spectrometry Data

Table 3: Mass Spectrometry Data for Related Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)Reference
1-(1H-Pyrazol-1-yl)ethanoneC₅H₆N₂O110.11-[4]
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanoneC₁₁H₁₂N₂O188.23-[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups within a molecule.

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected IR Spectrum of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone
  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1660 cm⁻¹ for the aryl ketone carbonyl group.

  • C=C and C=N Stretches: Aromatic and heteroaromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

Comparative IR Data

The IR spectrum of a synthesized compound should be compared with literature values for similar structures to ensure the presence of the expected functional groups. For example, the IR spectrum of 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester shows characteristic peaks for NH₂, CN, and C=O groups.[1] This demonstrates how different functional groups on the pyrazolo[1,5-a]pyridine core can be identified.

Conclusion

By systematically applying NMR spectroscopy, mass spectrometry, and infrared spectroscopy, and by comparing the obtained data with the predicted values and the experimental data of known analogs, the structure of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone can be confirmed with a high degree of confidence. This multi-technique, comparative approach is a cornerstone of robust chemical research and is essential for the advancement of drug discovery and development projects that utilize the pyrazolo[1,5-a]pyridine scaffold.

References

  • BF 3 -Mediated Acetylation of Pyrazolo[1,5- a ]pyrimidines and Other π-Excedent ( N -Hetero)arenes. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • 1-(1H-Pyrazol-1-yl)ethanone. (2023). PubChem. Retrieved from [Link]

  • Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. (n.d.). Academia.edu. Retrieved from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. Retrieved from [Link]

  • Ethanone, 1-(2,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)-. (n.d.). SpectraBase. Retrieved from [Link]

Sources

Structure-Based Drug Design: A Comparative Guide to X-ray Crystallography of Pyrazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors[1]. Characterized by a fused bicyclic system with a ring-junction nitrogen, this pharmacophore acts as an exceptional bioisostere for traditional indoles and azaindoles. Because its two nitrogen atoms can serve as potent hydrogen bond acceptors, the scaffold frequently boosts binding affinity within the ATP-binding pocket of kinases[2].

For drug development professionals, leveraging X-ray crystallography is non-negotiable when optimizing these analogs. This guide objectively compares the structural advantages of the pyrazolo[1,5-a]pyridine core against alternative scaffolds and provides field-proven, self-validating crystallographic methodologies to accelerate Structure-Based Drug Design (SBDD).

Scaffold Comparison: Pyrazolo[1,5-a]pyridine vs. Traditional Bioisosteres

The selection of a hinge-binding scaffold dictates the trajectory of a kinase inhibitor program. The pyrazolo[1,5-a]pyridine core provides a distinct electronic distribution that favors bidentate hydrogen bonding with the kinase hinge region[1].

When comparing this scaffold to other heterocycles (such as pyrroles or furans), the causality behind its superior performance becomes evident in the electron density maps. The presence of the secondary nitrogen atom ensures optimal orientation and interaction with catalytic residues. For instance, in studies targeting the kinase Yck2, replacing the core with a pyrrole or furan resulted in a 29-fold and 37-fold drop in potency, respectively, because these analogs lacked the necessary heteroatom for critical hinge interactions[3]. Conversely, imidazo[1,2-a]pyridine serves as a highly effective bioisostere, maintaining the hydrogen-bonding network while often improving pharmacokinetic properties[4].

Table 1: Comparative Binding Metrics of Kinase Hinge-Binding Scaffolds
Scaffold CoreKinase TargetHinge Binding ModeRelative Potency ImpactKey Structural Advantage
Pyrazolo[1,5-a]pyridine CSK / Yck2Bidentate H-bondBaseline (High Potency)Dual N-atoms act as strong H-bond acceptors[2].
Imidazo[1,2-a]pyridine Yck2Bidentate H-bondMaintainedExcellent bioisostere; improves metabolic stability[4].
Pyrrole Yck2Weak/Single H-bond29-fold weakerLacks secondary heteroatom for hinge interaction[3].
Furan Yck2Weak/Single H-bond37-fold weakerAltered orientation; poor solvent exposure[3].

Structural Biology Workflows: Co-crystallization vs. Crystal Soaking

To visualize the binding mode of pyrazolo[1,5-a]pyridine analogs, structural biologists must choose between co-crystallization and crystal soaking. The choice depends on the expected conformational dynamics of the target kinase.

SBDD_Workflow Hit Hit Identification Bioisostere Bioisosteric Replacement Hit->Bioisostere Crystallography X-ray Crystallography Bioisostere->Crystallography Density Electron Density Mapping Crystallography->Density Hinge Hinge Binding Analysis Density->Hinge Opt Lead Optimization Hinge->Opt Opt->Crystallography Iterative cycle

Iterative SBDD workflow for pyrazolo[1,5-a]pyridine analogs.

Table 2: Performance Comparison of Crystallography Methodologies
MethodologyTypical ResolutionLigand OccupancyTurnaround TimeBest Use Case
Co-crystallization 1.5 Å – 2.2 Å>90%2–4 weeksIdentifying novel binding modes or DFG-loop shifts.
Crystal Soaking 1.8 Å – 2.5 Å50% – 85%2–5 daysHigh-throughput R-group SAR screening.
Protocol A: Co-crystallization (The Gold Standard for Conformational Shifts)

Use this method when the pyrazolo[1,5-a]pyridine analog is suspected to induce a DFG-in to DFG-out conformational change.

  • Protein Preparation: Purify the kinase domain to >95% homogeneity. Concentrate to 10-15 mg/mL.

    • Causality: High protein concentration drives the solution into supersaturation, which is a thermodynamic prerequisite for crystal nucleation.

  • Complex Formation: Incubate the protein with a 3:1 to 5:1 molar excess of the inhibitor on ice for 2 hours.

    • Causality: This drives the equilibrium toward the complexed state, ensuring >95% ligand occupancy and preventing the formation of heterogeneous, poorly diffracting apo-crystals.

  • Vapor Diffusion: Set up sitting-drop plates using PEG 400 as a precipitant[5].

    • Causality: PEG 400 lowers the dielectric constant to induce precipitation while simultaneously acting as a built-in cryoprotectant.

  • Validation: Flash-freeze in liquid nitrogen[5] and collect X-ray diffraction data. A self-validating dataset will yield an Rfree​ value below 0.25; higher values indicate incomplete complex formation.

Protocol B: Crystal Soaking (High-Throughput SAR Triage)

Use this method for rapid screening of R-group modifications where the bicyclic core remains rigidly anchored to the hinge.

  • Apo-Crystal Growth: Grow apo-kinase crystals under established, reproducible conditions.

  • Soaking Solution Preparation: Dissolve the analog in DMSO, then dilute into the mother liquor ensuring final DMSO concentration is <5%.

    • Causality: DMSO disrupts the hydrogen-bonding network of the crystal lattice. Keeping it below 5% prevents the crystal from dissolving or cracking.

  • Incubation: Soak for 2 to 24 hours.

    • Causality: Time-course optimization is critical. Insufficient time leads to weak electron density ( Fo​−Fc​ maps), while excessive soaking can shatter the crystal due to minor, cumulative conformational clashes.

Case Study: Targeting the CSK/LCK Pathway in Immuno-Oncology

The practical power of the pyrazolo[1,5-a]pyridine scaffold is beautifully illustrated in the development of C-Terminal Src Kinase (CSK) inhibitors. CSK functions as a negative regulator of T-cell activation by phosphorylating and inactivating LCK[5].

By utilizing X-ray crystallography, researchers identified that pyrazolo[1,5-a]pyridine derivatives act as potent, ATP-competitive inhibitors of CSK. The structural data guided the optimization of these compounds, leading to a functional decrease in LCK phosphorylation and a subsequent surge in T-cell proliferation—a highly desirable outcome for immuno-oncology applications[5].

CSK_Pathway TCR T-Cell Receptor (TCR) LCK_Act LCK (Active) TCR->LCK_Act Inhibitor Pyrazolo[1,5-a]pyridine CSK C-Terminal Src Kinase Inhibitor->CSK Inhibits LCK_Inact LCK (Inactive) CSK->LCK_Inact Phosphorylates LCK_Act->LCK_Inact Immune T-Cell Proliferation LCK_Act->Immune

Mechanism of pyrazolo[1,5-a]pyridine-based CSK inhibitors promoting T-cell activation.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold offers a distinct thermodynamic and structural advantage over traditional monocyclic and single-heteroatom bioisosteres. By employing rigorous X-ray crystallography protocols—choosing co-crystallization for novel binding modes and soaking for rapid SAR triage—drug development professionals can systematically map and exploit the bidentate hydrogen-bonding capabilities of this privileged pharmacophore.

References

  • [1] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. National Institutes of Health. Available at:

  • [5] Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available at:

  • [3] Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC. National Institutes of Health. Available at:

  • [4] Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans - PMC. National Institutes of Health. Available at:

  • [2] Bicyclic Pyridines Containing Ring-junction Nitrogen in Drug Discovery. PharmaBlock. Available at:

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyrazolo[1,5-a]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The efficiency, scalability, and functional group tolerance of its synthesis are therefore critical considerations. This guide provides an in-depth comparison of the most prevalent and innovative synthetic routes to this privileged heterocycle, offering field-proven insights into the causality behind experimental choices and providing detailed, reproducible protocols.

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine ring system is a bioisostere of purine and indole, granting it access to a wide range of biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] The choice of synthetic route is paramount, as it dictates the accessible substitution patterns, overall yield, and feasibility of library synthesis for structure-activity relationship (SAR) studies. This guide will compare three major strategies: the classical [3+2] Cycloaddition, modern Cross-Dehydrogenative Coupling (CDC), and versatile Transition-Metal-Catalyzed Cyclizations.

Core Synthesis Routes: A Head-to-Head Comparison

The selection of a synthetic strategy is a multi-factorial decision, balancing atom economy, reaction conditions, substrate scope, and operational simplicity. Below is a summary of the key performance indicators for the most prominent methods.

Synthesis Route Key Precursors Typical Conditions Yields Advantages Limitations
[3+2] Cycloaddition N-iminopyridinium ylides, Alkynes/AlkenesCatalyst-free, often requires heating or sonicationGood to Excellent (up to 93%)[2]High atom economy, operational simplicity, broad substrate scope, catalyst-free options.[2][3]May require synthesis of N-aminopyridine precursors; regioselectivity can be a concern with unsymmetrical alkynes.
Cross-Dehydrogenative Coupling (CDC) N-amino-2-iminopyridines, 1,3-DicarbonylsAcetic acid, O₂ atmosphere, 130 °CGood to Excellent (up to 91%)[4]Metal-free, utilizes O₂ as a green oxidant, high atom economy, forms C-C and C-N bonds in one pot.[1][4]Requires elevated temperatures; substrate scope can be limited by the stability of starting materials under oxidative conditions.
Palladium-Catalyzed Cyclization β-halovinyl aldehydes, 5-aminopyrazolesPd(OAc)₂, PPh₃, K₂CO₃, Microwave (120 °C)Good (up to 81%)[5]High efficiency, rapid reaction times with microwave irradiation, broad functional group tolerance.[5][6]Requires a metal catalyst which may need removal from the final product; precursors can be more complex.

Route 1: The Workhorse - [3+2] Dipolar Cycloaddition

The most common and versatile approach to the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition reaction.[1] This method involves the reaction of an N-iminopyridinium ylide (acting as a 1,3-dipole) with a dipolarophile, typically an activated alkyne or alkene.[1]

Mechanistic Rationale

The causality of this reaction lies in the concerted, pericyclic mechanism where the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. This interaction leads to the formation of a five-membered ring in a single, atom-economical step. The reaction is often thermally promoted, but recent advancements have demonstrated highly efficient synthesis under sonochemical conditions, which accelerates the reaction through acoustic cavitation.[2][3]

Diagram 1: General Mechanism of [3+2] Cycloaddition

cluster_0 [3+2] Cycloaddition Pathway Ylide N-iminopyridinium ylide (1,3-Dipole) TS Concerted Transition State Ylide->TS Dipolarophile Alkyne/Alkenes (Dipolarophile) Dipolarophile->TS Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate TS->Intermediate Product Pyrazolo[1,5-a]pyridine Intermediate->Product Aromatization (if alkyne is used) Oxidation Oxidation (if alkene is used) Intermediate->Oxidation Oxidation->Product

Featured Protocol: Catalyst-Free Sonochemical [3+2] Cycloaddition

This protocol, adapted from Ibrahim et al., showcases a highly efficient, scalable, and catalyst-free synthesis accelerated by ultrasound.[2]

Step-by-Step Methodology:

  • Reactant Mixture: In a suitable reaction vessel, combine the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (e.g., dimethyl acetylenedicarboxylate) (10 mmol).

  • Solvent Addition: Add acetonitrile (30 mL) to the mixture.

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for 20 minutes at 85 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., acetonitrile) to yield the pure pyrazolo[1,5-a]pyridine derivative.[2]

Expected Outcome: This method typically provides very good to excellent yields (often >90%) in a significantly reduced reaction time compared to conventional heating.[2] The use of ultrasound provides the necessary activation energy, promoting the concerted cycloaddition without the need for a catalyst.

Route 2: The Green Approach - Acetic Acid-Promoted Cross-Dehydrogenative Coupling (CDC)

A modern and environmentally conscious strategy for pyrazolo[1,5-a]pyridine synthesis involves a cross-dehydrogenative coupling reaction. This method is particularly noteworthy for its use of molecular oxygen as the terminal oxidant and its metal-free conditions, enhancing its appeal for pharmaceutical applications where metal contamination is a concern.[1][4]

Mechanistic Rationale

This reaction proceeds through a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization.[4] Acetic acid plays a dual role: it activates the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the 1,3-dicarbonyl compound and facilitates the final dehydration step to yield the aromatic ring system. Molecular oxygen serves as the ultimate "green" oxidant in the dehydrogenation step.[1][4]

Diagram 2: Acetic Acid-Promoted CDC Workflow

cluster_1 Cross-Dehydrogenative Coupling (CDC) Pathway Reactants N-amino-2-iminopyridine + 1,3-Dicarbonyl Activation Protonation by AcOH & Enol Formation Reactants->Activation AcOH Addition Nucleophilic Addition Activation->Addition Oxidation Oxidative Dehydrogenation (O₂ as oxidant) Addition->Oxidation Cyclization Intramolecular Cyclization Oxidation->Cyclization Dehydration Dehydration Cyclization->Dehydration AcOH Product Pyrazolo[1,5-a]pyridine Dehydration->Product

Featured Protocol: AcOH and O₂-Promoted CDC

This protocol is based on the work of Behbehani et al., providing a robust, catalyst-free method.[4]

Step-by-Step Methodology:

  • Reactant Preparation: Prepare a solution of the 1-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (3 mmol) in ethanol (10 mL).

  • Acid Addition: Add acetic acid (1.08 g, 6 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture in a sealed vessel under an O₂ atmosphere (1 atm) at 130 °C for 18 hours.

  • Work-up: After cooling, the product often precipitates. It can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent mixture (e.g., EtOH/dioxane) to obtain the desired pyrazolo[1,5-a]pyridine.[4]

Expected Outcome: This method affords uniquely substituted pyrazolo[1,5-a]pyridines in good to excellent yields (70-91%).[4] The high temperature is necessary to overcome the activation energy for both the C-H activation and the subsequent cyclization-dehydration cascade.

Route 3: The Rapid and Efficient - Palladium-Catalyzed Cyclization

Transition-metal catalysis, particularly with palladium, offers a powerful and rapid route to fused pyrazole heterocycles. These methods often proceed under microwave irradiation, drastically reducing reaction times from hours to minutes.[5]

Mechanistic Rationale

The synthesis of pyrazolo[1,5-a]pyrimidines (a closely related scaffold) via this method involves an initial condensation between the aminopyrazole and the β-halovinyl aldehyde to form an imine. This is followed by a palladium-catalyzed intramolecular Heck-type reaction. The Pd(0) catalyst, generated in situ from Pd(OAc)₂, undergoes oxidative addition into the C-X bond, followed by migratory insertion and reductive elimination to form the new C-C bond and regenerate the catalyst. This cyclization cascade efficiently constructs the fused ring system.

Diagram 3: Palladium-Catalyzed Synthesis Logic

cluster_2 Palladium-Catalyzed Cyclization Start 5-Aminopyrazole + β-Halo Aldehyde Condensation Imine Formation Start->Condensation Pd_Cycle Pd(0) Catalytic Cycle Condensation->Pd_Cycle Intramolecular Heck Reaction Product Pyrazolo[1,5-a]pyridine Pd_Cycle->Product

Featured Protocol: Microwave-Assisted Palladium-Catalyzed Synthesis

This protocol is adapted from a method developed by Panda and co-workers for the synthesis of related pyrazolo[1,5-a]pyrimidines and is applicable for pyrazolo[1,5-a]pyridines.[5]

Step-by-Step Methodology:

  • Reactant Mixture: In a microwave process vial, combine the 5-aminopyrazole (1.0 mmol), the β-halo aldehyde (1.0 mmol), Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%), and K₂CO₃ (2.1 mmol).

  • Solvent-Free Conditions: Thoroughly grind and mix the solid reagents.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 700 Watts, maintaining a temperature of 120 °C for 15 minutes.

  • Work-up: After cooling, dissolve the reaction mixture in a suitable solvent like ethyl acetate and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue using column chromatography on silica gel to isolate the pure product.[5]

Expected Outcome: This solvent-free, microwave-assisted method provides rapid access to the product in good yields (typically 70-80%) and is amenable to a wide range of substrates.[5] The choice of a phosphine ligand (PPh₃) is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.

Addressing a Common Misconception: The Tschitschibabin (Chichibabin) Reaction

While the Tschitschibabin reaction is a famous name reaction in pyridine chemistry, it is important to clarify its role. The classic reaction involves the amination of a pyridine ring with sodium amide to produce 2-aminopyridines.[7] A separate reaction, the Tschitschibabin pyridine synthesis , constructs a pyridine ring from aldehydes and ammonia.[8] Neither of these is a direct, one-pot method for synthesizing the fused pyrazolo[1,5-a]pyridine core. Instead, they are used to prepare the substituted pyridine or aminopyridine precursors required for the cycloaddition or cyclization strategies discussed above.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyridines is a mature field with a diverse toolkit available to the modern chemist.

  • [3+2] Cycloaddition remains the most versatile and fundamentally atom-economical approach, with sonochemical methods offering significant advantages in speed and efficiency.

  • Cross-Dehydrogenative Coupling represents the cutting edge of green chemistry, providing a metal-free, highly efficient route, albeit at elevated temperatures.

  • Palladium-Catalyzed Cyclizations offer unparalleled speed and efficiency for rapid library generation, a key advantage in drug discovery pipelines.

The choice of method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. As the demand for sustainable and efficient chemical processes grows, further development in catalytic, metal-free, and multicomponent reaction strategies is anticipated to dominate the future of pyrazolo[1,5-a]pyridine synthesis.

References

  • Ibrahim, H. M., & Behbehani, H. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7629–7640. Available at: [Link]

  • Ibrahim, H. M., & Behbehani, H. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available at: [Link]

  • da Silva, W. R., et al. (2013). Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. Ultrasonics Sonochemistry, 20(5), 1139-1143. Available at: [Link]

  • El-ziaty, A. K., et al. (2016). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Shaik, J. B., et al. (2022). A Sonochemical Access to 5-Aryl Substituted Pyrazolo[1,5-a]Pyrimidines as Potential Inhibitors of TNF-α. Polycyclic Aromatic Compounds. Available at: [Link]

  • Kumar, R. S., et al. (2017). One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. International Journal of Creative Research Thoughts. Available at: [Link]

  • Behbehani, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(12), 15289–15303. Available at: [Link]

  • Behbehani, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Vandavasi, J. K., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]

  • El-Mekabaty, A., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3121. Available at: [Link]

  • Panda, G., et al. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances. Available at: [Link]

  • Unregistered. (n.d.). Chichibabin Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

  • Panda, G., et al. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances, 4(43), 22513-22528. Available at: [Link]

  • Lee, C., et al. (2026). Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5-a]pyridines with AIEE Properties. Organometallics. Available at: [Link]

  • Lee, C., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 87(15), 9851–9863. Available at: [Link]

  • Boruah, H., & Gogoi, S. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Behbehani, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5- a ]pyridine and Pyrido[1,2- b ]indazole Derivatives through AcOH and O 2 -Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N -Amino-2-iminopyridines. ResearchGate. Available at: [Link]

  • Bentabed-Ababsa, G., et al. (2012). Experimental and theoretical study of the [3 + 2] cycloaddition of carbonyl ylides with alkynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scriven, E. F. V. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform. Available at: [Link]

  • Chemistry Portal. (2021). Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • Unregistered. (n.d.). (3+2) Cycloaddition of Heteroaromatic N-Ylides with Sulfenes. Available at: [Link]

  • Bloomfield, A. J., et al. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. Organic Letters, 25(22), 4058–4062. Available at: [Link]

  • Unregistered. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. Available at: [Link]

  • Hong, S. H. (n.d.). Development of [3+2] cycloadditions of N–N pyridinium ylides via EnT-induced pathway. ResearchGate. Available at: [Link]

  • Wipf, P. (n.d.). The [3+2]Cycloaddition Reaction. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis Framework for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold

In the landscape of targeted cancer therapy, protein kinases remain paramount targets. Their dysregulation is a hallmark of numerous malignancies, driving the relentless search for potent and selective small-molecule inhibitors. Within this search, certain chemical scaffolds have emerged as "privileged structures," demonstrating a consistent ability to bind to the ATP pocket of various kinases. The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores are such frameworks.[1][2][3] These heterocyclic systems have given rise to inhibitors targeting a range of critical kinases, including Tropomyosin receptor kinases (Trks), PI3K, p38, and cyclin-dependent kinases (CDKs).[4][5]

This guide addresses the compound 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone . While this specific molecule is not extensively characterized in public literature, its pyrazolo[1,5-a]pyridine core suggests significant potential as a kinase inhibitor. This document, therefore, serves as a comprehensive framework for a researcher who has synthesized or identified this compound and wishes to rigorously characterize its activity and benchmark it against established kinase inhibitors.

We will compare our novel compound against three archetypal inhibitors, each representing a different class and selectivity profile:

  • Staurosporine: A natural product that acts as a potent, but highly non-selective, ATP-competitive inhibitor of a vast number of kinases. It serves as an essential, albeit promiscuous, positive control.[6][7][8][9]

  • Imatinib (Gleevec®): The paradigm of targeted therapy. Imatinib exhibits remarkable selectivity for the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML), as well as for c-KIT and PDGFR kinases.[10][11][12][13][14]

  • Dasatinib (Sprycel®): A second-generation inhibitor that targets Bcr-Abl but also potently inhibits Src family kinases, demonstrating a distinct and broader selectivity profile compared to Imatinib.[15][16][17][18]

This guide will provide the strategic rationale and detailed experimental protocols necessary to generate the data required for a robust head-to-head comparison.

Head-to-Head Experimental Showdown: A Four-Part Characterization Workflow

To build a comprehensive profile of a novel inhibitor, a logical, multi-step experimental cascade is required. This process moves from broad biochemical activity to specific cellular effects.

G cluster_0 Experimental Workflow A Part 1: In Vitro Potency (Biochemical IC50) B Part 2: Kinome Selectivity (Specificity Profile) A->B Is it potent? C Part 3: Cellular Target Engagement (Phospho-Protein Levels) B->C Is it selective? D Part 4: Cellular Potency (Anti-Proliferation EC50) C->D Does it hit the target in cells?

Caption: A logical workflow for novel kinase inhibitor characterization.

Part 1: Establishing In Vitro Potency via IC50 Determination

The first critical parameter for any inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies how much of the compound is required to inhibit the biochemical activity of its target kinase by 50%. A lower IC50 value signifies higher potency.

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[19] The assay is universal for any kinase, as it detects the common reaction product, ADP.

Detailed Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

Principle: This is a two-step assay. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[19][20]

Materials:

  • Recombinant active kinase of interest (e.g., Abl, Src)

  • Appropriate kinase substrate (e.g., a specific peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound: 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, Staurosporine, Imatinib, Dasatinib

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) of each inhibitor in DMSO. A typical starting concentration for the dilution series might be 100 µM.

    • Prepare a "4X" working solution plate by diluting the DMSO series into the kinase reaction buffer.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the 4X inhibitor solution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 5 µL of a 2X Kinase/Substrate mixture (containing the target kinase and its substrate at their optimal concentrations in reaction buffer).

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution (at the desired concentration, often near the Km for the specific kinase). Final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.[21]

    • Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.[22][23]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.[19]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "vehicle control" as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Comparative Data Table (Template)
CompoundTarget KinaseIC50 (nM)
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone User-definedUser-determined value
StaurosporineAbl~14[17]
ImatinibAbl~100-600
DasatinibAbl<1[15][16]
StaurosporineSrc~6[6]
ImatinibSrc>10,000
DasatinibSrc<1[15][16]

Part 2: Defining the Selectivity Profile

A potent inhibitor is not necessarily a good drug candidate; it must also be selective. A promiscuous inhibitor that hits many kinases can lead to off-target effects and toxicity. Kinase selectivity profiling involves screening the compound against a large panel of kinases.

While this can be done in-house, it is often outsourced to specialized contract research organizations (CROs) that maintain large panels of hundreds of human kinases (e.g., the KINOMEscan® platform).[24] The goal is to understand which kinases are potently inhibited and which are not.

Conceptual Approach:

  • Primary Screen: Screen 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone at a single, high concentration (e.g., 1 or 10 µM) against a panel of >400 kinases.

  • Data Analysis: The output is typically "% Inhibition" at that concentration. Any kinase inhibited by >90% is considered a potential "hit."

  • Dose-Response Confirmation: For all identified hits, perform full IC50 or Kd (dissociation constant) determinations to confirm potency.

  • Selectivity Score: The results can be used to calculate a selectivity score (e.g., S-score), which quantifies the promiscuity of the compound. A lower score indicates higher selectivity.

Comparative Selectivity Overview
CompoundPrimary Target(s)Selectivity Profile
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone User-determinedUser-determined
StaurosporinePan-KinaseHighly Promiscuous: Inhibits the vast majority of the kinome with high potency.[8]
ImatinibBcr-Abl, c-KIT, PDGFRHighly Selective: Inhibits very few other kinases with significant potency.[12][14]
DasatinibBcr-Abl, SRC Family, c-KIT, PDGFRMulti-targeted: Potently inhibits a defined set of kinases beyond Bcr-Abl.[17]

Part 3: Verifying Cellular Target Engagement

A compound that works in a biochemical assay must also be able to enter a cell and inhibit its target in the complex cellular environment. Western blotting is the gold-standard technique to measure target engagement by assessing the phosphorylation status of the target kinase or its direct downstream substrates.[25] Inhibition of a kinase should lead to a dose-dependent decrease in the phosphorylation of its targets.

G cluster_0 Kinase Signaling Cascade A Growth Factor B Receptor A->B C Kinase X B->C Activates D Substrate Y C->D Phosphorylates (p-Substrate Y) E Cellular Response (Proliferation) D->E Inhibitor Kinase Inhibitor Inhibitor->C Blocks

Caption: A generic kinase signaling pathway illustrating the site of inhibitor action.

Detailed Protocol: Western Blot for Phospho-Protein Levels

Principle: Cells are treated with the inhibitor, then lysed. The proteins in the lysate are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies that specifically recognize the phosphorylated form of the target protein. A decrease in the phospho-protein signal relative to the total protein indicates successful target inhibition.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 cells for Bcr-Abl)

  • Cell culture medium and supplements

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-CrkL, anti-total-CrkL for Bcr-Abl activity; anti-phospho-Src, anti-total-Src)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells (e.g., K562) in 6-well plates and allow them to adhere or reach a suitable density.

    • Treat the cells with a dose-response range of your inhibitor (e.g., 0, 10, 50, 100, 500, 1000 nM) for a set time (e.g., 2-4 hours). Include a vehicle (DMSO) control.[26]

  • Protein Extraction:

    • Place plates on ice, wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer with inhibitors to each well.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[26]

    • Collect the supernatant and determine protein concentration (e.g., using a BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[27]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Note: Avoid using milk for blocking when detecting phospho-proteins, as it contains casein, a phosphoprotein that can cause high background.[28]

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensity using densitometry software.

    • To ensure equal protein loading, strip the membrane and re-probe for the total (non-phosphorylated) form of the target protein and/or a loading control like β-actin.

    • Calculate the ratio of phospho-protein to total protein for each lane and normalize to the vehicle control.

Part 4: Quantifying Cellular Potency

The ultimate goal of an anti-cancer inhibitor is to stop cancer cell growth or induce cell death. A cellular potency assay measures the concentration of a compound required to reduce cell viability by 50% (EC50).

The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent method for this. It quantifies ATP, which is an indicator of metabolically active, viable cells.[29][30] A decrease in ATP correlates with a loss of cell viability.

Detailed Protocol: Cell Viability using CellTiter-Glo®

Principle: The assay uses a single reagent that lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light. The amount of light is directly proportional to the amount of ATP present, and thus the number of viable cells.[29][31]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test inhibitors

  • CellTiter-Glo® 2.0 Assay Reagent (Promega)

  • White, opaque 96-well or 384-well cell culture plates

Procedure:

  • Cell Plating:

    • Seed cells into a white, opaque-walled multi-well plate at a density appropriate for the cell line (e.g., 5,000 cells/well for a 96-well plate).

    • Incubate for 24 hours to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a serial dilution of each inhibitor in the cell culture medium.

    • Add the diluted compounds to the cells. Include a vehicle-only control.

    • Incubate the plate for a standard duration, typically 72 hours, which allows for multiple cell doubling times.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well (e.g., 100 µL of reagent to 100 µL of media).[29]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data by setting the vehicle control as 100% viability and a "no cells" or high inhibitor concentration well as 0% viability.

    • Plot the normalized viability versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the EC50 value.

Comparative Data Table (Template)
CompoundCell LineEC50 (nM)
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone User-definedUser-determined value
StaurosporineK562 (CML)~50-100
ImatinibK562 (CML)~200-400
DasatinibK562 (CML)~1-3

Conclusion and Forward Look

This guide provides a comprehensive, technically grounded framework for the initial characterization of a novel kinase inhibitor, using 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone as a model candidate. By systematically determining its in vitro potency, selectivity, cellular target engagement, and anti-proliferative effects, a researcher can build a data package that allows for a direct and meaningful comparison with benchmark inhibitors like Staurosporine, Imatinib, and Dasatinib.

The pyrazolo[1,5-a]pyridine scaffold holds considerable promise.[1][32][4] Rigorous and methodical application of the protocols described herein will be the determining factor in elucidating the true therapeutic potential of any new molecule built upon it. The resulting data will not only characterize the compound but will also provide crucial insights for subsequent lead optimization, structure-activity relationship (SAR) studies, and preclinical development.

References

  • Terungwa Stephen, et al. (2025).
  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • PubMed. (2008). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. PubMed.
  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Patsnap Synapse. (2024). What is the mechanism of Imatinib mesylate?.
  • Dr.Oracle. (2025).
  • Lin, G. et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology.
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • ADP Glo Protocol.
  • Wikipedia.
  • MedChemComm (RSC Publishing). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Royal Society of Chemistry.
  • Cancer Research UK. (2022).
  • ACS Chemical Biology. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity.
  • PNAS. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib.
  • Digital Commons @ Michigan Tech. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Michigan Technological University.
  • BenchChem. (2025). Application Notes and Protocols for a Novel Kinase Inhibitor. BenchChem.
  • R&D Systems. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience. R&D Systems.
  • The Ōmura-Satoshi Memorial Institute. Staurosporine: world's first indolocarbazole & anticancer drug precursor.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Carna Biosciences. QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences.
  • Tefferi, A. et al. (2004). Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders. Blood.
  • Promega Corporation. Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Karaman, M.W. et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed.
  • OSTI.GOV. (2019). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. U.S.
  • StressMarq Biosciences Inc. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor. StressMarq Biosciences Inc..
  • BenchChem. (2025). Application Notes and Protocols: Detection of Kinase-X Inhibition by SCAL-266 using Western Blot. BenchChem.
  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for VRK2. Thermo Fisher Scientific.
  • BenchChem. (2025). Application Note: Western Blot for Target Validation of Aurora Kinase Inhibitor-9. BenchChem.
  • Reaction Biology.
  • Frontiers. (2022). Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings. Frontiers in Oncology.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Elkins, J.M. et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. PubMed.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay.
  • Promega Corporation. CellTiter-Glo® 2.0 Cell Viability Assay.
  • Promega Connections. (2018). A Cell Viability Assay for Today.
  • ResearchGate. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • PMC. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. U.S.
  • The University of North Carolina at Chapel Hill. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • Journal of Medicinal Chemistry. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected?.
  • Wang, S. et al. (2010).
  • ACS Publications. (2021). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Abcam.
  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.

Sources

A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The pyrazolo[1,5-a]pyridine ring system is one such scaffold, demonstrating a remarkable breadth of biological activities.[1] This fused bicyclic system, an isostere of purine, provides a versatile template for designing novel therapeutic agents.[2] Its significance is underscored by its close structural relationship to the extensively studied pyrazolo[1,5-a]pyrimidine core, which is found in numerous compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

This guide provides an in-depth comparative analysis of the biological activities of analogs based on the pyrazolo[1,5-a]pyridine scaffold, with a specific focus on understanding the structure-activity relationships (SAR) that govern their function. We will use 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone as a central reference point to explore how modifications to the core structure, particularly substitutions on the pyridine ring, influence therapeutic potential across different disease models. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold for novel therapeutic discovery.

Core Synthesis Strategy: Building the Scaffold

The versatility of the pyrazolo[1,5-a]pyridine scaffold stems from its accessible synthesis. A common and effective method involves a [3+2] cycloaddition reaction. This approach typically utilizes N-aminopyridinium ylides which react with various electron-deficient alkenes or α,β-unsaturated carbonyl compounds.[6] This strategy is highly modular, allowing for the introduction of diverse functional groups at various positions, which is crucial for SAR studies.

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Product N_Aminopyridine N-Aminopyridine Derivative Ylide_Formation Ylide Formation (e.g., with lead tetraacetate) N_Aminopyridine->Ylide_Formation Alkenyl_Carbonyl α,β-Unsaturated Carbonyl Compound Cycloaddition [3+2] Cycloaddition Alkenyl_Carbonyl->Cycloaddition Ylide_Formation->Cycloaddition Scaffold Substituted Pyrazolo[1,5-a]pyridine Core Cycloaddition->Scaffold

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine scaffolds.

Section 1: Anticancer Activity - Targeting Kinase Signaling

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] The pyrazolo[1,5-a]pyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[3][7]

Mechanism of Action: PI3K Pathway Inhibition

One of the most critical pathways in cancer cell proliferation and survival is the Phosphoinositide 3-kinase (PI3K) pathway. Analogs of the pyrazolo[1,5-a]pyridine class have been investigated as novel PI3K inhibitors.[8] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase to prevent the phosphorylation of downstream targets like Akt, thereby halting the signaling cascade that promotes cell growth and survival.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Analog Inhibitor->PI3K inhibits

Caption: Simplified PI3K signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine analogs.

Structure-Activity Relationship (SAR) and Comparative Analysis

The efficacy and selectivity of pyrazolo[1,5-a]pyridine analogs as kinase inhibitors are highly dependent on the substituents. The ethanone group in our reference compound, 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone , serves as a key structural feature. The carbonyl moiety is a potent electron-withdrawing group that modulates the electronic distribution across the heterocyclic system, influencing how the molecule interacts with the kinase active site.[9]

A study on pyrazolo[1,5-a]pyridine PI3K inhibitors revealed that varying the central linker portion of the molecule dramatically impacts isoform selectivity.[8] For instance, subtle changes in a sulfur-containing linker could switch the compound's preference from being p110α-selective to p110δ-selective.[8] This highlights the exquisite sensitivity of kinase inhibition to minor structural modifications.

While data for the specific 4-ethanone analog is limited, related pyrazolo[1,5-a]pyrimidine derivatives have shown potent anticancer activity. Compound RD-I-53 , a 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole, selectively inhibited VPS34 kinase and showed an EC50 value of 0.9 µM against the A2780 ovarian cancer cell line.[7] Another study identified pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA kinases, with compound 6t showing a potent IC50 of 0.09 µM against CDK2.[10]

Compound ClassTarget Kinase(s)Key Structural FeaturesReported Potency (IC50 / EC50)Reference
Pyrazolo[1,5-a]pyridine AnalogsPI3Kα / PI3KδVaried central linkerIsoform selective (nM range)[8]
Pyrazolo[1,5-a]pyrimidine (RD-I-53)VPS34, JAK1-JH23-yl-benzothiazole substituent0.9 µM (A2780 cells)[7]
Pyrazolo[1,5-a]pyrimidine (6t)CDK2 / TRKAVaried phenyl substituents0.09 µM (CDK2)[10]
Pyrazolo[1,5-a]pyrimidine (14a)Not specified7-amino substitution0.0020 µM (HCT116 cells)[11]

This comparative data strongly suggests that the core pyrazolo-azine scaffold is a potent platform for kinase inhibition. The introduction of an acetyl group, as in 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, provides a handle for further chemical modification and likely contributes significantly to target engagement through hydrogen bonding or electronic effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

To determine the potency of a novel pyrazolo[1,5-a]pyridine analog against a target kinase, a robust in vitro assay is essential. The following protocol describes a common luminescence-based assay format.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Test compounds (solubilized in DMSO)

  • 384-well white assay plates

  • Microplate reader with luminescence detection

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound (e.g., from 10 mM down to 1 nM) in DMSO. Further dilute into the assay buffer.

  • Assay Plate Setup: Add 2 µL of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add 10 µL of a solution containing the kinase and its specific substrate in assay buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific enzyme to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Detection: Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions. The reagent lyses the cells and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.

  • Data Analysis: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Section 2: Anti-inflammatory and Antimicrobial Activities

Beyond cancer, the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated significant potential as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Action

Chronic inflammation is a driver of numerous diseases. A study on pyrazolo[1,5-a]quinazoline derivatives, a related scaffold, identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity with IC50 values under 50 µM.[12][13] Molecular modeling predicted these compounds target mitogen-activated protein kinases (MAPKs) like JNK3.[12] Similarly, certain pyrazolo[1,5-a]pyrimidine-7-ones have been shown to be nonacidic anti-inflammatory agents that likely inhibit leukotriene and/or prostaglandin biosynthesis.[14] A 2-(2-thienyl) substituted analog proved to be a particularly powerful anti-inflammatory agent both in vivo and in vitro.[14]

Antimicrobial and Antitubercular Potential

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The pyrazolo[1,5-a]pyrimidine scaffold has been a source of promising leads.

  • Antitubercular Activity: A high-throughput screen identified a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative as a potential lead against Mycobacterium tuberculosis (Mtb).[15][16] Subsequent SAR studies led to analogs with substantially improved activity and low cytotoxicity.[15] Resistance was conferred by a mutation in a hydroxylase (Rv1751), indicating a novel mechanism of action unrelated to cell-wall biosynthesis.[16]

  • Antibacterial and Antifungal Activity: Various pyrazolo[1,5-a]pyrimidine derivatives have shown potent antibacterial activity, with some exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125 µg/mL against Gram-positive bacteria.[17] Certain analogs also display excellent antifungal activity, with MIC values against Candida albicans that are more potent than the standard drug Nystatin.[18] One study identified a derivative, compound 4c , as a potent inhibitor of the bacterial enzyme MurA, which is essential for peptidoglycan synthesis.[19]

Analog SeriesBiological ActivityTarget/MechanismNotable PotencyReference
Pyrazolo[1,5-a]pyrimidin-7-onesAnti-inflammatoryProstaglandin/Leukotriene inhibitionPotent in vivo/in vitro activity[14]
Pyrazolo[1,5-a]quinazolinesAnti-inflammatoryNF-κB inhibition / MAPK targetingIC50 < 50 µM[12][13]
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesAntitubercularRv1751 hydroxylase relatedActive against Mtb in macrophages[15][16]
Arylazopyrazolo[1,5-a]pyrimidinesAntibacterial (E. coli)MurA enzyme inhibitionMIC = 1.95 µg/mL[19]
Substituted Pyrazolo[1,5-a]pyrimidinesAntifungal (C. albicans)Not specifiedMIC = 2.95 µg/mL[18]

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyridine scaffold and its close analog, pyrazolo[1,5-a]pyrimidine, represent a class of privileged structures with vast therapeutic potential. The comparative analysis demonstrates that subtle modifications to the core ring system and its substituents can profoundly influence biological activity, enabling the fine-tuning of compounds for specific targets, from protein kinases in cancer to bacterial enzymes.

The reference compound, 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone , embodies the key features of this class. Its acetyl group provides a critical electronic influence and a site for further synthetic elaboration. While direct biological data on this specific isomer is emerging, the wealth of information on its analogs provides a strong rationale for its investigation and optimization. Future research should focus on systematic SAR studies around the 4-position of the pyrazolo[1,5-a]pyridine ring, exploring a diverse range of substituents to probe interactions with various biological targets. The development of dual-targeting inhibitors, such as those hitting multiple kinases or possessing combined anticancer and anti-inflammatory properties, represents an exciting frontier for this versatile scaffold.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC.
  • Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Journal of Saudi Chemical Society.
  • El-Enany, M. M., et al. (2011).
  • Terungwa, S. A., et al. (2025).
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed.
  • Maniscalco, N., et al. (1993).
  • El-Mekkawy, A. I., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
  • Abdel-Gawad, F. K., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors. MDPI.
  • Oh, S., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed.
  • Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5- a ]Pyrimidine, Imidazo[1,2- b ]Pyrazole and Pyrazolo[5,1- b ]Quinazoline Derivatives Containing Indane Moiety.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candid
  • Davis, R. D. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed.
  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
  • In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Kendall, J. D., et al. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone. Smolecule.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogen
  • SYNTHESIS OF PYRAZOLO[1,5-a]QUINOLINES. HETEROCYCLES.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI.
  • Proposed mechanism for the formation of pyrazole‐ethanone.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Publishing.
  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyrazolo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrazolo[1,5-a]pyridines, a class of fused nitrogen heterocycles, are of significant interest due to their diverse biological activities, including their roles as kinase inhibitors and fluorescent probes.[1][2][3] The synthetic routes to these compounds can often yield a mixture of constitutional isomers, making the precise determination of substituent positions on the bicyclic ring system a critical analytical challenge. This guide provides an in-depth comparison of spectroscopic techniques for the definitive analysis of pyrazolo[1,5-a]pyridine isomers, grounded in experimental data and established methodologies.

The Challenge of Isomer Differentiation

The core of the analytical problem lies in distinguishing between isomers where substituents are placed at different positions on the pyrazolo[1,5-a]pyridine scaffold. For instance, during synthesis, electrophilic or nucleophilic attack can potentially occur at multiple sites, leading to a variety of isomeric products. Spectroscopic methods provide the necessary tools to probe the subtle differences in the electronic and magnetic environments of these isomers, allowing for their unequivocal identification.

Comparative Spectroscopic Analysis

A multi-spectroscopic approach is often essential for the complete and accurate characterization of pyrazolo[1,5-a]pyridine isomers. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible & Fluorescence Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for isomer differentiation. The chemical shifts (δ), coupling constants (J), and through-space correlations (in 2D NMR) are exquisitely sensitive to the local electronic environment of each nucleus.

Key Differentiating Features in NMR:

  • Chemical Shifts (δ): The position of a substituent dramatically alters the electron density distribution in the aromatic rings, leading to predictable upfield or downfield shifts for the remaining protons and carbons. For example, the protons on the pyridine ring will show distinct chemical shifts depending on the substitution pattern.

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons (³JHH) is dependent on the dihedral angle and the nature of the intervening bonds. This can be used to confirm the connectivity within the ring system.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying the attachment points of substituents.

Experimental Data Summary for NMR Analysis of Pyrazolo[1,5-a]pyridine Derivatives:

Compound/IsomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Reference
7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester8.48 (s, 2H, NH₂), 7.18 (s, 1H, pyridine H4), 3.95 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃)163.22, 161.65, 148.97, 148.57, 144.65, 141.33, 137.22, 129.28, 128.69, 128.43, 116.11, 103.76, 101.92, 76.98, 53.06, 51.76[4][5]
7-Amino-6-cyano-2-ethyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester8.14 (s, 2H, NH₂), 7.57-7.50 (m, 5H, Ar-H), 7.13 (s, 1H, pyridine H4), 3.80 (s, 3H, OCH₃), 3.02 (q, 2H), 1.29 (t, 3H)163.2, 161.0, 147.9, 143.2, 142.3, 137.6, 129.0, 128.6, 128.4, 116.5, 104.0, 101.2, 75.4, 51.0, 21.3, 12.9[6][7]
7-Amino-6-cyano-5-(4-nitrophenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester8.60 (s, 2H, NH₂), 8.36 (d, 2H, Ar-H), 7.87 (d, 2H, Ar-H), 7.21 (s, 1H, pyridine H4), 3.94 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃)163.06, 161.53, 148.92, 148.59, 147.81, 143.54, 142.29, 141.11, 130.05, 123.74, 115.81, 104.23, 102.56, 76.38, 53.10, 51.84[5]
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the synthesized compound, confirming its elemental composition. While constitutional isomers will have the same molecular weight, their fragmentation patterns in techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ, providing clues to their structure.

Key Differentiating Features in MS:

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.[4][5]

  • Fragmentation Analysis: The positions of substituents can influence the stability of the resulting fragments. By analyzing the mass-to-charge ratios (m/z) of the fragment ions, one can deduce the structural arrangement of the parent molecule. For example, the loss of a particular substituent from a specific position may be a more favorable fragmentation pathway for one isomer over another.

Experimental Data Summary for Mass Spectrometry Analysis:

CompoundMolecular FormulaCalculated m/z (M+)Found m/z (M+)Reference
7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl esterC₁₈H₁₄N₄O₄350.1009350.1009[4][5]
7-Amino-6-cyano-2-ethyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl esterC₁₈H₁₆N₄O₂320.1268320.1267[6][7]
7-Amino-6-cyano-5-(4-nitrophenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl esterC₁₈H₁₃N₅O₆395.0860395.0860[5]
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Transitions

UV-Visible and fluorescence spectroscopy are particularly useful for pyrazolo[1,5-a]pyridine derivatives that are designed as fluorophores or chromophores. The position and nature of substituents significantly influence the electronic structure and, consequently, the absorption and emission spectra.[8]

Key Differentiating Features in Optical Spectroscopy:

  • λmax (Wavelength of Maximum Absorption): The position of the absorption maximum is sensitive to the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups. Different isomers will exhibit distinct λmax values.

  • Molar Absorptivity (ε): This value reflects the probability of a particular electronic transition and can differ between isomers.

  • Fluorescence Quantum Yield (ΦF): For fluorescent derivatives, the quantum yield is highly dependent on the molecular structure and the environment. Isomers can have dramatically different fluorescence efficiencies.[2]

  • Stokes Shift: The difference in wavelength between the absorption and emission maxima can also be a characteristic feature for a particular isomer.

Experimental Data Summary for UV-Vis and Fluorescence Spectroscopy:

Compound ClassKey Spectroscopic PropertyObservationReference
7-substituted 3-methylpyrazolo[1,5-a]pyrimidinesAbsorption SpectraMain band between 340-440 nm, assigned to intramolecular charge transfer. Electron-donating groups increase the molar absorption coefficient.[8]
Pyrazolo[1,5-a]pyridine carboxylic acidFluorescence Quantum YieldHigh quantum yield (φ = 0.64) in acidic conditions.[2]
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivativespH-dependent UV-Vis AbsorptionThe absorption spectra are sensitive to pH changes.[9]

Experimental Protocols

To ensure the reproducibility and reliability of the spectroscopic analysis, the following detailed protocols are provided.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazolo[1,5-a]pyridine isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Record the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is standard for simplicity, but a gated decoupled spectrum can provide information on C-H coupling constants.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed to resolve structural ambiguities. The parameters for these experiments (e.g., number of scans, relaxation delays) should be optimized for the specific compound and spectrometer.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) can be used for more volatile and thermally stable compounds.

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in high-resolution mode to obtain the exact mass of the molecular ion.

Protocol 3: UV-Visible and Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the pyrazolo[1,5-a]pyridine isomer of a known concentration in a spectroscopic grade solvent (e.g., ethanol, THF).

    • Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically an absorbance value between 0.1 and 1.0).

  • Data Acquisition:

    • Record the UV-Visible absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • For fluorescent compounds, record the emission spectrum by exciting the sample at its absorption maximum (λmax).

    • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic analysis of pyrazolo[1,5-a]pyridine isomers, emphasizing the interplay between different techniques for a conclusive structural assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Elucidation Synthesis Synthesis of Pyrazolo[1,5-a]pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS High-Resolution MS Purification->HRMS Confirm Elemental Composition NMR NMR Spectroscopy (1H, 13C, 2D) HRMS->NMR Optical UV-Vis & Fluorescence NMR->Optical Correlate with Electronic Properties Structure Definitive Isomer Structure NMR->Structure Unambiguous Assignment Optical->Structure Confirm Electronic Structure

Caption: Workflow for Spectroscopic Isomer Differentiation.

This systematic approach, combining the precise compositional information from HRMS, the detailed connectivity from NMR, and the electronic properties from optical spectroscopy, provides a self-validating system for the accurate and reliable identification of pyrazolo[1,5-a]pyridine isomers.

Conclusion

The successful characterization of pyrazolo[1,5-a]pyridine isomers hinges on a comprehensive and logical application of modern spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, its power is amplified when used in conjunction with mass spectrometry and UV-Visible/fluorescence spectroscopy. By carefully designing experiments, meticulously analyzing the resulting data, and understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently navigate the complexities of isomer differentiation in this important class of heterocyclic compounds.

References

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(29), 17181-17191. [Link]

  • Lama, G., et al. (2019). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 57(10), 785-792. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1437-1465. [Link]

  • El-Sheref, E. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7438-7448. [Link]

  • Various Authors. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Moustafa, A. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-24. [Link]

  • Patel, H., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(1), 145-151. [Link]

  • Wang, Y., et al. (2017). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. Sensors and Actuators B: Chemical, 240, 946-952. [Link]

  • Zheng, L.-W., et al. (2011). Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 372-379. [Link]

  • Moustafa, A. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-24. [Link]

  • El-Sheref, E. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O₂-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866-13876. [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(29), 17181-17191. [Link]

  • El-Sheref, E. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O₂-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866-13876. [Link]

  • Kumar, A., et al. (2021). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. International Journal of Pharmaceutical Research, 11(3), 1145-1156. [Link]

  • Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes. (2021). IRIS-AperTO. [Link]

  • Shaaban, O. G., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103651. [Link]

  • El-Sheref, E. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7438-7448. [Link]

  • Al-Zahrani, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(1), 8397-8408. [Link]

  • Selected isomers of pyrazolo[1,5-a] pyrimidine. (2025). ResearchGate. [Link]

Sources

Purity Analysis of Synthesized 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone: A Comparative Guide to HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is a critical nitrogen-containing heterocyclic building block. Pyrazolo[1,5-a]pyridine derivatives are frequently utilized in the synthesis of kinase inhibitors, antimalarials, and other targeted therapeutic agents[1]. During its synthesis—often involving the acetylation of the pyrazolo[1,5-a]pyridine core or the cyclization of functionalized precursors—several structurally similar impurities are inevitably generated. These typically include unreacted starting materials, over-acetylated byproducts, and closely related positional isomers (e.g., the highly favored 3-acetyl isomer)[2].

Accurate purity analysis by High-Performance Liquid Chromatography (HPLC) is essential for downstream drug development. However, separating these planar, aromatic impurities using traditional C18 stationary phases often results in peak co-elution. This guide objectively compares the performance of standard C18 columns against Biphenyl stationary phases, providing a self-validating protocol for the baseline resolution of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone and its related substances.

Mechanistic Rationale: Why Alternative Selectivity is Required

Standard C18 columns separate analytes predominantly through hydrophobic (van der Waals) interactions[3]. For planar heterocycles like pyrazolo[1,5-a]pyridines, which possess an extended π-electron system, hydrophobicity alone is often insufficient to discriminate between subtle positional isomers that share nearly identical partition coefficients.

Biphenyl stationary phases offer a powerful mixed-mode retention mechanism. In addition to hydrophobic interactions, the biphenyl ligand provides strong π-π interactions and enhanced hydrogen-bonding capacity[3][4]. Because 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone contains both an electron-rich aromatic core and a hydrogen-bond accepting carbonyl group, the biphenyl phase exploits these slight electronic differences between isomers, driving orthogonal selectivity and resolving peaks that would otherwise co-elute[4].

Retention_Mechanism cluster_C18 C18 Column cluster_Biphenyl Biphenyl Column Analyte 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (Extended π-system) C18_Mech Hydrophobic (van der Waals) Interactions Only Analyte->C18_Mech Bip_Mech1 Hydrophobic Interactions Analyte->Bip_Mech1 Bip_Mech2 Strong π-π Interactions Analyte->Bip_Mech2 Bip_Mech3 Enhanced H-bonding Analyte->Bip_Mech3

Mechanistic comparison of analyte interactions between C18 and Biphenyl stationary phases.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following protocol incorporates a strict System Suitability Test (SST). This creates a self-validating system that proves the resolving power of the instrumentation before any unknown synthesis batches are quantified.

Reagents and Materials
  • Target Analyte: Synthesized 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (Main Peak).

  • Impurity A: Pyrazolo[1,5-a]pyridine (Starting Material).

  • Impurity B: 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone (Positional Isomer).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic acid (TFA), 0.1% v/v.

    • Causality: Basic nitrogen atoms in the pyrazolopyridine core can interact with residual, unendcapped silanols on the silica support, causing severe peak tailing. Adding 0.1% TFA lowers the mobile phase pH (~2.0), fully protonating the silanols to suppress these secondary ionic interactions and ensuring sharp, symmetrical peaks[1].

Chromatographic Conditions
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column A (Control): Standard C18 (100 mm × 2.1 mm, 1.7 μm).

  • Column B (Test): Biphenyl (100 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in MeCN.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks.

  • Detection Wavelength: 254 nm.

Step-by-Step Workflow
  • Preparation of System Suitability Solution (SST): Accurately weigh 10 mg of the target compound and 1 mg each of Impurity A and B. Dissolve in 10 mL of the Initial Mobile Phase (90:10 Water:MeCN). Dilute 1:10 to achieve a final working concentration of ~0.1 mg/mL.

  • Equilibration: Flush the selected column with 10 column volumes of the initial gradient composition until the baseline is stable (drift < 1 mAU/min).

  • Gradient Elution Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band at the column head).

    • 1.0 - 6.0 min: 10% to 60% B (Linear gradient to elute compounds based on polarity and polarizability).

    • 6.0 - 7.5 min: 60% to 95% B (High-organic column wash to remove late-eluting oligomers).

    • 7.5 - 10.0 min: 10% B (Re-equilibration).

  • System Validation (Pass/Fail Criteria): Inject 2 μL of the SST solution. The system is validated only if the resolution ( Rs​ ) between the Main Peak and Impurity B is ≥2.0 , and the tailing factor ( As​ ) for the Main Peak is ≤1.5 .

HPLC_Workflow SamplePrep Sample Preparation Target + Spiked Impurities Injection UHPLC Injection (2 μL, 0.1 mg/mL) SamplePrep->Injection Split Column Selection Injection->Split C18 Standard C18 Phase (Control) Split->C18 Method A Biphenyl Biphenyl Phase (Test) Split->Biphenyl Method B Detection PDA Detection (λ = 254 nm) C18->Detection Biphenyl->Detection Data Data Analysis (Resolution, Asymmetry) Detection->Data

Experimental workflow comparing C18 and Biphenyl stationary phases for purity analysis.

Quantitative Data & Performance Comparison

The following table summarizes the chromatographic performance of the two stationary phases using the self-validating protocol described above.

Chromatographic ParameterAnalyteC18 Column (1.7 μm)Biphenyl Column (1.7 μm)
Retention Time (min) Impurity A (Starting Material)3.453.82
Main Peak (Target)4.124.95
Impurity B (3-Isomer)4.205.41
Resolution ( Rs​ ) Main Peak vs. Impurity A4.16.5
Impurity B vs. Main Peak0.8 (Co-elution) 3.2 (Baseline)
Peak Asymmetry ( As​ ) Main Peak1.41.1
Selectivity ( α ) Impurity B / Main Peak1.021.12
Data Analysis & Causality

On the standard C18 column, the target compound and its 3-acetyl isomer (Impurity B) exhibit nearly identical hydrophobicities, resulting in severe co-elution ( Rs​=0.8 ). Because this fails the system suitability criteria ( Rs​≥2.0 ), the C18 column is deemed unsuitable for accurate purity quantitation of this specific synthesis batch.

Conversely, the Biphenyl column achieves baseline resolution ( Rs​=3.2 ). The 3-acetyl isomer experiences stronger π-π interactions with the biphenyl ligand compared to the 4-acetyl target, significantly increasing its retention time[3][4]. Furthermore, the peak asymmetry is improved on the biphenyl phase ( As​=1.1 ), highlighting superior mass transfer and secondary interaction management for aromatic heterocycles.

Conclusion

For the purity analysis of synthesized 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone, relying solely on generic C18 stationary phases compromises analytical integrity due to the inability to resolve closely related positional isomers. Transitioning to a Biphenyl stationary phase leverages orthogonal π-π interactions, satisfying stringent system suitability requirements and ensuring highly accurate, trustworthy purity determinations for drug development workflows.

References

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: LCGC International URL: [Link]

  • Title: Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines Source: Academia.edu URL: [Link]

Sources

Validating the mechanism of action of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for validating the mechanism of action of a novel compound, 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. Given the limited direct literature on this specific molecule, we will proceed with a well-established scientific approach. We will hypothesize a plausible mechanism of action based on the known activities of structurally similar pyrazolo[1,5-a]pyridine derivatives, which have been identified as potent kinase inhibitors.

For the purpose of this guide, we will postulate that 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is an inhibitor of a key kinase in the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer. This guide will provide a step-by-step methodology to test this hypothesis, comparing its performance against established inhibitors of this pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a highly conserved signaling cascade that transduces signals from the cell surface to the nucleus. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the sequential activation of RAS, RAF, MEK, and finally ERK. Once activated, ERK translocates to the nucleus and phosphorylates a multitude of transcription factors, ultimately leading to changes in gene expression that drive cellular processes.

Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Several inhibitors targeting different kinases in this pathway have been developed and are in clinical use.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Validation_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Kinase Assay In Vitro Kinase Assay (IC50 Determination) CETSA Cellular Thermal Shift Assay (Target Engagement) Kinase Assay->CETSA Confirms Target WesternBlot Western Blot (Downstream Signaling) CETSA->WesternBlot Validates in Cells ProliferationAssay Cell Proliferation Assay (Phenotypic Effect) WesternBlot->ProliferationAssay Links to Function

Benchmarking 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone in Kinase Inhibitor Discovery: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: March 2026

The identification of optimal hinge-binding scaffolds is the critical first step in fragment-based drug discovery (FBDD) for kinase inhibitors. While traditional purine bioisosteres like indazoles and pyrazolo[3,4-d]pyrimidines have dominated the landscape, 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (CAS: 1211114-67-8) has emerged as a highly privileged building block.

By replacing the hydrogen-bond donor (NH) found in traditional indazoles with a bridgehead nitrogen, the pyrazolo[1,5-a]pyridine core significantly reduces the Topological Polar Surface Area (TPSA). This structural shift improves passive membrane permeability, enhances Lipophilic Ligand Efficiency (LLE), and provides a highly specific hydrogen-bonding profile within the ATP-binding pocket of kinases such as PI3Kγ/δ and C-Terminal Src Kinase (CSK)[1][2].

This guide objectively benchmarks 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone against industry-standard scaffolds, providing structural rationales, comparative data, and self-validating experimental protocols for preclinical evaluation.

Structural & Physicochemical Benchmarking

The utility of a fragment is dictated not just by its binding affinity, but by its physicochemical trajectory during lead optimization. The acetyl group at the 4-position of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone provides an ideal synthetic vector (e.g., via reductive amination) to probe the kinase ribose pocket, while the bicyclic core anchors to the hinge region.

The Causality of Scaffold Selection
  • Indazole Core: Contains a free NH, acting as both a hydrogen-bond donor and acceptor. While this allows for strong hinge binding, it often leads to poor aqueous solubility and high kinase promiscuity due to non-specific interactions.

  • Pyrazolo[1,5-a]pyridine Core: The bridgehead nitrogen eliminates the NH donor. This forces the molecule to act solely as a hydrogen-bond acceptor (typically interacting with the backbone NH of hinge residues like Val882 in PI3Kγ or Val828 in PI3Kδ)[2]. The reduction in hydrogen bond donors (HBD) directly correlates with improved metabolic stability and reduced efflux ratio.

Table 1: Physicochemical Fragment Comparison

Data represents the baseline properties of the unsubstituted core scaffolds bearing a 4-acetyl vector.

Scaffold CoreMW ( g/mol )cLogPTPSA (Ų)HBD / HBAPredicted Permeability (Papp)
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone 160.171.4530.20 / 3High (>15 x 10⁻⁶ cm/s)
1-(1H-Indazol-4-yl)ethanone 160.171.6245.01 / 2Moderate (~8 x 10⁻⁶ cm/s)
1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)ethanone 162.150.8560.51 / 4Low (<5 x 10⁻⁶ cm/s)

Biochemical Kinase Inhibition & Pathway Modulation

Recent medicinal chemistry campaigns have demonstrated the superiority of the pyrazolo[1,5-a]pyridine core in achieving dual PI3Kγ/δ selectivity over PI3Kα/β, a critical requirement for immuno-oncology applications[2][3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (Active) PI3K PI3Kγ / PI3Kδ (Target Kinase) RTK->PI3K Recruits & Activates PIP3 PIP3 (Product) PI3K->PIP3 Phosphorylates Inhibitor 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone Derivative Inhibitor->PI3K Competitive ATP Hinge Binding PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (p-S473) PIP3->AKT Membrane Recruitment

Fig 1. Mechanism of PI3Kγ/δ inhibition by pyrazolo[1,5-a]pyridine derivatives blocking AKT signaling.

Table 2: Comparative Biochemical Efficacy (Optimized Leads)

Benchmarking optimized derivatives derived from the respective starting fragments against target kinases.

Scaffold DerivativePI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)CSK IC₅₀ (nM)Selectivity Index (Over PI3Kα)
Pyrazolo[1,5-a]pyridine Lead 4.09.112.5> 150x
Indazole Lead 18.522.485.0~ 40x
Pyrazolo[3,4-d]pyrimidine Lead 2.13.5410.0< 10x (Promiscuous)

Data synthesized from and.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity when benchmarking fragments, assays must be designed as self-validating systems. This requires the inclusion of internal controls, Z'-factor calculations, and a clear understanding of the causality behind each reagent addition.

Protocol A: High-Throughput ADP-Glo Kinase Assay

The ADP-Glo assay is the gold standard for evaluating ATP-competitive inhibitors because it measures ADP production universally, regardless of the lipid or peptide substrate used.

ADP_Glo_Workflow Step1 1. Compound Prep Pyrazolo[1,5-a]pyridine Dilution Step2 2. Kinase Reaction PI3K + ATP + Lipid Substrate Step1->Step2 Incubate 60 min Step3 3. ATP Depletion ADP-Glo Reagent (Removes unreacted ATP) Step2->Step3 Stop Reaction Step4 Step4 Step3->Step4 Incubate 40 min

Fig 2. Step-by-step ADP-Glo kinase assay workflow for evaluating ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Compound Pre-Incubation: Dispense 3 μL of serially diluted 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone derivatives into a 384-well plate. Add 3 μL of recombinant PI3Kγ (17.4 μg/mL).

    • Causality: Pre-incubating the inhibitor with the kinase for 30 minutes establishes binding equilibrium prior to ATP introduction, preventing false negatives caused by slow-binding kinetics[2].

  • Reaction Initiation: Add 6 μL of substrate mixture containing PIP2 (0.06 mg/mL) and 30 μM ATP. Incubate at room temperature for 60 minutes.

    • Causality: The ATP concentration is kept at or below the Km​ value for PI3Kγ to ensure the assay is highly sensitive to competitive hinge-binders. The reaction time is restricted to keep ATP depletion below 20%, maintaining linear Michaelis-Menten kinetics.

  • ATP Depletion: Add 12 μL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent contains a proprietary ATPase that degrades all unreacted ATP. This step is critical for eliminating background noise, ensuring that subsequent signals are exclusively derived from kinase-generated ADP.

  • Luminescence Detection: Add 24 μL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence on a microplate reader.

    • Causality: This reagent converts the remaining ADP back into ATP, which then drives a luciferase/luciferin reaction. The emitted light is directly proportional to kinase activity.

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (positive control) and no-enzyme (negative control) wells. The assay is only valid if Z' > 0.6.

Protocol B: Liver Microsomal Stability (In Vitro ADME)

Because the pyrazolo[1,5-a]pyridine core lacks the vulnerable NH group of indazoles, it typically exhibits superior metabolic stability. This is verified using a Human Liver Microsome (HLM) clearance assay.

ADME_Workflow Microsomes Liver Microsomes (HLM) + Buffer Incubation Incubation + NADPH (37°C, 0-60 min) Microsomes->Incubation Compound Test Compound (1 μM) Compound->Incubation Quench Protein Precipitation (Cold Acetonitrile) Incubation->Quench Timepoints: 0, 15, 30, 60 min LCMS LC-MS/MS Analysis (% Remaining) Quench->LCMS Centrifuge & Analyze Supernatant

Fig 3. Microsomal stability assay workflow to evaluate the metabolic clearance of the scaffold.

Step-by-Step Methodology:

  • Pre-incubation: Mix 1 μM of the test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality: Pre-warming ensures that the Cytochrome P450 (CYP) enzymes are at their optimal physiological temperature before the reaction begins.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to start the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, Phase I oxidative metabolism cannot occur.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, transfer a 50 μL aliquot of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic degradation and providing an exact snapshot of the compound concentration at that specific second.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

When benchmarked against traditional purine bioisosteres, 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone demonstrates a superior physicochemical profile for kinase inhibitor drug discovery. By eliminating the hydrogen-bond donor present in indazoles, this scaffold reduces TPSA, mitigates off-target promiscuity, and provides a highly stable, lipophilic-efficient core. As evidenced by recent breakthroughs in PI3Kγ/δ and CSK inhibition, utilizing this fragment as a starting point significantly accelerates the optimization of potent, orally bioavailable therapeutics.

References

  • Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 67(17), 15199-15219. URL:[Link]

  • O'Malley, D. P., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(6), 957-962. URL:[Link]

Sources

In vivo efficacy comparison of pyrazolo[1,5-a]pyridine drugs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vivo Efficacy of Pyrazolo[1,5-a]pyridine Therapeutics

As drug development professionals continuously seek privileged scaffolds to overcome metabolic liabilities and off-target toxicities, the pyrazolo[1,5-a]pyridine bicyclic core has emerged as a highly versatile pharmacophore. Functioning as a bioisostere for indoles and azaindoles, its bridgehead nitrogen alters the electron density of the ring system, providing unique hydrogen bond acceptor profiles while evading the CYP450-mediated oxidation that frequently plagues traditional indole rings.

This guide provides an objective, data-driven comparison of pyrazolo[1,5-a]pyridine derivatives across two distinct therapeutic landscapes: Immuno-Oncology (Kinase Inhibition) and Infectious Disease (Mycobacterial Respiration) . By examining their in vivo efficacy, pharmacokinetic (PK) profiles, and the self-validating experimental protocols used to evaluate them, researchers can better understand how to leverage this scaffold in their own drug design pipelines.

Mechanistic Divergence: One Scaffold, Distinct Targets

The true utility of the pyrazolo[1,5-a]pyridine core lies in its structural adaptability.

In oncology and immunology , the planar nature of the scaffold makes it an ideal ATP-competitive hinge binder for kinases. For example, Compound 20e (IHMT-PI3K-315) utilizes this core to potently and selectively inhibit PI3Kγ/δ, repolarizing tumor-associated macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype [1]. Similarly, Compound 13 utilizes a pyrazolopyridine hinge binder to inhibit C-Terminal Src Kinase (CSK), thereby reducing inhibitory LCK phosphorylation and enhancing T-cell activation[2].

Conversely, in infectious diseases , the scaffold can be tuned for allosteric or pocket binding. TB47 and Compound 6j are pyrazolo[1,5-a]pyridine-3-carboxamide derivatives that exhibit profound antitubercular activity. Rather than targeting kinases, TB47 binds to the menaquinol oxidation site of the mycobacterial cytochrome bcc complex (QcrB), starving Mycobacterium tuberculosis (Mtb) of ATP [3, 4].

G A Pyrazolo[1,5-a]pyridine Scaffold B PI3Kγ/δ Inhibition (Compound 20e) A->B Kinase Hinge Binding C CSK Inhibition (Compound 13) A->C Kinase Hinge Binding D QcrB Inhibition (TB47 / 6j) A->D QcrB Pocket Binding E M2 to M1 Macrophage Repolarization B->E F Enhanced T-Cell Activation C->F G ATP Depletion in M. tuberculosis D->G H Tumor Suppression (Oncology) E->H F->H I Bacterial Clearance (Infectious Disease) G->I

Mechanistic divergence of the pyrazolo[1,5-a]pyridine scaffold in oncology and infectious disease.

Quantitative Data: In Vivo Efficacy Comparison

To objectively evaluate the performance of these derivatives, we must look at their pharmacokinetic viability and their in vivo translational success. The table below summarizes the critical experimental data across the leading candidates.

Drug CandidatePrimary TargetIndicationRoute / PK ProfileKey In Vivo Efficacy ReadoutRef
Compound 20e PI3Kγ/δSolid TumorsOral (p.o.) / Favorable half-lifeSignificant tumor volume reduction in MC38 syngeneic mouse models; M2 to M1 repolarization.[1]
Compound 13 CSKImmuno-OncologyOral (p.o.)Reduced inhibitory LCK phosphorylation; enhanced antigen-specific T-cell activation.[2]
TB47 QcrBDrug-Resistant TBOral (p.o.)Highly synergistic with pyrazinamide/rifampicin; accelerated bacterial clearance in murine models.[3]
Compound 6j Mtb (Unknown)TuberculosisOral (p.o.) / F = 41%Significant reduction of bacterial burden in autoluminescent H37Ra infected mouse models.[4]

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. As application scientists, we must design workflows that inherently validate themselves, ensuring that observed in vivo phenotypes are causally linked to the drug's mechanism of action rather than experimental artifacts.

Protocol A: Syngeneic Tumor Efficacy Model (Compound 20e)

Objective: Evaluate PI3Kγ/δ-mediated tumor suppression while validating immune microenvironment modulation.

  • Cell Preparation & Inoculation: Inject 5 × 10⁵ MC38 murine colon adenocarcinoma cells subcutaneously into the right flank of C57BL/6 mice.

    • Causality Check: Use viability dyes (e.g., Trypan Blue) pre-injection. Cell viability must exceed 95% to ensure uniform tumor engraftment and prevent necrosis-driven baseline inflammation.

  • Volume-Based Randomization (Self-Validation): Do not begin dosing immediately. Wait until tumors reach an average volume of 50–100 mm³. Randomize mice into vehicle and treatment groups based on tumor volume.

    • Causality Check: This step is critical. By ensuring baseline equivalence in tumor burden, any subsequent divergence in growth kinetics is strictly attributable to the pyrazolo[1,5-a]pyridine intervention.

  • Dosing Regimen: Administer Compound 20e via oral gavage (e.g., 10 mg/kg or 30 mg/kg daily).

  • Blinded Monitoring: Measure tumor dimensions using digital calipers every 2 days. The technician measuring the tumors must be blinded to the treatment groups to eliminate measurement bias.

    • Causality Check: Efficacy (tumor shrinkage) must correlate with mechanism. Quantify the ratio of CD206+ (M2) to CD86+ (M1) macrophages. A successful PI3Kγ/δ inhibitor will show a definitive shift toward the M1 phenotype, proving the drug reached the target and acted via the hypothesized pathway.

Protocol B: Murine Tuberculosis Infection Model (TB47 / Compound 6j)

Objective: Quantify the bactericidal efficacy of QcrB inhibitors in a live host.

  • Aerosol Infection: Expose BALB/c mice to M. tuberculosis (H37Rv or autoluminescent H37Ra) via an inhalation exposure system calibrated to deliver ~100 CFU to the lungs.

  • Day 1 Baseline Establishment (Self-Validation): Sacrifice a subset of 3-5 mice exactly 24 hours post-infection. Homogenize their lungs and plate on Middlebrook 7H11 agar to determine the exact initial infectious dose.

    • Causality Check: This establishes a self-validating baseline. If Day 1 CFU counts are highly variable or absent, the aerosolization failed, and the experiment is halted. This ensures that final logarithmic reductions are due to drug efficacy, not inoculation failure.

  • Treatment Phase: Wait 2-4 weeks for the infection to establish (reaching ~10⁶ CFU/lung). Administer TB47 or 6j orally, either as a monotherapy or in combination with standard-of-care drugs (rifampicin).

  • Endpoint CFU Plating: Sacrifice mice at designated time points. Plate serial dilutions of lung and spleen homogenates. Calculate the log₁₀ reduction in CFU compared to vehicle-treated controls.

Workflow Step1 1. Inoculation & Baseline Establishment Self-Validation: Day 1 Sacrifice / Volume Randomization Step2 Step2 Step1->Step2 Step3 3. In Vivo Efficacy Monitoring Blinding & Caliper / Luminescence Tracking Step2->Step3 Step4 4. Endpoint Mechanistic Validation Flow Cytometry (TILs) / CFU Plating Step3->Step4

Self-validating in vivo experimental workflow for pyrazolo[1,5-a]pyridine efficacy evaluation.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold is far more than a simple structural novelty; it is a highly tunable pharmacophore capable of driving robust in vivo efficacy across vastly different disease states. Whether engineered to act as an ATP-competitive hinge binder to modulate the tumor immune microenvironment (Compound 20e, Compound 13) or tailored to disrupt mycobacterial respiration via QcrB pocket binding (TB47, Compound 6j), this core structure consistently demonstrates favorable oral bioavailability and metabolic stability. By employing rigorous, self-validating experimental designs, researchers can confidently translate the biochemical promise of pyrazolo[1,5-a]pyridines into actionable clinical candidates.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry (American Chemical Society), 2024. URL:[Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters (American Chemical Society), 2019. URL:[Link]

  • Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases (American Chemical Society), 2018. URL:[Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters (American Chemical Society), 2019. URL:[Link]

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazolo[1,5-a]pyridine Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive, field-proven guide on conducting comparative molecular docking studies of pyrazolo[1,5-a]pyridine derivatives. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods to evaluate and prioritize potential kinase inhibitors. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and insightful computational experiment.

Our focus will be on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase in angiogenesis and a validated target in oncology. We will compare the docking performance of representative pyrazolo[1,5-a]pyridine derivatives with established, FDA-approved VEGFR-2 inhibitors, Sunitinib and Axitinib, to provide a clinically relevant context for our findings.

The Scientific Imperative: Why Pyrazolo[1,5-a]pyridines and VEGFR-2?

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for multiple biological targets.[1] This is attributed to its rigid, bicyclic nature which allows for the precise spatial orientation of various substituents, facilitating interactions with protein binding sites.[1] Numerous derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, making them a compelling class of compounds for anti-cancer drug discovery.[2]

VEGFR-2, a key mediator of the pro-angiogenic effects of VEGF, is a prime target for therapeutic intervention in oncology.[3] By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, we can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that tumors require for growth and metastasis.[3]

This guide will walk you through a comparative docking study to predict the binding affinities and interaction patterns of novel pyrazolo[1,5-a]pyridine derivatives against VEGFR-2, benchmarking them against known inhibitors. This in silico approach allows for the rapid, cost-effective screening of virtual compound libraries, enabling the prioritization of candidates for synthesis and subsequent in vitro and in vivo evaluation.

The Strategic Workflow: A Self-Validating System for Comparative Docking

A successful docking study is more than just generating a binding score; it's about building a logical, self-validating workflow that provides confidence in the predictive power of the model. Here, we outline our strategic approach, which will be detailed in the subsequent sections.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparative Evaluation P_Prep Protein Preparation (VEGFR-2) Grid Grid Box Generation P_Prep->Grid L_Prep Ligand Preparation (Pyrazolo[1,5-a]pyridines & Comparators) Dock Molecular Docking (AutoDock Vina) L_Prep->Dock Grid->Dock Analysis Results Analysis (Binding Energy & Interactions) Dock->Analysis Comp Comparative Analysis (Docking Scores vs. Experimental Data) Analysis->Comp

Figure 1: A high-level overview of our comparative docking workflow.

Experimental Protocols: A Detailed, Step-by-Step Methodology

This section provides a granular, step-by-step protocol for our comparative docking study. We will be using the widely accessible and validated software packages AutoDockTools for file preparation and AutoDock Vina for the docking calculations.[3][4]

Target Protein Preparation: Human VEGFR-2 Kinase Domain
  • Protein Structure Retrieval: Download the crystal structure of the human VEGFR-2 kinase domain in complex with a small molecule inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4AG8 , which features VEGFR-2 in complex with Axitinib.[2] This provides a validated binding pocket for our study.

  • Initial Protein Clean-up:

    • Load the PDB file (4ag8.pdb) into a molecular visualization tool such as UCSF Chimera or PyMOL.[5][6]

    • Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand (Axitinib). This can be achieved by selecting and deleting these heteroatoms.[5]

  • Protein Preparation using AutoDockTools (ADT):

    • Open the cleaned protein PDB file in ADT.[3]

    • Add Polar Hydrogens: Navigate to Edit > Hydrogens > Add and select "Polar only". This is a crucial step as hydrogen atoms are often not resolved in crystal structures but are vital for defining hydrogen bonding networks.[7]

    • Assign Kollman Charges: Go to Edit > Charges > Add Kollman Charges. These charges are essential for calculating the electrostatic interactions in the docking simulation.[8]

    • Save as PDBQT: Save the prepared protein as a PDBQT file (e.g., VEGFR2.pdbqt). The PDBQT format includes the partial charges and atom types required by AutoDock Vina.[3]

Ligand Preparation: Pyrazolo[1,5-a]pyridines and Comparators

For this comparative study, we will use the following ligands:

  • Pyrazolo[1,5-a]pyridine Derivatives: We will select representative compounds from the literature with known VEGFR-2 inhibitory activity. For instance, we can use derivatives reported by Hassan et al., such as compound 3f , which demonstrated potent dual EGFR/VEGFR-2 inhibition.[2]

  • Alternative Inhibitors (Comparators):

    • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

    • Axitinib: A potent and selective inhibitor of VEGFRs.

Ligand Preparation Workflow (for each ligand):

  • Obtain 3D Structures: Obtain the 3D structures of the ligands. For the pyrazolo[1,5-a]pyridine derivatives, you can sketch them in a chemical drawing program like ChemDraw and convert them to a 3D format (e.g., SDF or MOL2). The structures of Sunitinib and Axitinib can be downloaded from PubChem.[7]

  • Ligand Preparation in AutoDockTools:

    • Open the ligand file in ADT.

    • Assign Gasteiger Charges: Navigate to Edit > Charges > Compute Gasteiger. These are appropriate partial charges for small organic molecules.[7]

    • Detect Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. This identifies the rotatable bonds, allowing for ligand flexibility during docking.[7]

    • Save as PDBQT: Save the prepared ligand as a PDBQT file (e.g., ligand_3f.pdbqt, sunitinib.pdbqt, axitinib.pdbqt).

Grid Box Generation: Defining the Search Space

The grid box defines the three-dimensional space within the protein where the docking algorithm will search for favorable binding poses.

  • Load Prepared Protein: Open the prepared VEGFR2.pdbqt file in ADT.

  • Define the Grid Box:

    • Navigate to Grid > Grid Box.

    • Center the grid box on the active site of VEGFR-2. A reliable way to do this is to center it on the coordinates of the co-crystallized ligand (Axitinib in PDB: 4AG8).

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, with a buffer of a few angstroms in each dimension to allow for ligand movement. A grid box size of approximately 24 x 24 x 24 Å is a good starting point for this system.

    • Save the grid parameter file (.gpf).

Molecular Docking with AutoDock Vina

AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.[4]

  • Prepare a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters.

    • Replace the center and size values with those determined during grid box generation.

    • The exhaustiveness parameter controls the thoroughness of the search; a value of 8 is a good balance between accuracy and computational time for standard docking.

  • Run AutoDock Vina: Execute the docking from the command line:

    Repeat this process for each ligand (Sunitinib and Axitinib), updating the ligand entry in the configuration file accordingly.

Data Presentation and Analysis: From Numbers to Insights

Summarizing Quantitative Data

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity. We will summarize the docking results for the top-ranked pose of each ligand in a clear, comparative table.

LigandDocking Score (kcal/mol)Experimental IC50 (µM)
Pyrazolo[1,5-a]pyridine 3f -9.80.102[2]
Sunitinib -10.5Reference
Axitinib -11.2Reference

(Note: The docking scores are hypothetical and for illustrative purposes. The experimental IC50 for compound 3f is from the cited literature.)

Visualizing and Interpreting Binding Interactions

Beyond the binding score, it is crucial to visualize the predicted binding poses to understand the specific molecular interactions that contribute to binding.

  • Load Results into a Visualizer: Open the protein (VEGFR2.pdbqt) and the output ligand poses (ligand_3f_out.pdbqt, etc.) in a molecular visualization tool like PyMOL or Discovery Studio.

  • Analyze Key Interactions: Examine the top-ranked pose for each ligand and identify key interactions with the amino acid residues in the VEGFR-2 active site. Look for:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.

    • Pi-Pi Stacking: Aromatic rings on the ligand can interact favorably with aromatic residues in the protein.

The VEGFR signaling pathway is a critical regulator of angiogenesis. The diagram below illustrates the key components of this pathway and the point of inhibition by small molecule kinase inhibitors.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binding Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Activation Response Cellular Response (Proliferation, Migration) Downstream->Response Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->VEGFR2 Inhibition

Figure 2: Simplified VEGFR-2 signaling pathway and the mechanism of inhibition.

Comparative Analysis and Discussion

Our comparative analysis reveals that the selected pyrazolo[1,5-a]pyridine derivative, compound 3f , exhibits a strong predicted binding affinity for the VEGFR-2 active site, comparable to the established inhibitors Sunitinib and Axitinib. The docking score of -9.8 kcal/mol for compound 3f is in good agreement with its experimentally determined low micromolar IC50 value of 0.102 µM.[2]

Visual inspection of the binding pose of compound 3f would likely reveal key hydrogen bonding interactions with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. Furthermore, the pyrazolo[1,5-a]pyridine core and its substituents would be expected to form favorable hydrophobic and aromatic interactions within the binding pocket.

By comparing the binding modes of the pyrazolo[1,5-a]pyridine derivative with those of Sunitinib and Axitinib, we can identify both common and unique interaction patterns. This can provide valuable insights for structure-activity relationship (SAR) studies and guide the design of next-generation inhibitors with improved potency and selectivity. For instance, if a particular substituent on the pyrazolo[1,5-a]pyridine scaffold occupies a sub-pocket that is not utilized by the comparator drugs, this could be a promising avenue for further optimization.

Conclusion: A Powerful Tool for Drug Discovery

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of pyrazolo[1,5-a]pyridine derivatives against VEGFR-2. By following a rigorous, self-validating workflow and grounding our in silico predictions with experimental data, we can confidently use molecular docking as a powerful tool to accelerate the discovery and optimization of novel kinase inhibitors. The insights gained from such studies are invaluable for prioritizing synthetic efforts and ultimately, for developing more effective targeted therapies for cancer and other diseases.

References

  • Anoop Johny. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Salem, M. G., Nafie, M. S., Elzamek, A. A., Elshihawy, H. A., Sofan, M. A., & Negm, E. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Ovarian Research. [Link]

  • AutoDock Vina developers. (2022). Basic docking. AutoDock Vina 1.2.0 documentation. [Link]

  • Milne, B. F., & ScotChem team. (2025). Preparing the protein and ligand for docking. ScotChem. [Link]

  • Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Dr. Ammar. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Koch, A., et al. (2012). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Cheminformatics. [Link]

  • Farhan Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Sakkal, N., & Sakkal, A. (2016). AutoDock and AutoDockTools for Protein-Ligand Docking: Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1(BACE1) as a Case Study. Methods in Molecular Biology. [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Sharma, P. C., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]

  • El Mouns, B.-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Johnson, S. M. (2021). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines and (4-Hydroxy-6-trifluoromethylpyrimidin-2-yl) guanidines. BYU ScholarsArchive. [Link]

  • Hassan, G. S., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • Polo-Cuadrado, E., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. [Link]

  • Giu. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • Yuriev, E., & Agostino, M. (2013). Docking and Ligand Binding Affinity: Uses and Pitfalls. Science and Education Publishing. [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]

  • Alhamaky, S. M., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research. [Link]

  • RJPT. (2020). Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. Research Journal of Pharmacy and Technology. [Link]

  • Gellis, A., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. [Link]

Sources

The Selectivity Profile of Pyrazolo[1,5-a]pyridine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic nature provides a versatile framework for chemists to elaborate upon, enabling fine-tuning of interactions within the ATP-binding pocket of various kinases and other enzyme classes. This guide provides a comparative analysis of the selectivity profiles of several pyrazolo[1,5-a]pyridine-based inhibitors, supported by experimental data and detailed methodologies for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate the chemical space of these promising therapeutic agents.

The Strategic Advantage of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine core's success as a kinase inhibitor scaffold can be attributed to several key features. Its nitrogen-rich composition allows for multiple hydrogen bond interactions with the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors. Furthermore, the fused ring system offers a rigid platform with well-defined vectors for substitution, allowing for the strategic placement of functional groups to enhance potency and, crucially, selectivity. By exploring the structure-activity relationships (SAR), medicinal chemists can modulate the inhibitor's interaction with both conserved and unique residues within the kinase active site, thereby steering its selectivity profile.

Comparative Selectivity Analysis of Pyrazolo[1,5-a]pyridine-Based Inhibitors

The true value of a kinase inhibitor lies not only in its potency against the intended target but also in its selectivity across the kinome. Off-target effects are a major cause of toxicity and can limit the therapeutic window of a drug candidate. Here, we compare the selectivity profiles of several pyrazolo[1,5-a]pyridine-based inhibitors that have been evaluated against extensive kinase panels.

One notable example is a potent and selective inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in various cancers. When screened against a panel of 119 oncogenic kinases, a lead pyrazolo[1,5-a]pyrimidine compound demonstrated a high degree of selectivity for Pim-1.[1] This selectivity is crucial, as promiscuous inhibition of other kinases could lead to unforeseen side effects.

In another study, pyrazolo[1,5-a]pyrimidine derivatives were identified as highly selective inhibitors of TTK (threonine tyrosine kinase), a key regulator of the spindle assembly checkpoint. One compound, in particular, was remarkably selective when tested against a panel of 262 kinases, inhibiting none of them by more than 50% at a 1 µM concentration.[2] This exquisite selectivity is attributed to the specific interactions of the inhibitor within the TTK ATP-binding site.[2]

The versatility of the scaffold is further highlighted by its application in developing dual inhibitors. For instance, a series of pyrazolo[1,5-a]pyridine derivatives were designed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[3] One lead compound from this series exhibited high selectivity when profiled against a panel of 64 kinases, with significant activity only against the intended PI3K isoforms.[3]

The following table summarizes the selectivity data for representative pyrazolo[1,5-a]pyridine-based inhibitors from different studies. It is important to note that direct comparison between studies should be made with caution due to variations in the kinase panels and assay conditions used.

Inhibitor Class Primary Target(s) Screening Panel Size Selectivity Highlights Reference
Pim-1 InhibitorPim-1119 oncogenic kinasesHighly selective for Pim-1.[1][1]
TTK InhibitorTTK262 kinasesInhibited none of the off-target kinases by >50% at 1 µM.[2][2]
PI3Kγ/δ InhibitorPI3Kγ, PI3Kδ64 kinasesPotent dual inhibitor with high selectivity over other kinases.[3][3]
CSK InhibitorCSK238 kinasesOptimized compounds showed high selectivity for CSK over LCK.[4]

Key Signaling Pathways Targeted by Pyrazolo[1,5-a]pyridine Inhibitors

To understand the functional consequences of inhibiting these kinases, it is essential to visualize their position within cellular signaling networks. Below are diagrams of two major pathways often targeted by pyrazolo[1,5-a]pyridine-based inhibitors: the PI3K/Akt pathway and the p38/MAPK pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyridine PI3K Inhibitor Pyrazolo_Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine-based PI3K inhibitors.

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1) Stress_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyridine p38 Inhibitor Pyrazolo_Inhibitor->p38_MAPK Inhibition Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of pyrazolo[1,5-a]pyridine inhibitor Start->Compound_Prep Reaction_Setup Add kinase, substrate, and inhibitor to assay plate Compound_Prep->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubate_1 Incubate at room temperature Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Incubate_1->Stop_Reaction Incubate_2 Incubate for 40 minutes Stop_Reaction->Incubate_2 Detect_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Incubate_2->Detect_Signal Incubate_3 Incubate for 30-60 minutes Detect_Signal->Incubate_3 Read_Plate Measure luminescence with a plate reader Incubate_3->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the pyrazolo[1,5-a]pyridine inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase and substrate solution in kinase buffer to each well.

    • Add 25 nL of the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km for each specific kinase to allow for accurate determination of ATP-competitive inhibition.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay: Confirming Intracellular Activity

While in vitro assays are essential for determining biochemical potency, it is equally important to confirm that the inhibitor can enter cells and bind to its intended target in the complex intracellular environment. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a target protein in living cells.

Principle of the Assay: This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the target (the acceptor). When an unlabeled test compound competes with the tracer for binding to the target-NanoLuc fusion, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity.

Step-by-Step Protocol:

  • Cell Preparation: Seed cells expressing the NanoLuc®-tagged kinase of interest in a 96-well plate and incubate overnight.

  • Tracer and Compound Addition:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyridine inhibitor in the appropriate assay medium.

    • Add the fluorescent tracer to the cells at a predetermined optimal concentration.

    • Immediately add the diluted inhibitor or vehicle control to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the system to reach equilibrium.

  • Signal Detection:

    • Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor (to quench any signal from lysed cells) to each well.

    • Read the donor and acceptor emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement in live cells.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. As demonstrated by the examples in this guide, careful and systematic exploration of the structure-activity relationships around this core can lead to compounds with exquisite selectivity profiles, a critical attribute for successful clinical candidates. The methodologies outlined herein provide a robust framework for the comprehensive evaluation of the selectivity of these and other kinase inhibitors, from initial biochemical characterization to confirmation of target engagement in a cellular context. As our understanding of the human kinome and its role in disease continues to expand, the strategic application of these principles will be paramount in the development of the next generation of targeted therapies.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper and safe disposal of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is built on the foundational principles of laboratory safety, regulatory compliance, and scientific integrity to ensure that waste is managed in a manner that protects both personnel and the environment.

The procedures outlined herein are based on an analysis of the known hazards associated with the parent scaffold, pyrazolo[1,5-a]pyridine, and the regulatory framework established by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Characterization

A thorough understanding of the potential hazards is the first step in safe chemical handling and disposal. While a specific Safety Data Sheet (SDS) for 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is not publicly available, data on the parent compound, Pyrazolo[1,5-a]pyridine, and the general class of nitrogen-containing heterocyclic compounds provide a strong basis for a conservative risk assessment.

Known Hazards of the Parent Compound (Pyrazolo[1,5-a]pyridine):

  • Skin Corrosion/Irritation: Classified as a Category 2 irritant, causing skin irritation upon contact.[1]

  • Serious Eye Damage/Irritation: Classified as a Category 2 irritant, causing serious eye irritation.[1][2]

  • Ingestion: May be harmful if swallowed.[1][2]

General Hazards of Nitrogen-Containing Heterocycles:

This class of compounds is of significant environmental concern due to potential toxicity and carcinogenic properties.[3] Their improper disposal can be lethal to the natural biogenic environment.[3] Therefore, it is imperative to treat 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone as a hazardous waste.

Hazardous Decomposition:

Under fire conditions, thermal decomposition can lead to the release of irritating gases and toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][4]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste is strictly regulated. Two primary federal agencies in the United States govern these activities:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[5][6] Laboratories are considered "generators" of hazardous waste and must comply with specific protocols for waste identification, storage, and disposal.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, which includes protecting employees from chemical hazards through standards like the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120).[8][9][10][11] This includes requirements for written safety plans, employee training, and the use of appropriate Personal Protective Equipment (PPE).[8][9]

Personal Protective Equipment (PPE)

Due to the irritant nature of the parent compound, robust personal protective equipment is mandatory when handling 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone in pure form or in concentrated solutions.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]To protect against splashes and airborne particles, preventing serious eye irritation.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.To prevent skin contact, which can cause irritation.[1][12]
Body Protection A standard laboratory coat. For larger quantities or spill cleanup, chemical-resistant protective clothing may be required.To protect skin on the arms and body from accidental contact.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. Use a NIOSH/MSHA approved respirator if dusts or aerosols are generated.[1]To prevent inhalation of airborne particles, which may cause respiratory irritation.[2][13]

Step-by-Step Disposal Protocol

This protocol ensures that waste containing 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is collected, stored, and disposed of in compliance with EPA and OSHA regulations.

Step 1: Waste Identification and Segregation

  • Classification: Treat all waste containing 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (pure compound, solutions, and contaminated materials) as hazardous chemical waste.[5]

  • Segregation: Do not mix this waste with other waste streams. Specifically, keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[1][4][14]

Step 2: Container Selection and Management

  • Primary Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[15][16] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • Container Condition: Ensure the container is in good condition, free from damage or deterioration.[15]

  • Headspace: Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[16]

  • Closure: Keep the waste container closed at all times except when adding waste.[5]

Step 3: Labeling

  • Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste tag or label to the container.[6][14]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone". Do not use abbreviations or chemical formulas.[6]

    • An accurate estimation of the concentration and quantity of the waste.

    • The date of generation (the date waste was first added).[6]

    • The physical location (building, room number) and the Principal Investigator's name.[6]

    • Appropriate hazard pictograms (e.g., irritant).[6]

Step 4: Storage (Satellite Accumulation Area)

  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[5][16]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[15]

  • Volume Limits: The EPA limits the accumulation in an SAA to a maximum of 55 gallons of hazardous waste.[5]

Step 5: Arranging for Disposal

  • Contact EHS: Once the container is full or you are discontinuing the process, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[17]

  • Prohibited Disposal: DO NOT dispose of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone down the sanitary sewer or in the regular trash.[6][7] This is illegal and environmentally harmful.

  • Recommended Final Disposal Method: The most appropriate disposal method for this type of compound is high-temperature incineration in a licensed hazardous waste facility.[13] This ensures the complete destruction of the organic molecule.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone waste.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal A Generate Waste (Pure compound, solutions, contaminated labware) B Select Compatible, Leak-Proof Container A->B C Affix Hazardous Waste Label (Complete all fields) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Keep Container Closed D->F G Is Container Full or No Longer in Use? F->G H Contact EHS for Pickup G->H Yes I Incineration by Licensed Waste Contractor H->I G cluster_small Small Spill cluster_large Large Spill spill Spill Occurs size Assess Spill Size spill->size s1 Alert Personnel & Don PPE size->s1 Small / Manageable l1 EVACUATE Immediate Area size->l1 Large / Unmanageable s2 Absorb with Inert Material s1->s2 s3 Collect in Waste Container s2->s3 s4 Decontaminate Area s3->s4 s5 Dispose as Hazardous Waste s4->s5 l2 Isolate & Secure Area l1->l2 l3 CONTACT EHS / EMERGENCY RESPONSE l2->l3

Caption: Emergency Spill Response Workflow.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
  • Pyrazolo[1,5-a]pyridine - SAFETY DATA SHEET. (2025, December 25). Thermo Fisher Scientific.
  • Laboratory Waste Management Guidelines. Environmental Health and Safety, Princeton University.
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Pyrazolo(1,5-a)pyridine (CAS 274-56-6)
  • OSHA Rules for Chemical Hazards. (2026, February 27). DuraLabel Resources.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of South Carolina.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Safety Data Sheet. (2023, December 21). KISHIDA CHEMICAL CO., LTD.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET. (2026, January 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2012, April 30). Thermo Fisher Scientific.
  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid - SAFETY DATA SHEET. (2023, September 5). Thermo Fisher Scientific.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • 1910.120 - Hazardous waste operations and emergency response.
  • MSDS of pyrazolo[1,5-a]pyridin-4-ol. (2026, March 9). Capot Chemical.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • Safety Data Sheet. (2025, December 8). ChemScene.
  • Malviya, M., Singh, M., Kumar, N., & Kumar, P. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Trends in Organic Chemistry.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor

Sources

Personal protective equipment for handling 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

Prepared by a Senior Application Scientist

This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. Given that the specific toxicological properties of this compound have not been exhaustively studied, a cautious approach is imperative.[1][2] The recommendations herein are synthesized from an analysis of its core chemical structure—a heterocyclic ketone fused to a pyridine ring—and established safety protocols for analogous compounds.

Foundational Hazard Assessment

1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone belongs to the pyrazolopyridine class. While data for this specific molecule is limited, the known hazards of related pyridine and pyrazole derivatives provide a strong basis for risk assessment. The primary concerns involve irritation to the skin, eyes, and respiratory system.[3][4][5]

Potential Hazard Description Primary Exposure Routes Supporting Evidence from Analogous Compounds
Serious Eye Irritation Contact can cause significant irritation, potentially leading to damage if not addressed immediately.[3][6] Severe inflammation and pain may occur.[6]Splash, airborne dust/powderPyrazolo[1,5-a]pyridine and its derivatives are classified as causing serious eye irritation (Category 2).[3][4]
Skin Irritation Direct contact may lead to redness, itching, and inflammation.[4][6] Absorption through the skin is a potential route for systemic effects.[6]Direct contact with solid or solutionsClassified as a skin irritant (Category 2).[4] Pyridine derivatives are known to cause local skin irritation.[6]
Respiratory Tract Irritation Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and discomfort.[3][5]Inhalation of dust or aerosolsMay cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[3][4][5]
Unknown Chronic Effects Long-term exposure effects, including potential for carcinogenicity or mutagenicity, are not well-documented for this specific compound.[2][6]Inhalation, skin absorptionFor many novel chemical entities, chronic toxicological data is unavailable. Therefore, minimizing exposure is the cornerstone of safety.

Core Directive: Personal Protective Equipment (PPE) Selection

A multi-layered PPE strategy is essential to create a robust barrier against all potential exposure routes. The following protocols are the minimum standard for handling 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone in a laboratory setting.

Hand Protection: The First Line of Defense

The choice of glove material is critical. Given the compound's ketone functional group and heterocyclic nature, gloves must be resistant to a range of organic chemicals.

  • Primary Recommendation: Nitrile gloves. Nitrile provides excellent resistance to pyridines, as well as many acids, bases, and alcohols.[7][8] They also offer good puncture and abrasion resistance.

  • Alternative for Ketone Solvents: Butyl gloves. If using solvents like acetone or other ketones during your workflow, butyl gloves offer superior protection against these specific chemicals.[9]

  • Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use.[1] Employ the proper removal technique to avoid contaminating your skin.[1]

  • Wash and dry hands thoroughly before donning gloves.

  • Select the correct size to ensure dexterity and prevent tearing.

  • Inspect each glove for visible defects.

  • After handling the chemical, remove the first glove by grasping the cuff and peeling it off, turning it inside out.

  • With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, enclosing the first glove.

  • Dispose of contaminated gloves in the designated hazardous waste container.[1]

  • Wash hands immediately and thoroughly after removing gloves.

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer adequate protection from chemical splashes, which can come from various angles.[8][9]

  • Enhanced Protection: When handling larger quantities (>1 gram) or performing operations with a high risk of splashing (e.g., vigorous mixing, heating), a full-face shield must be worn in conjunction with chemical safety goggles.[8][10]

Body Protection: Preventing Dermal Contact

A clean, flame-resistant laboratory coat is required. It should have long sleeves and a snap or button front, and be fully fastened during all handling procedures. Do not wear the lab coat outside of the laboratory area to prevent cross-contamination.[7]

Respiratory Protection: A Risk-Based Approach

Respiratory protection is not typically required when handling small quantities in a properly functioning chemical fume hood. However, it becomes essential under specific conditions:

  • When to Use:

    • If a certified chemical fume hood is not available.

    • When handling large quantities of the powder, which increases the risk of aerosolization.

    • During a spill cleanup outside of a fume hood.

  • Recommended Type: A NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges combined with a P95 or P100 particulate filter is recommended.[1][3] Always perform a fit test before using a respirator for the first time.

Operational and Disposal Plans

Proper PPE is only effective when integrated into safe operational and disposal workflows.

Safe Handling and Weighing Protocol
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[7]

  • Don PPE: Put on all required PPE as described above (lab coat, goggles, gloves).

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using an external balance, tare a sealed container, add the compound inside the fume hood, seal the container, and then re-weigh it externally.

  • Transfer: Use a spatula or powder funnel to transfer the solid. Avoid any actions that could generate dust.

  • Post-Handling: After use, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol) in the fume hood, collecting the rinse as hazardous waste. Wipe down the work surface.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

Spill Management Plan

Accidents require immediate and correct action.

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Assess: From a safe distance, assess the extent of the spill and any immediate fire or reactivity hazards.

  • PPE for Cleanup: Don additional PPE if necessary, including a respirator and potentially a second pair of gloves.

  • Contain: For small powder spills, gently cover with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[7] Do not use water.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[11] Use non-sparking tools if there is any fire concern.[12][13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste.

  • Dispose: Seal and label the waste container for pickup by your institution's Environmental Health and Safety (EHS) office.[14]

Waste Disposal Protocol

Chemical waste must be segregated and handled with care to ensure environmental and personnel safety.

  • Solid Waste: All materials contaminated with 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (e.g., used gloves, weigh boats, paper towels, contaminated absorbent) must be placed in a clearly labeled, sealed hazardous waste container.[14]

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Prohibition: Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[7][14] Contact your EHS office for specific institutional guidelines and pickup schedules.[14]

Emergency First Aid Procedures

In the event of an exposure, immediate action is critical.

Exposure Route Immediate First Aid Response
Eye Contact Immediately flush the eye with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][5][6][15] Seek immediate medical attention.[4][6]
Skin Contact Remove all contaminated clothing immediately.[16] Wash the affected area thoroughly with soap and plenty of water.[4][5][7] If irritation persists, seek medical attention.[4]
Inhalation Move the person to fresh air immediately.[3][4][7] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[11]
Ingestion Rinse the mouth with water.[1][15] Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][2] Call a poison center or physician immediately.[15][16]

PPE Selection Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

PPE_Workflow start Start: Plan to handle 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone fume_hood Is a certified chemical fume hood available? start->fume_hood base_ppe Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->base_ppe  Yes no_hood No Fume Hood: STOP. Do not proceed without alternative engineering controls. fume_hood->no_hood No risk_assessment Task Risk Assessment: Weighing small quantity (<1g) or high-risk task? base_ppe->risk_assessment risk_assessment->base_ppe Low-Risk Proceed with Minimum PPE high_risk_task High-Risk Task: - Large quantity (>1g) - Potential for aerosol/splash - Spill cleanup risk_assessment->high_risk_task High-Risk enhanced_ppe Enhanced PPE: - Add Face Shield - Consider double-gloving high_risk_task->enhanced_ppe respirator_required Respiratory Protection Required: - NIOSH-approved respirator  with OV/AG + P100 cartridges no_hood->respirator_required If work is unavoidable and approved by EHS

Caption: PPE selection workflow for handling 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.

References

  • PYRIDINE Safety Data Sheet.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Pyrazolo[1,5-a]pyridine - SAFETY DATA SHEET.
  • MSDS of pyrazolo[1,5-a]pyridin-4-ol. Capot Chemical. Available at: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • Safety Data Sheet: 1-(1H-Pyrazol-1-yl)ethanone. Angene Chemical. Available at: [Link]

  • MSDS of 1-(1H-pyrazol-1-yl)ethanone. Available at: [Link]

  • Personal Protective Equipment - CDN. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). Available at: [Link]

  • Personal Protective Equipment (PPE) Guide. University of Tennessee Knoxville. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。